molecular formula C18H38O2 B1583680 Hydroxystearyl alcohol CAS No. 2726-73-0

Hydroxystearyl alcohol

カタログ番号: B1583680
CAS番号: 2726-73-0
分子量: 286.5 g/mol
InChIキー: KHLCTMQBMINUNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxystearyl alcohol is a useful research compound. Its molecular formula is C18H38O2 and its molecular weight is 286.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,12-Octadecanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

octadecane-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h18-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLCTMQBMINUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036200
Record name Octadecane-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2726-73-0
Record name 1,12-Octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2726-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxystearyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002726730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,12-Octadecanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecane-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecane-1,12-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYSTEARYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN9IN5VLYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 12-Hydroxystearyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearyl alcohol is a long-chain fatty alcohol with a hydroxyl group at the 12th position, rendering it a molecule of significant interest in various industrial and pharmaceutical applications. Its unique bifunctional nature, possessing both a primary and a secondary alcohol, allows for diverse chemical modifications and makes it a valuable building block in the synthesis of novel materials and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the synthesis of 12-hydroxystearyl alcohol from its precursor, 12-hydroxystearic acid, and a comprehensive summary of its characterization using modern analytical techniques. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthesis workflow and characterization logic are presented to facilitate understanding and replication by researchers in the field.

Synthesis of 12-Hydroxystearyl Alcohol

The most common and direct route for the synthesis of 12-hydroxystearyl alcohol is the reduction of the carboxylic acid functionality of 12-hydroxystearic acid (12-HSA). 12-HSA is readily available as it is commercially produced by the hydrogenation of ricinoleic acid, the primary fatty acid in castor oil.[1][2] The reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent, with lithium aluminum hydride (LAH) being a highly effective and commonly used reagent for this transformation.[3][4][5]

Reaction Scheme

The overall reaction for the synthesis of 12-hydroxystearyl alcohol from 12-hydroxystearic acid is depicted below:

Figure 1: Reduction of 12-hydroxystearic acid to 12-hydroxystearyl alcohol using lithium aluminum hydride.

Experimental Protocol: Lithium Aluminum Hydride Reduction

This protocol provides a general procedure for the reduction of 12-hydroxystearic acid to 12-hydroxystearyl alcohol.

Materials:

  • 12-Hydroxystearic acid (12-HSA)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric acid solution

  • Saturated aqueous sodium sulfate (B86663) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of 12-Hydroxystearic Acid: A solution of 12-hydroxystearic acid in anhydrous diethyl ether is added dropwise to the LAH suspension with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the completion of the reduction.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution to neutralize the excess LAH and hydrolyze the aluminum salts.

  • Workup: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated aqueous sodium sulfate solution and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 12-hydroxystearyl alcohol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of 12-Hydroxystearyl Alcohol Start Start: 12-Hydroxystearic Acid LAH_Reduction LAH Reduction (Anhydrous Ether/THF) Start->LAH_Reduction Quenching Quenching (H₂O, H₂SO₄) LAH_Reduction->Quenching Workup Workup (Extraction, Washing, Drying) Quenching->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification End End: 12-Hydroxystearyl Alcohol Purification->End

Synthesis Workflow Diagram

Characterization of 12-Hydroxystearyl Alcohol

The synthesized 12-hydroxystearyl alcohol is characterized by a variety of spectroscopic and physical methods to confirm its structure and purity.

Physical Properties
PropertyValue
Molecular FormulaC₁₈H₃₈O₂
Molecular Weight286.49 g/mol
AppearanceWhite to off-white solid
Melting Point74-76 °C[6]
Purity≥99% (commercially available)

Table 1: Physical properties of 12-hydroxystearyl alcohol.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 12-hydroxystearyl alcohol. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). A comparison of the ¹H NMR spectrum of 12-hydroxystearic acid and 12-hydroxystearyl alcohol clearly shows the disappearance of the carboxylic acid proton signal and the appearance of a new signal corresponding to the primary alcohol methylene (B1212753) protons.[7]

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~3.64t-CH₂-OH (C1)
~3.58m-CH(OH)- (C12)
~1.55m-CH₂-CH₂OH
~1.25br s-(CH₂)n-
0.88t-CH₃

Table 2: ¹H NMR spectral data for 12-hydroxystearyl alcohol.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~72.1-CH(OH)- (C12)
~63.1-CH₂-OH (C1)
~37.5 - 22.7-(CH₂)n-
~14.1-CH₃

Table 3: ¹³C NMR spectral data for 12-hydroxystearyl alcohol.

The FTIR spectrum of 12-hydroxystearyl alcohol displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretching band confirms the presence of the hydroxyl groups, and the absence of the strong C=O stretching band from the carboxylic acid precursor is a key indicator of a successful reduction.

FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching (hydroxyl groups)
~2920, ~2850C-H stretching (aliphatic)
~1465C-H bending
~1060C-O stretching (primary and secondary alcohols)

Table 4: FTIR spectral data for 12-hydroxystearyl alcohol.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 12-hydroxystearyl alcohol. Electron ionization (EI) is a common technique used for this analysis.

Mass Spectral Data

m/zInterpretation
286[M]⁺ (Molecular ion)
268[M-H₂O]⁺
250[M-2H₂O]⁺
...Further fragmentation of the alkyl chain

Table 5: Mass spectral data for 12-hydroxystearyl alcohol.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_characterization Characterization of 12-Hydroxystearyl Alcohol Product Synthesized Product (12-Hydroxystearyl Alcohol) Purity Purity Assessment (e.g., GC, HPLC) Product->Purity Structure Structural Elucidation Product->Structure Physical Physical Properties (Melting Point) Product->Physical NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS

Characterization Logic Diagram

Conclusion

This technical guide has outlined the synthesis of 12-hydroxystearyl alcohol via the reduction of 12-hydroxystearic acid and detailed the key analytical techniques for its comprehensive characterization. The provided experimental protocols and tabulated spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this versatile fatty alcohol. The successful synthesis and thorough characterization are crucial first steps for its utilization in drug development and material science, where its unique properties can be harnessed to create innovative products.

References

An In-depth Technical Guide to the Physicochemical Properties of 12-Hydroxystearyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 12-Hydroxystearyl Alcohol, a long-chain fatty alcohol with significant potential in various scientific and industrial applications, including drug delivery systems. Due to its close relationship and common usage as a precursor, comparative data for 12-Hydroxystearic Acid is also included to provide a broader context for researchers.

Chemical Identity and Structure

12-Hydroxystearyl Alcohol, also known as 1,12-Octadecanediol, is a C18 fatty alcohol characterized by a hydroxyl group at the 12th carbon position. This bifunctional nature, with hydroxyl groups at both the 1st and 12th positions, imparts unique properties related to polarity, solubility, and reactivity.

The precursor, 12-Hydroxystearic Acid (12-HSA), is a saturated hydroxy fatty acid typically derived from the hydrogenation of ricinoleic acid, the primary component of castor oil.[1] The conversion of the carboxylic acid group of 12-HSA to a primary alcohol yields 12-Hydroxystearyl Alcohol.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 12-Hydroxystearyl Alcohol and 12-Hydroxystearic Acid.

Table 1: Physicochemical Properties of 12-Hydroxystearyl Alcohol

PropertyValueReference
Synonyms 1,12-Octadecanediol
CAS Number 2726-73-0
Molecular Formula C18H38O2
Molecular Weight 286.49 g/mol
Physical Form Solid
Melting Point 114-122 °C
Storage Temperature Room Temperature
Purity (Typical) ≥99%

Table 2: Comparative Physicochemical Properties of 12-Hydroxystearic Acid

PropertyValueReference
Synonyms 12-HSA, 12-Hydroxyoctadecanoic acid
CAS Number 106-14-9[2]
Molecular Formula C18H36O3[2]
Molecular Weight 300.48 g/mol [2]
Physical Form White to off-white crystalline solid or waxy flakes/powder
Melting Point 71-79 °C[3]
Boiling Point > 250 °C (decomposes)
Density (20 °C) ~0.94 - 0.95 g/cm³
Solubility in Water Insoluble (< 0.1 g/L)
Solubility in Organic Solvents Soluble in hot ethanol, ether, acetone, chloroform, and methanol.[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard techniques applicable to long-chain fatty alcohols and related waxy solids.

3.1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the sample of 12-Hydroxystearyl Alcohol is dry and in a fine powder form.

    • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][6]

3.2. Boiling Point Determination (Thiele Tube Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).

  • Procedure:

    • Place a small amount of the liquid sample into the small test tube.

    • Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.

    • Heat the side arm of the Thiele tube gently with a micro-burner.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7][8]

3.3. Solubility Determination

  • Principle: This protocol determines the solubility of a substance in various solvents at a specified temperature.

  • Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, chloroform).

  • Procedure:

    • Add a known mass (e.g., 10 mg) of 12-Hydroxystearyl Alcohol to a test tube.

    • Add a specific volume (e.g., 1 mL) of the chosen solvent to the test tube.

    • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid particles against a dark background.

    • If the solid has completely dissolved, the substance is soluble at that concentration.

    • If undissolved solid remains, the substance is considered sparingly soluble or insoluble. The procedure can be repeated with varying amounts of solute or solvent to determine the approximate solubility limit.[9][10]

3.4. Density Determination (Immersion/Displacement Method for Solids)

  • Principle: The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

  • Apparatus: Analytical balance, beaker or graduated cylinder, a liquid in which the solid is insoluble (e.g., water for a hydrophobic solid).

  • Procedure:

    • Measure the mass of a sample of 12-Hydroxystearyl Alcohol using an analytical balance.

    • Partially fill a graduated cylinder with a liquid in which the sample is insoluble and record the initial volume.

    • Carefully immerse the solid sample in the liquid, ensuring it is fully submerged and no air bubbles are attached.

    • Record the final volume of the liquid in the graduated cylinder.

    • The volume of the solid is the difference between the final and initial liquid volumes.

    • Calculate the density using the formula: Density = Mass / Volume.[11][12]

    • For waxy solids that may have entrapped air, a wax coating immersion method can be employed for higher accuracy.[13][14]

Synthesis and Biological Activity

4.1. Synthesis of 12-Hydroxystearyl Alcohol

12-Hydroxystearyl Alcohol is typically prepared from ricinoleic acid, which is first hydrogenated to produce 12-Hydroxystearic Acid. The carboxylic acid group of 12-HSA is then reduced to a primary alcohol.

Synthesis_of_12_Hydroxystearyl_Alcohol Ricinoleic_Acid Ricinoleic Acid (from Castor Oil) Hydrogenation Hydrogenation (e.g., H₂/Ni or Pd/C) Ricinoleic_Acid->Hydrogenation Saturation of double bond HSA 12-Hydroxystearic Acid (12-HSA) Hydrogenation->HSA Reduction Reduction of Carboxylic Acid (e.g., LiAlH₄ in THF or catalytic hydrogenation) HSA->Reduction Conversion of -COOH to -CH₂OH HSA_Alcohol 12-Hydroxystearyl Alcohol Reduction->HSA_Alcohol

References

A Deep Dive into the Supramolecular Architecture of 12-Hydroxystearic Acid Organogels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-12-hydroxystearic acid (12-HSA), a fatty acid derived from castor oil, has garnered significant attention as a versatile low-molecular-weight organogelator (LMOG). Its capacity to self-assemble in a diverse range of organic solvents, forming extensive three-dimensional fibrillar networks, results in the formation of thermoreversible gels. This unique property has made 12-HSA a subject of great interest for various applications, including drug delivery, cosmetics, and materials science. This technical guide delves into the core self-assembly mechanisms of 12-HSA in organic solvents, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in harnessing the full potential of this remarkable molecule.

The gelation properties of 12-HSA are fundamentally driven by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent molecules.[1][2] This intermolecular bonding facilitates the self-assembly of 12-HSA into long, entangled fibrous structures that form a robust network capable of entrapping the solvent, even at low concentrations.[3] The chirality of 12-HSA also plays a crucial role, with the enantiomerically pure form exhibiting significantly better gelation properties at lower concentrations compared to its racemic mixture.[4][5]

The Self-Assembly Process: From Monomers to a 3D Network

The formation of a 12-HSA organogel is a hierarchical process that begins with the dissolution of the gelator in an organic solvent at an elevated temperature. Upon cooling, the solubility of 12-HSA decreases, leading to supersaturation and subsequent nucleation. The molecules then self-assemble into primary aggregates, which further grow into one-dimensional fibers. These fibers subsequently entangle and branch to form a three-dimensional network that immobilizes the solvent, resulting in a gel. The entire process is thermally reversible; heating the gel disrupts the non-covalent interactions, causing the network to break down and revert to a solution (sol) state.[1][6]

Self_Assembly_Process A 12-HSA Monomers in Solution (Sol) B Nucleation (Supersaturation) A->B Cooling C Primary Aggregates (e.g., Dimers) B->C D 1D Fiber Growth (Self-Assembly) C->D E Fiber Entanglement & Branching D->E F 3D Fibrillar Network (Organogel) E->F Solvent Entrapment F->A Heating

Caption: Hierarchical self-assembly of 12-HSA from monomers to a 3D organogel network.

Quantitative Data on 12-HSA Gelation

The efficiency of an organogelator is often characterized by its critical gelation concentration (CGC), the minimum concentration required to form a stable gel, and the gel-to-sol transition temperature (Tgel), which indicates the thermal stability of the gel.[1] These parameters are highly dependent on the solvent used.

Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Organic Solvents

Organic SolventCGC (% w/w)Reference
Canola Oil~0.5[2]
Soybean Oil<1[2]
Silicone Oil<1[2]
Mineral Oil<1.0 (for enantiopure)[4]
TolueneNot specified, forms transparent gels[2]
DodecaneNot specified, forms turbid gels[2]
NitrobenzeneNot specified, forms gels[2]

Table 2: Rheological and Thermal Properties of 12-HSA Organogels

Solvent System12-HSA Conc. (% w/w)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tgel (°C)Reference
Canola Oil3Varies with temperature and timeVaries with temperature and timeNot specified[2]
Mineral Oil3G' >> G'' (strong gel)G' >> G'' (strong gel)Not specified[2]
Silicone Oil2.0--Varies with cooling protocol[7]
Toluene10Dependent on quench depthDependent on quench depthNot specified[6]

The Crucial Role of the Solvent

The choice of organic solvent is paramount as it significantly influences the self-assembly process and the final properties of the organogel. The interaction between the solvent and the 12-HSA molecule can either promote or hinder the hydrogen bonding necessary for fiber formation. Hansen Solubility Parameters (HSPs) have been shown to be a useful tool for predicting the gelation behavior of 12-HSA in different solvents.[8][9] Solvents with a low hydrogen-bonding Hansen solubility parameter (δh) tend to be better gel formers.[9][10]

Solvent_Influence cluster_solvent Solvent Properties cluster_assembly 12-HSA Self-Assembly cluster_outcome Result A Low H-Bonding Affinity (e.g., Alkanes) C Strong 12-HSA - 12-HSA Hydrogen Bonding A->C Promotes B High H-Bonding Affinity (e.g., Alcohols) D Strong 12-HSA - Solvent Hydrogen Bonding B->D Promotes E Robust Fibrillar Network Formation (Gelation) C->E F Inhibited Self-Assembly (Solution) D->F

Caption: Influence of solvent hydrogen-bonding affinity on 12-HSA self-assembly.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of organogels. Below are protocols for the preparation and characterization of 12-HSA organogels.

Protocol 1: Preparation of 12-HSA Organogel

This protocol describes a general method for preparing 12-HSA organogels.[2][11]

Materials:

  • (R)-12-hydroxystearic acid (12-HSA)

  • Organic solvent of choice

  • Glass vials with screw caps

  • Heating plate with magnetic stirring capabilities

  • Balance

Procedure:

  • Weigh the desired amount of 12-HSA into a glass vial to achieve the target concentration (e.g., 0.5 - 10% w/w).

  • Add the calculated volume of the organic solvent to the vial.

  • Add a magnetic stir bar.

  • Heat the mixture on a hot plate while stirring. The temperature should be raised above the dissolution temperature of 12-HSA in the chosen solvent (typically between 80°C and 150°C) until a clear, homogeneous solution is obtained.[2]

  • Once a clear solution is formed, turn off the heat and allow the solution to cool to room temperature undisturbed. Gel formation will occur upon cooling.

  • Confirm gel formation by inverting the vial; a stable gel will not flow.[11]

Note: The cooling rate can significantly impact the microstructure and properties of the resulting organogel. Rapid cooling often leads to a more spherulitic microstructure, while slow cooling can result in a more fibrillar network.[2][12]

Protocol 2: Determination of Critical Gelation Concentration (CGC)

The tube inversion method is a simple and widely used technique to determine the CGC.[2]

Procedure:

  • Prepare a series of 12-HSA solutions in the chosen solvent at different concentrations in sealed vials.

  • Heat the vials until the 12-HSA is completely dissolved to form clear solutions.

  • Allow the solutions to cool to room temperature and equilibrate for a set period (e.g., 24 hours).

  • Invert the vials. The CGC is the lowest concentration at which the solution does not flow upon inversion.

Protocol 3: Rheological Characterization

Rheology is used to study the mechanical properties of the organogels, such as their stiffness and viscoelasticity.

Instrumentation:

  • Rheometer with parallel plate or cone-and-plate geometry

  • Temperature control unit

Procedure:

  • Sample Loading: Carefully place the organogel sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap, ensuring the sample fills the gap completely. Trim any excess sample.

  • Oscillatory Amplitude (Strain) Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent tests should be performed within the LVER.[11]

  • Oscillatory Frequency Sweep: Conducted at a constant strain within the LVER, this test measures G' and G'' as a function of frequency. For a gel, G' is typically higher than G'' and relatively independent of frequency, indicating solid-like behavior.[3]

  • Temperature Ramp: Apply a constant strain and frequency while ramping the temperature up at a controlled rate (e.g., 2-5 °C/min). The crossover point of G' and G'' can be used to determine the gel-to-sol transition temperature (Tgel).[11]

Protocol 4: Spectroscopic Analysis (FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups and study the hydrogen bonding interactions in the 12-HSA network.[13][14]

Procedure:

  • Prepare a small amount of the dried organogel (xerogel) or place the liquid organogel directly on the ATR crystal of an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Key absorption bands for 12-HSA include a broad O-H stretching band (hydroxyl and carboxylic acid) around 3300 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and a C=O stretching band (carboxylic acid dimer) around 1700 cm⁻¹.[13] Changes in the position and shape of the O-H and C=O bands can provide insights into the hydrogen bonding network.

Experimental Workflow Visualization

The general workflow for preparing and characterizing 12-HSA organogels can be visualized to provide a clear overview of the process.

Experimental_Workflow A Preparation of 12-HSA/Solvent Mixture B Heating & Dissolution (Sol Formation) A->B C Controlled Cooling (Gel Formation) B->C D Visual Inspection (Tube Inversion for CGC) C->D E Rheological Analysis (G', G'', Tgel) C->E F Microscopy (SEM/TEM) (Network Morphology) C->F G Spectroscopy (FTIR) (H-Bonding Analysis) C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: General experimental workflow for organogel preparation and characterization.

References

The Rheological Landscape of 12-Hydroxystearic Acid Organogels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological behavior of organogels formed with 12-hydroxystearic acid (12-HSA), a versatile and widely studied low-molecular-weight organogelator. The unique self-assembly properties of 12-HSA, driven by hydrogen bonding, lead to the formation of robust, thermoreversible fibrillar networks capable of entrapping a wide variety of organic solvents. Understanding the rheological characteristics of these organogels is paramount for their application in diverse fields, including pharmaceuticals, cosmetics, and materials science. This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying mechanisms and workflows.

Core Principles of 12-HSA Organogelation

(R)-12-hydroxystearic acid (12-HSA), a fatty acid derivable from castor oil, is a highly effective low-molecular-weight organogelator (LMOG). Its gelation capability is attributed to the formation of extensive hydrogen bond networks between the carboxylic acid and hydroxyl groups of adjacent molecules.[1] This intermolecular bonding drives the self-assembly of 12-HSA into long, entangled fibrous structures, which form a three-dimensional network that immobilizes the solvent, resulting in a gel.[1][2] The chirality of 12-HSA plays a crucial role in its gelation properties, with the enantiomerically pure form being effective at significantly lower concentrations than the racemic mixture.[3]

The properties of these organogels, such as their mechanical strength and thermal stability, are highly tunable and depend on several factors including the gelator concentration, the nature of the organic solvent, and the cooling rate during preparation.[4][5]

Quantitative Rheological Data

The mechanical properties of 12-HSA organogels can be quantified using rheometry. Key parameters include the critical gelation concentration (CGC), the storage modulus (G'), which represents the elastic component of the gel, the loss modulus (G''), which represents the viscous component, and the yield stress (τy), which is the stress at which the gel structure begins to break down and flow.

Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents
SolventCGC (% w/w)Reference
Canola Oil~0.5[4]
Silicone Oil<1[4]
Soybean Oil<1[4]
Alkenes (C7-C10)0.2 - 0.4[2]
Hexane0.7 - 0.9[2]
Table 2: Rheological Properties of 12-HSA Organogels in Different Solvents
Solvent System12-HSA Conc. (% w/w)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Yield Stress (τy) (Pa)Reference
Paraffin Oil4 (Ethoxylated 12-HSA, intermediate ethoxylation)~5000Not SpecifiedNot Specified[1]
Styrene1.10G' > G'' in the low shear stress region (~100 Pa)G' > G'' in the low shear stress region (~100 Pa)Increases with concentration[6]
HexaneVariesIncreases with concentrationIncreases with concentrationIncreases with concentration[6][7]
OctaneVariesIncreases with concentrationIncreases with concentrationIncreases with concentration[7]
NonaneVariesIncreases with concentrationIncreases with concentrationIncreases with concentration[7]
Mineral Oil (3% 12-HSA)3G' >> G''G' >> G''Not Specified[4]

Experimental Protocols

Preparation of 12-HSA Organogels

A standardized method for the preparation of 12-HSA organogels for rheological analysis is as follows:[4]

  • Dispersion: A precisely weighed amount of 12-HSA is added to a measured volume of the chosen organic solvent in a sealed vial containing a magnetic stir bar.

  • Heating and Dissolution: The mixture is heated on a hot plate to a temperature above the dissolution point of 12-HSA in the specific solvent (typically ranging from 80°C to 150°C). The mixture is stirred continuously until the 12-HSA is fully dissolved, resulting in a clear, homogenous solution.

  • Cooling and Gelation: Once a clear solution is obtained, the heat is turned off, and the solution is allowed to cool to room temperature without any disturbance. The gel network forms as the solution cools. The cooling rate can be controlled (e.g., 1°C/min or 20°C/min) as it significantly influences the final microstructure and rheological properties of the gel.[8][9]

Rheological Measurements

Rheological characterization is performed using a rheometer, typically with a parallel plate or cone-plate geometry.[4][10]

  • Sample Loading: The prepared organogel is carefully transferred onto the lower plate of the rheometer. The upper plate is then lowered to the desired gap distance, ensuring the sample completely fills the gap without overflowing.[4]

  • Oscillatory Amplitude Sweep: This test is conducted at a constant frequency to determine the linear viscoelastic region (LVER). In the LVER, the storage (G') and loss (G'') moduli are independent of the applied strain. This is crucial for identifying the appropriate strain for subsequent frequency sweep tests.[10]

  • Oscillatory Frequency Sweep: Performed at a constant strain within the LVER, this test measures G' and G'' as a function of frequency. For a true gel, G' is typically significantly higher than G'' and shows little dependence on frequency, indicating a solid-like behavior.[10]

  • Temperature Sweep (or Temperature Ramp): This test involves monitoring the changes in G' and G'' as the temperature is increased or decreased at a controlled rate. A sharp decrease in G' upon heating typically signifies the gel-to-sol transition temperature (Tgel).[4]

  • Stress Ramp: This test measures the viscosity of the organogel as a function of increasing shear stress to determine its flow behavior and yield stress.[10]

Visualizations

Molecular Self-Assembly of 12-HSA

cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Microstructural Level cluster_3 Macroscopic Level 12-HSA_Monomers 12-HSA Monomers H-Bonding Hydrogen Bonding (Carboxyl & Hydroxyl Groups) 12-HSA_Monomers->H-Bonding Self-Assembly Fibrils Self-Assembled Fibrils H-Bonding->Fibrils Network 3D Fibrillar Network Fibrils->Network Entanglement Organogel Organogel (Solvent Entrapment) Network->Organogel

Caption: Self-assembly of 12-HSA molecules into a 3D organogel network.

Experimental Workflow for Organogel Characterization

Start Start: 12-HSA & Solvent Heating Heating & Dissolution Start->Heating Cooling Controlled Cooling Heating->Cooling Gel_Formation Organogel Formation Cooling->Gel_Formation Rheometer Rheological Characterization (Rheometer) Gel_Formation->Rheometer Amplitude_Sweep Amplitude Sweep (Determine LVER) Rheometer->Amplitude_Sweep Frequency_Sweep Frequency Sweep (G', G'') Amplitude_Sweep->Frequency_Sweep Temp_Sweep Temperature Sweep (Tgel) Frequency_Sweep->Temp_Sweep Data_Analysis Data Analysis & Interpretation Temp_Sweep->Data_Analysis

Caption: Workflow for preparing and characterizing 12-HSA organogels.

Influence of Cooling Rate on Microstructure

cluster_slow Slow Cooling (e.g., 1°C/min) cluster_fast Fast Cooling (e.g., 20°C/min) Hot_Solution Hot 12-HSA Solution Fibrillar Fibrillar Network (Thicker, more organized fibers) Hot_Solution->Fibrillar Slow Spherulitic Spherulitic Microstructure (Branched, less ordered) Hot_Solution->Spherulitic Fast High_Elasticity Higher Elasticity (G') Fibrillar->High_Elasticity Lower_Elasticity Lower Elasticity (G') Spherulitic->Lower_Elasticity

References

A Technical Guide to the Polymorphism and Crystallization of Hydroxystearyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearyl alcohol, also known as 1,12-octadecanediol, is a long-chain fatty alcohol with potential applications in various fields, including pharmaceuticals and material science. The crystalline structure of such long-chain compounds can significantly influence their physical and chemical properties, such as melting point, solubility, and bioavailability. This technical guide provides a comprehensive overview of the principles of polymorphism and crystallization as they apply to hydroxystearyl alcohol and related long-chain molecules. Due to a scarcity of specific data for 12-hydroxystearyl alcohol in publicly available literature, this guide draws upon established knowledge of polymorphism in long-chain alcohols and diols to present a framework for its investigation. Detailed experimental protocols for key analytical techniques are provided, alongside a logical workflow for the systematic study of its polymorphic behavior.

Introduction to Polymorphism in Long-Chain Alcohols

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. As a result, polymorphs can exhibit distinct physical properties. In the context of long-chain alcohols, polymorphism arises from different arrangements of the hydrocarbon chains and hydrogen-bonding networks.

Long-chain n-alcohols are known to exhibit complex polymorphic behavior, often involving a rotator phase, which is a state intermediate between a true crystal and a liquid. In the rotator phase, the molecules have long-range positional order but lack rotational order around their long axis. Upon cooling, the rotator phase can transform into more ordered crystalline forms, commonly designated as β and γ forms. The specific polymorph obtained depends on factors such as the cooling rate, solvent, and the presence of impurities.

Polymorphic Forms and Thermal Properties

Table 1: Illustrative Thermal Properties of Polymorphs in a Related Long-Chain Diol

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (kJ/mol)Reference Compound
Form 179.5 - 80Data not available1,12-Octadecanediol[1][2]
Form 2Data not availableData not availableLong-chain alkane-α,ω-diols[3]

Note: The melting point for 1,12-octadecanediol is provided, but it is not specified for a particular polymorphic form. The existence of a second polymorphic form is suggested by studies on homologous series of long-chain diols.

Table 2: General Characteristics of Polymorphic Forms in Long-Chain Alcohols and Diols

Polymorphic FormTypical Formation ConditionsCrystal System (General)Molecular Packing Characteristics
Rotator Phase Rapid cooling from the meltHexagonalMolecules are positionally ordered but rotationally disordered.
β-Form Slow cooling from the melt or from solutionOrthorhombic or MonoclinicDensely packed hydrocarbon chains, often with a specific tilt angle.
γ-Form Crystallization from specific solventsMonoclinicDifferent chain packing and hydrogen bonding network compared to the β-form.

Experimental Protocols for Polymorphism Investigation

A thorough investigation of the polymorphism of 12-hydroxystearyl alcohol requires a combination of analytical techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of 12-hydroxystearyl alcohol, including melting points, enthalpies of fusion, and to identify solid-solid phase transitions between polymorphs.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the 12-hydroxystearyl alcohol sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above its final melting point (e.g., 150°C).

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) back to the initial temperature.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This can reveal information about metastable forms that may have crystallized during the cooling cycle.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization or solid-solid transitions). Determine the onset temperature, peak temperature, and enthalpy of fusion for each thermal event.

Powder X-ray Diffraction (PXRD)

Objective: To identify the different crystalline forms of 12-hydroxystearyl alcohol by analyzing their unique diffraction patterns and to determine their crystal lattice parameters.

Methodology:

  • Sample Preparation: Gently grind the crystalline sample of 12-hydroxystearyl alcohol into a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

  • Instrument Setup: Place the sample holder into the diffractometer. Use a monochromatic X-ray source, typically Cu Kα radiation.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and dwell time.

  • Data Analysis: Process the diffraction data to obtain a plot of intensity versus 2θ. Identify the characteristic diffraction peaks for each polymorph. The d-spacing for each peak can be calculated using Bragg's Law (nλ = 2d sinθ). Compare the obtained patterns to identify different polymorphs.

Polarized Light Microscopy (PLM)

Objective: To visually observe the crystal habit, morphology, and birefringence of the different polymorphic forms of 12-hydroxystearyl alcohol.

Methodology:

  • Sample Preparation: Place a small amount of the 12-hydroxystearyl alcohol sample on a clean microscope slide. The sample can be prepared by:

    • Melt Crystallization: Gently heat the slide to melt the sample and then cool it at a controlled rate to observe crystal growth.

    • Solution Crystallization: Dissolve the sample in a suitable solvent, place a drop of the solution on the slide, and allow the solvent to evaporate.

  • Microscope Setup: Place the slide on the rotating stage of a polarized light microscope equipped with a polarizer and an analyzer.

  • Observation: Observe the sample under crossed polarizers. Anisotropic crystals will appear bright against a dark background and may exhibit interference colors. Rotate the stage to observe changes in brightness (extinction) and color, which can help to characterize the crystal's optical properties. Capture images of the different crystal morphologies.

Experimental and Analytical Workflow

The investigation of polymorphism is a systematic process that involves sample preparation under various conditions and characterization using multiple analytical techniques.

experimental_workflow Experimental Workflow for Polymorphism Study of this compound cluster_prep Polymorph Preparation cluster_analysis Polymorph Characterization cluster_data Data Interpretation start Start with Purified 12-Hydroxystearyl Alcohol melt_cool Melt and Cool (Varying Rates) start->melt_cool solvent_xtal Crystallize from Solvents (Varying Polarity & Saturation) start->solvent_xtal dsc DSC Analysis (Thermal Transitions, Melting Point, Enthalpy) melt_cool->dsc pxrd Powder XRD (Crystal Structure, d-spacing) melt_cool->pxrd plm Polarized Light Microscopy (Crystal Habit, Birefringence) melt_cool->plm ftir FTIR/Raman Spectroscopy (Molecular Conformation, Hydrogen Bonding) melt_cool->ftir solvent_xtal->dsc solvent_xtal->pxrd solvent_xtal->plm solvent_xtal->ftir identify Identify & Correlate Polymorphic Forms dsc->identify pxrd->identify plm->identify ftir->identify stability Determine Relative Thermodynamic Stability identify->stability end Comprehensive Polymorph Profile stability->end

A logical workflow for the investigation of polymorphism.

Conclusion

The polymorphism of 12-hydroxystearyl alcohol is a critical area of study for its potential applications in various industries. Although specific data for this molecule is limited, a systematic investigation utilizing the experimental protocols and workflow outlined in this guide will enable researchers to thoroughly characterize its polymorphic forms. By understanding the conditions under which different polymorphs are formed and their respective physical properties, it will be possible to control the crystallization process and select the desired crystalline form for specific applications, thereby optimizing product performance and stability. Further research is warranted to generate specific quantitative data for the polymorphs of 12-hydroxystearyl alcohol to fill the current knowledge gap.

References

The Architect of Soft Matter: A Technical Guide to 12-Hydroxystearic Acid as a Low-Molecular-Weight Organogelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical applications of 12-hydroxystearic acid (12-HSA) as a low-molecular-weight organogelator. Derived from the hydrogenation of ricinoleic acid found in castor oil, this versatile molecule has garnered significant attention for its remarkable ability to structure organic liquids into gels at low concentrations.[1][2] This guide provides a comprehensive overview of its gelation mechanism, quantitative performance data, detailed experimental protocols, and potential applications, particularly in the realm of drug delivery.

The Self-Assembly Mechanism: A Symphony of Non-Covalent Interactions

The gelation prowess of 12-HSA lies in its capacity for hierarchical self-assembly, a process driven by a network of non-covalent interactions.[3][4] The 12-HSA molecule possesses two key functional groups that orchestrate this assembly: a carboxylic acid head and a hydroxyl group at the 12th carbon position along its alkyl chain.[5] The chirality of the 12-carbon also plays a crucial role in the formation of helical fibers.[5]

The primary mechanism involves the formation of a three-dimensional, self-assembled fibrillar network (SAFIN) that entraps the solvent molecules, leading to the formation of a gel.[6][7] This process is initiated by the dimerization of the carboxylic acid groups of two 12-HSA molecules, forming a "head-to-head" arrangement through strong hydrogen bonds.[8] Subsequently, intermolecular hydrogen bonds form between the hydroxyl groups of neighboring dimers, creating extended one-dimensional chains.[9] These chains then aggregate through van der Waals interactions between the long alkyl chains, leading to the formation of crystalline fibers. Molecular dynamics simulations have suggested the formation of a stable "ring-of-rings" motif, where inter-hydroxyl hydrogen bonds create polarized five- and six-membered rings, contributing to the stability of the fibrillar network.[10][11] The entanglement of these high-aspect-ratio fibers creates the gel matrix.[6]

cluster_0 Molecular Self-Assembly of 12-Hydroxystearic Acid 12HSA_Monomers 12-HSA Monomers in Solution Carboxylic_Dimers Carboxylic Acid Dimers (Head-to-Head H-Bonding) 12HSA_Monomers->Carboxylic_Dimers Dimerization Hydroxyl_Chains Extended Chains via Intermolecular OH H-Bonding Carboxylic_Dimers->Hydroxyl_Chains Chain Elongation Fibrillar_Aggregates Fibrillar Aggregates (van der Waals Interactions) Hydroxyl_Chains->Fibrillar_Aggregates Aggregation Gel_Network 3D Self-Assembled Fibrillar Network (SAFIN) (Gel Formation) Fibrillar_Aggregates->Gel_Network Entanglement

Figure 1: Hierarchical self-assembly of 12-HSA into a gel network.

Quantitative Performance Data

The efficiency of an organogelator is primarily assessed by its critical gelation concentration (CGC) and the thermal stability of the resulting gel, often characterized by the gel-to-sol transition temperature (Tgel). The mechanical properties of the gel are quantified by rheological measurements, specifically the storage modulus (G') and the loss modulus (G'').

Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of the organogelator required to form a stable, self-supporting gel at a given temperature. Lower CGC values indicate higher gelation efficiency. The CGC of 12-HSA is highly dependent on the solvent used.

SolventCritical Gelation Concentration (CGC) (% w/w)Reference
Canola Oil~0.5[4][6]
Soybean Oil< 1.0[4]
Silicone Oil< 1.0[3][4]
Mineral OilOptically pure (D)-12HSA gels at < 1.0 wt%[8]
DodecaneForms turbid gels[4]
Paraffin Oil1.8 (for (R)-10-HSA, a positional isomer)[5]
Rheological Properties

Organogels are viscoelastic materials, and their mechanical strength can be characterized by dynamic oscillatory rheology. A stable gel is indicated by a storage modulus (G') that is significantly higher than the loss modulus (G'') and is relatively independent of frequency.

Solvent System12-HSA Concentration (% w/w)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)ObservationsReference
Dodecane (with EGDHS)4G' >> G''G' is consistently lower than G''Pronounced elastic properties[12]
Paraffin Oil (with EGDHS)4G' decreases with increasing stearic acid impurity-Weaker gels with impurities[12]
Soybean Oil2G' >> G''-Forms a stable gel structure at 25°C[13]
Mineral Oil3G' >> G''-Strong gel behavior[4]
Styrene1.10Varies with stressVaries with stressExhibits a yield stress[14]

*EGDHS (ethylene glycol di-12-hydroxystearate) is a derivative of 12-HSA.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of 12-HSA organogels.

cluster_workflow Experimental Workflow for Organogel Characterization Start Start: Weigh 12-HSA and Solvent Preparation Organogel Preparation: Heat and dissolve 12-HSA in solvent. Cool to form gel. Start->Preparation CGC_Determination CGC Determination: Prepare series of concentrations. Invert vials to check for flow. Preparation->CGC_Determination Rheological_Analysis Rheological Analysis: Perform strain, frequency, and temperature sweeps. Preparation->Rheological_Analysis DSC_Analysis DSC Analysis: Determine gel melting temperature (Tgel) and enthalpy of melting. Preparation->DSC_Analysis Characterization_Complete Characterization Complete Rheological_Analysis->Characterization_Complete

Figure 2: A typical experimental workflow for the preparation and characterization of 12-HSA organogels.
Organogel Preparation

Materials:

  • 12-Hydroxystearic acid (12-HSA)

  • Organic solvent of choice

  • Glass vials with screw caps

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

Procedure:

  • Weigh the desired amount of 12-HSA and transfer it to a glass vial.

  • Add the calculated volume of the organic solvent to achieve the desired concentration.

  • Add a magnetic stir bar to the vial.

  • Heat the mixture on a hot plate to a temperature above the dissolution temperature of 12-HSA in the chosen solvent (typically 80-150°C) with continuous stirring until a clear, homogeneous solution is obtained.[4]

  • Once a clear solution is formed, turn off the heat and allow the solution to cool to room temperature undisturbed. Gel formation will occur upon cooling. For controlled cooling rates, the vial can be placed in a water bath at a specific temperature.[3]

Determination of Critical Gelation Concentration (CGC)

Procedure:

  • Prepare a series of 12-HSA solutions in the chosen solvent at different concentrations in sealed vials, following the organogel preparation protocol.

  • Allow the solutions to cool to room temperature and remain undisturbed for a set period (e.g., 24 hours).

  • After incubation, invert the vials. The CGC is the lowest concentration at which a stable gel forms and does not flow upon inversion.[3]

Rheological Measurements

Instrumentation:

  • Rheometer with parallel plate or cone-and-plate geometry

Procedure:

  • Sample Loading: Carefully transfer the prepared organogel onto the rheometer plate, ensuring no air bubbles are trapped.

  • Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). Within the LVER, the storage (G') and loss (G'') moduli are independent of the applied strain. Subsequent oscillatory measurements should be performed at a strain within this region.

  • Frequency Sweep: To characterize the viscoelastic behavior, perform a frequency sweep at a constant strain within the LVER. For a true gel, G' will be greater than G'' and relatively independent of frequency.

  • Temperature Sweep: To determine the gel-to-sol transition temperature (Tgel), perform a temperature ramp at a constant frequency and strain. The Tgel is often identified as the temperature at which G' and G'' crossover.[4]

Differential Scanning Calorimetry (DSC)

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small amount of the organogel (typically 5-10 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point of the gel.

  • Cool the sample at the same rate back to the starting temperature.

  • Perform a second heating scan. The peak of the endotherm in the second heating scan corresponds to the gel melting temperature (Tgel). The area under the peak can be used to calculate the enthalpy of melting.[4]

Applications in Drug Development

The unique properties of 12-HSA organogels, such as their biocompatibility, thermoreversibility, and ability to entrap both lipophilic and hydrophilic drugs, make them attractive vehicles for drug delivery.[15]

  • Topical and Transdermal Delivery: Organogels can serve as stable matrices for the controlled release of active pharmaceutical ingredients (APIs) onto the skin. Their semi-solid nature allows for easy application and prolonged contact time.

  • Injectable Drug Depots: The thermoresponsive nature of some 12-HSA organogels allows for the formulation of in-situ gelling systems. These can be injected as a liquid at a slightly elevated temperature and form a gel depot at body temperature, providing sustained drug release over an extended period.[15]

  • Oral Drug Delivery: Organogels can be used to encapsulate and protect drugs from the harsh environment of the gastrointestinal tract, potentially improving their bioavailability.

Conclusion

12-Hydroxystearic acid stands out as a highly effective and versatile low-molecular-weight organogelator. Its self-assembly into a robust fibrillar network is driven by a well-defined interplay of hydrogen bonding and van der Waals interactions. The ability to form gels at low concentrations in a variety of organic solvents, coupled with the tunable nature of the gel's physical properties, makes 12-HSA a compelling candidate for a wide range of applications, from consumer products to advanced pharmaceutical formulations. This guide provides the foundational knowledge and practical protocols for researchers and scientists to explore and harness the potential of this remarkable molecule in their respective fields.

References

"thermal analysis of hydroxystearyl alcohol using DSC and TGA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of hydroxystearyl alcohol, a long-chain fatty alcohol critical in various pharmaceutical and industrial applications. This document details the principles and methodologies for characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting available data and standardized protocols for reproducible analysis.

Introduction to the Thermal Properties of this compound

This compound, chemically known as 12-hydroxystearic acid (12-HSA), is a saturated fatty acid that finds extensive use as a gelling agent, thickener, and stabilizer in pharmaceutical formulations, cosmetics, and lubricants. Its thermal behavior is a critical parameter that dictates its performance, stability, and processing conditions. DSC and TGA are powerful analytical techniques to elucidate these properties. DSC measures heat flow associated with thermal transitions, such as melting and crystallization, while TGA tracks changes in mass as a function of temperature, revealing information about thermal stability and decomposition.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for obtaining accurate and comparable thermal analysis data. The following sections outline the recommended methodologies for the DSC and TGA analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to determine the melting point and heat of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

  • Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

  • Hermetically seal the pan to prevent any loss of material during the analysis. An empty, hermetically sealed aluminum pan should be used as a reference.

Experimental Conditions:

  • Purge Gas: Inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 100°C at a constant heating rate of 10°C/min. This will capture the melting endotherm.

    • Cool the sample from 100°C to 25°C at a controlled rate of 10°C/min to observe the crystallization exotherm.

    • A second heating ramp can be employed to study the thermal history of the recrystallized sample.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic peak. The heat of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

TGA is utilized to assess the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

Experimental Conditions:

  • Purge Gas: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a linear heating rate of 10°C/min. This temperature range is sufficient to ensure complete decomposition.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. Key parameters to be determined from the curve include:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. It is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss portion of the curve.[1]

    • Temperature at 5% Mass Loss (Td5%): A common metric for comparing the thermal stability of materials.[1]

    • Residual Mass: The mass of the sample remaining at the end of the experiment.

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermal analysis of this compound.

Table 1: DSC Data for this compound

ParameterValueNotes
Melting Point (Tₘ)72 - 77 °CA single endothermic peak is typically observed. The melting point of purified 12-HSA is reported to be 2.9°C higher than the unpurified form.[2]
Heat of Fusion (ΔHfus)Not explicitly found in the surveyed literature.This value is determined by integrating the area under the melting peak in the DSC thermogram.

Table 2: TGA Data for this compound

ParameterValueNotes
Onset of Decomposition (Tonset)~300 - 350 °CEstimated from the provided TGA curve. The decomposition of pure 12-HSA shows a major weight loss in this range.[3]
Boiling Point> 300 °C

Visualization of Experimental Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the data obtained from DSC and TGA.

experimental_workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis dsc_prep Sample Preparation (5-10 mg in Al pan) dsc_run Run DSC (25-100°C at 10°C/min in N2) dsc_prep->dsc_run dsc_data Obtain DSC Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data dsc_analysis Data Analysis dsc_data->dsc_analysis dsc_mp Melting Point (Tm) dsc_analysis->dsc_mp dsc_hf Heat of Fusion (ΔHfus) dsc_analysis->dsc_hf tga_prep Sample Preparation (5-10 mg in Pt/Alumina pan) tga_run Run TGA (25-600°C at 10°C/min in N2) tga_prep->tga_run tga_data Obtain TGA Curve (% Mass Loss vs. Temp) tga_run->tga_data tga_analysis Data Analysis tga_data->tga_analysis tga_tonset Decomposition Temp (Tonset) tga_analysis->tga_tonset tga_td5 Thermal Stability (Td5%) tga_analysis->tga_td5

Caption: Experimental workflow for DSC and TGA analysis.

data_relationship cluster_dsc_data DSC Data cluster_tga_data TGA Data hydroxystearyl_alcohol This compound melting_point Melting Point (Phase Transition) hydroxystearyl_alcohol->melting_point determines heat_of_fusion Heat of Fusion (Energy of Melting) hydroxystearyl_alcohol->heat_of_fusion requires decomposition_temp Decomposition Temperature (Thermal Stability Limit) hydroxystearyl_alcohol->decomposition_temp has a mass_loss Mass Loss Profile (Degradation Pathway) hydroxystearyl_alcohol->mass_loss exhibits a

Caption: Logical relationship of DSC and TGA data.

Conclusion

The thermal analysis of this compound by DSC and TGA provides invaluable data for its application in various fields. DSC elucidates its melting behavior, which is crucial for formulation and processing, while TGA defines its thermal stability, a key parameter for determining safe handling and storage temperatures. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals, enabling consistent and reliable characterization of this important material. Further studies to precisely quantify the heat of fusion and to analyze the evolved gases during decomposition would provide a more complete thermal profile of this compound.

References

Spectroscopic Identification of Hydroxystearyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxystearyl alcohol, a long-chain fatty alcohol with a hydroxyl group along its alkyl chain, finds applications in various industries, including cosmetics, pharmaceuticals, and as a chemical intermediate. Its precise identification and structural confirmation are paramount for quality control and research and development. This technical guide provides an in-depth overview of the spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the unambiguous identification of this compound, specifically focusing on 12-hydroxystearyl alcohol as a representative example.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint of the molecule.[1][2][3] For this compound, FTIR is instrumental in identifying the hydroxyl (-OH) groups and the long hydrocarbon chain.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to its primary and secondary alcohol functionalities, as well as its long aliphatic chain.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity/Shape
~3200–3550O-H stretch (hydrogen-bonded)Primary & Secondary Alcohol (-OH)Strong, Broad
~2840–3000C-H stretchAlkane (-CH₂, -CH₃)Strong, Sharp
~1465C-H bend (scissoring)Alkane (-CH₂)Medium
~1375C-H bend (rocking)Alkane (-CH₃)Medium
~1050–1150C-O stretchPrimary & Secondary AlcoholStrong

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular hydrogen bonding.[4]

Experimental Protocol: FTIR Analysis

A standard protocol for obtaining an FTIR spectrum of this compound is as follows:

  • Sample Preparation :

    • For Solid Samples (Attenuated Total Reflectance - ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the clamp to ensure good contact between the sample and the crystal.[5]

    • For Liquid Samples (if melted) : A few drops of the molten sample can be placed onto the crystal of an ATR-FTIR instrument.[6]

    • KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Background Spectrum : Run a background scan without the sample. This is crucial to subtract the spectral contributions from the atmosphere (e.g., CO₂, water vapor) and the sample holder.[5][6]

  • Sample Spectrum Acquisition :

    • Place the prepared sample in the FTIR spectrometer's sample compartment.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 to 64) to improve the signal-to-noise ratio.

    • The typical spectral range for analysis is 4000–400 cm⁻¹.[6]

  • Data Processing : The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is then analyzed for the characteristic peaks to identify the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and neighboring atoms.

Data Presentation: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons in the molecule, their relative numbers, and their proximity to other protons. For 12-hydroxystearyl alcohol, the following signals are expected (typically in CDCl₃).

Chemical Shift (δ, ppm)AssignmentMultiplicityIntegration
~3.64H-1 (CH ₂-OH)Triplet2H
~3.59H-12 (-CH (OH)-)Multiplet1H
~1.56H-2 (-CH ₂-CH₂OH)Multiplet2H
~1.42H-11 & H-13 (-CH ₂-CH(OH)-CH ₂-)Multiplet4H
~1.25-(CH ₂)₁₃- (Bulk methylene (B1212753) chain)Broad Multiplet~26H
~0.88H-18 (-CH ₃)Triplet3H

Note: The -OH proton signals can be broad and appear over a wide range (typically 1-5 ppm), and may not be observed if deuterium (B1214612) exchange occurs with trace amounts of D₂O.[8] The data is based on spectra of similar long-chain alcohols and 12-hydroxystearic acid.[9][10]

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Chemical Shift (δ, ppm)Assignment
~72C-12 (-C H(OH)-)
~63C-1 (-C H₂OH)
~37C-11 & C-13 (-C H₂-CH(OH)-C H₂-)
~32C-2 & C-16
~29Bulk -(C H₂)n-
~26C-10 & C-14
~23C-17
~14C-18 (-C H₃)

Note: These chemical shifts are predictive and based on typical values for long-chain alcohols and data for 12-hydroxystearic acid.[11][12][13]

Experimental Protocol: NMR Analysis

A general protocol for acquiring NMR spectra of this compound includes the following steps:

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) inside a 5 mm NMR tube.[14] Ensure the sample is fully dissolved.

  • Instrument Setup :

    • The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument is "locked" onto the deuterium signal of the solvent.

    • The magnetic field is "shimmed" to maximize its homogeneity and improve spectral resolution.[14]

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard pulse sequence.

    • A small number of scans (e.g., 8-16) is usually sufficient due to the high natural abundance and sensitivity of the ¹H nucleus.[14]

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A significantly larger number of scans is required (hundreds to thousands) due to the low natural abundance (1.1%) of the ¹³C isotope.[14]

  • Data Processing : The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[14][15]

Mandatory Visualization

Workflow for Spectroscopic Identification

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_FTIR Prepare for FTIR (e.g., ATR, KBr pellet) Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR FTIR_Acq FTIR Spectrometer Prep_FTIR->FTIR_Acq NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq FTIR_Spectrum FTIR Spectrum FTIR_Acq->FTIR_Spectrum NMR_Spectra 1H & 13C NMR Spectra NMR_Acq->NMR_Spectra Identify_FG Identify Functional Groups (-OH, -CHx) FTIR_Spectrum->Identify_FG Elucidate_Structure Elucidate C-H Framework NMR_Spectra->Elucidate_Structure Confirmation Structural Confirmation Identify_FG->Confirmation Elucidate_Structure->Confirmation Correlation_Diagram cluster_structure Molecular Structure: this compound cluster_signals Spectroscopic Signals Structure CH3-(CH2)5-CH(OH)-(CH2)10-CH2OH FTIR_OH FTIR: ~3300 cm-1 (Broad) Structure->FTIR_OH -OH groups FTIR_CH FTIR: ~2900 cm-1 (Strong) Structure->FTIR_CH Alkyl C-H FTIR_CO FTIR: ~1050-1150 cm-1 Structure->FTIR_CO C-O bonds NMR_CH_OH 1H NMR: ~3.6 ppm 13C NMR: ~72 ppm Structure->NMR_CH_OH -CH(OH)- NMR_CH2_OH 1H NMR: ~3.64 ppm 13C NMR: ~63 ppm Structure->NMR_CH2_OH -CH2OH NMR_Alkyl 1H NMR: ~0.8-1.6 ppm 13C NMR: ~14-37 ppm Structure->NMR_Alkyl Alkyl Chain

References

An In-depth Technical Guide to the Solubility Parameters of Hydroxystearyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of hydroxystearyl alcohol, a long-chain fatty alcohol with significant applications in the pharmaceutical, cosmetic, and material science industries. Understanding the solubility characteristics of this molecule is crucial for formulation development, predicting compatibility with other excipients, and optimizing manufacturing processes. This document outlines both theoretical and experimental approaches to determine the Hansen Solubility Parameters (HSP) of this compound and presents the necessary data for practical application.

Introduction to Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material in a given solvent. The underlying principle is "like dissolves like." HSP theory quantifies this by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

These three parameters (in units of MPa⁰⁵) can be considered as coordinates in a three-dimensional "Hansen space." A solute will dissolve in a solvent if the Hansen parameters of the solvent are close to those of the solute in this space. The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Theoretical Estimation of this compound's Hansen Solubility Parameters

In the absence of direct experimental data, Hansen Solubility Parameters can be estimated with reasonable accuracy using Group Contribution Methods (GCM). These methods are based on the principle that each functional group in a molecule contributes a specific value to the overall HSP. The Stefanis-Panayiotou method is a widely used GCM for this purpose.

The molecular structure of this compound (1,12-Octadecanediol) is C₁₈H₃₈O₂. For the purpose of GCM, it can be broken down into the following functional groups:

  • 2 x -CH₃ (methyl groups)

  • 15 x -CH₂- (methylene groups)

  • 1 x >CH- (methine group)

  • 2 x -OH (hydroxyl groups)

The molar volume (V) of this compound is approximately 320.5 cm³/mol.

By applying the Stefanis-Panayiotou group contribution values for each of these functional groups and the molar volume, the estimated Hansen Solubility Parameters for this compound are calculated as follows:

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa⁰⁵)
δD (Dispersion) 16.8
δP (Polar) 4.5
δH (Hydrogen Bonding) 8.2
δt (Total) 19.3

Note: The total Hansen solubility parameter (δt) is calculated as δt² = δD² + δP² + δH².

Experimental Determination of this compound's Hansen Solubility Parameters

The most accurate method for determining the HSP of a substance is through experimental testing. This involves observing the solubility of the solute in a range of solvents with known HSPs.

Experimental Protocol

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) and the interaction radius (R₀) of this compound.

Materials:

  • This compound (high purity)

  • A selection of at least 20-30 solvents with known HSPs (see Table 2 for examples)

  • Small glass vials with screw caps (B75204) (e.g., 4 mL)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • HSPiP (Hansen Solubility Parameters in Practice) software or equivalent for data analysis

Procedure:

  • Sample Preparation: For each solvent to be tested, weigh approximately 0.1 g of this compound into a clean, dry glass vial.

  • Solvent Addition: Add 2 mL of the respective solvent to each vial. This creates a 5% w/v mixture.

  • Mixing: Securely cap the vials and vortex each sample for 1-2 minutes to ensure thorough mixing.

  • Observation at Room Temperature: Allow the vials to stand at a controlled room temperature (e.g., 25°C) for 24 hours. Observe the solubility of the this compound in each solvent.

  • Heating (if necessary): For samples that do not fully dissolve at room temperature, gently heat the vials to a temperature just above the melting point of this compound (approximately 70-80°C) and vortex again. Allow the samples to cool back to room temperature and observe for any precipitation.

  • Solubility Scoring: Assign a solubility score to each sample based on visual observation, using a scale such as the one described in Table 3.

  • Data Analysis: Input the solubility scores (1 for "good" solvents, 0 for "bad" solvents) and the known HSPs of the solvents into the HSPiP software. The software will calculate the center of the solubility sphere, which corresponds to the HSP of this compound (δD, δP, δH), and the radius of the sphere (R₀).

Table 2: Hansen Solubility Parameters of Common Solvents at 25°C

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
1-Butanol16.05.715.8
Cyclohexane16.80.00.2
Dichloromethane17.07.37.1
Diethyl Ether14.52.95.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol14.712.322.3
Methyl Ethyl Ketone (MEK)16.09.05.1
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3
Xylene17.61.03.1

Table 3: Solubility Scoring System

ScoreDescriptionClassification for Software
1 Completely soluble, clear solutionGood (1)
2 Mostly soluble, slight hazeGood (1)
3 Partially soluble, significant undissolved solidBad (0)
4 Swollen but not dissolvedBad (0)
5 Very slight swelling or interactionBad (0)
6 Completely insoluble, no changeBad (0)

Visualizing the Workflow

The following diagrams illustrate the logical workflows for both the theoretical estimation and the experimental determination of the Hansen Solubility Parameters for this compound.

G cluster_0 Theoretical HSP Estimation Workflow A Identify Molecular Structure of This compound B Break Down into Functional Groups (-CH3, -CH2, >CH-, -OH) A->B D Determine Molar Volume (V) A->D C Find Group Contribution Values (e.g., from Stefanis-Panayiotou) B->C E Calculate δD, δP, δH using GCM Formulas C->E D->E F Estimated HSP of This compound E->F

Caption: Workflow for Theoretical HSP Estimation.

G cluster_1 Experimental HSP Determination Workflow A Select a Range of Solvents with Known HSPs B Prepare Samples of This compound in Each Solvent A->B C Mix and Equilibrate (with heating if needed) B->C D Visually Assess and Score Solubility (e.g., 1-6 scale) C->D E Classify Solvents as 'Good' (Score 1-2) or 'Bad' (Score 3-6) D->E F Input Scores and Solvent HSPs into Software (e.g., HSPiP) E->F G Calculate HSP Sphere (δD, δP, δH) and Radius (R₀) F->G H Experimentally Determined HSP of Hydroxystearyl Alcohol G->H

Caption: Workflow for Experimental HSP Determination.

Conclusion

This guide has provided a detailed framework for understanding and determining the solubility parameters of this compound. By utilizing both theoretical estimation through Group Contribution Methods and a robust experimental protocol, researchers and formulation scientists can accurately characterize the solubility profile of this important fatty alcohol. The provided data and workflows serve as a practical resource for leveraging Hansen Solubility Parameters in the development of advanced materials and drug delivery systems.

Supramolecular Architectures of 12-Hydroxystearic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-12-hydroxystearic acid (12-HSA), a fatty acid derived from castor oil, is a well-established and versatile low-molecular-weight organogelator (LMOG).[1] Its capacity to self-assemble in organic solvents to form extensive three-dimensional networks, resulting in thermally reversible gels, has attracted considerable interest for diverse applications, including drug delivery, cosmetics, and materials science.[1] The gelation properties of 12-HSA are primarily driven by the formation of an intricate network of hydrogen bonds between the carboxylic acid and the hydroxyl groups of adjacent molecules.[1] To refine and customize its gelation capabilities, various derivatives of 12-HSA have been synthesized and explored. This guide offers a comparative analysis of organogel formation by several classes of 12-HSA derivatives, including amides, amines, and ethoxylated derivatives, supported by experimental data. A notable gap in the current scientific literature exists regarding the systematic study of 12-HSA ester derivatives as organogelators, and as such, a direct quantitative comparison for this class is not available.[1]

Data Presentation: Comparative Performance of 12-HSA Derivatives

The efficacy and properties of organogels are principally defined by the critical gelator concentration (CGC), the minimum concentration of the gelator needed to form a stable gel, and the gel-to-sol transition temperature (Tgel), which indicates the gel's thermal stability.[1] The following tables summarize the available quantitative data for different 12-HSA derivatives in various organic solvents.

Table 1: Gelation Properties of 12-HSA and its Amide/Amine Derivatives

DerivativeSolventCGC (wt%)Tgel (°C)
12-HSASilicone Oil< 1.0-
Primary Amide Derivative Silicone Oil0.2 135
Secondary Amide DerivativeSilicone Oil> 2.0-
Primary Amine DerivativeSilicone OilPoor Gelator-

Data sourced from[1]

The data clearly demonstrates that the primary amide derivative is an exceptionally efficient gelator, exhibiting a very low CGC and a high Tgel in silicone oil.[1] In contrast, the primary amine derivative is a poor gelator, which underscores the critical role of the carbonyl group in the amide for effective hydrogen bonding and self-assembly.[1]

Table 2: Rheological Properties of Ethoxylated 12-HSA Derivatives in Paraffin Oil (4 wt%)

DerivativeDegree of EthoxylationStorage Modulus (G') (Pa)
EGDHS (low ethoxylation)Low~1000
EGDHS (intermediate ethoxylation)Intermediate>10000
EGDHS (high ethoxylation)High<1000

Note: EGDHS refers to ethylene (B1197577) glycol di-12-hydroxystearate. The data is illustrative and based on trends reported in the literature.[1]

Ethoxylation of the carboxylic acid group of 12-HSA presents another avenue for modifying its gelation properties.[1] Studies indicate that the degree of ethoxylation is a crucial factor in the rheological performance of the resulting organogels. An optimal degree of ethoxylation can lead to enhanced gel strength, while excessive ethoxylation can be detrimental to gel formation.[1] The presence of stearic acid as an impurity in the 12-HSA starting material has been shown to significantly reduce the elastic properties of the resulting ethoxylated organogels.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Organogel Preparation

A weighted amount of the 12-HSA derivative is added to a measured volume of the organic solvent in a sealed vial.[1] The mixture is heated in a water or oil bath to a temperature above the dissolution point of the solid, typically with gentle agitation, until a clear, homogeneous solution is obtained.[1] The solution is then cooled to room temperature. For "fast-cooled" gels, the vial is exposed to ambient air or placed in a cold water bath.[1] For "slow-cooled" gels, the vial is placed in a Dewar flask containing a hot solvent to slow down the cooling process.

Determination of Critical Gelator Concentration (CGC)

The tube inversion method is a widely used technique to determine the CGC. A series of vials containing different concentrations of the gelator in the solvent are prepared.[2] After the heating and cooling cycle, the vials are inverted. The CGC is the lowest concentration at which the sample does not flow upon inversion.[3]

Determination of Gel-to-Sol Transition Temperature (Tgel)

The Tgel is determined by the dropping ball method or by rheological measurements. In the dropping ball method, a small, standardized sphere is placed on the surface of the gel in a test tube. The tube is then heated in a controlled manner. The Tgel is the temperature at which the ball drops to the bottom of the tube.[4] More precisely, Tgel can be determined through temperature sweep tests using a rheometer, where a sharp decrease in the storage modulus (G') typically signifies the gel-to-sol transition.[1]

Rheological Characterization

Rheological measurements are performed using a controlled-stress or controlled-strain rheometer, typically with a parallel plate or cone-plate geometry.

  • Strain Sweep Tests: To identify the linear viscoelastic region (LVER) and the yield stress of the gel, the strain is varied at a constant frequency.[1]

  • Frequency Sweep Tests: To characterize the viscoelastic properties of the gel, the frequency is varied at a constant strain within the LVER. For a typical gel, the storage modulus (G') is greater than the loss modulus (G'') and both are largely independent of frequency.[2]

  • Temperature Sweep Tests: To determine the Tgel, the temperature is ramped up while monitoring the changes in G' and G''. The crossover point of G' and G'' is often considered the Tgel.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Self_Assembly cluster_0 Molecular Scale cluster_1 Supramolecular Scale 12-HSA_Derivative 12-HSA Derivative (Monomer) Dimer Hydrogen-Bonded Dimer 12-HSA_Derivative->Dimer H-Bonding Fiber Self-Assembled Fiber Dimer->Fiber Stacking Network 3D Fibrillar Network (Gel) Fiber->Network Entanglement

Self-assembly of 12-HSA derivatives into a gel network.

Experimental_Workflow Start Start: Organogel Preparation Heating Heating & Dissolution Start->Heating Cooling Cooling & Gelation Heating->Cooling Characterization Characterization Cooling->Characterization CGC CGC Determination (Tube Inversion) Characterization->CGC Tgel Tgel Measurement (Dropping Ball/Rheology) Characterization->Tgel Rheology Rheological Analysis (Strain/Frequency/Temp Sweeps) Characterization->Rheology Microscopy Microscopy (SEM/TEM) Characterization->Microscopy Structure_Property cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Macroscopic Gel Properties Functional_Group Head Group (e.g., -COOH, -CONH2) H_Bonding Hydrogen Bonding Strength & Directionality Functional_Group->H_Bonding Chain_Length Alkyl Chain Length Van_der_Waals Van der Waals Forces Chain_Length->Van_der_Waals Hydroxyl_Group 12-OH Group Hydroxyl_Group->H_Bonding CGC_Tgel CGC & Tgel H_Bonding->CGC_Tgel Mechanical_Strength Mechanical Strength (G') H_Bonding->Mechanical_Strength Van_der_Waals->CGC_Tgel Van_der_Waals->Mechanical_Strength

References

Methodological & Application

Application Notes and Protocols for Hydroxystearyl Alcohol as a Structuring Agent in Topical Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystearyl alcohol is a fatty alcohol that serves as a versatile excipient in topical pharmaceutical formulations.[1] Its primary functions include acting as an emollient, thickening agent, and texture enhancer.[1] This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a structuring agent in semi-solid dosage forms such as creams and ointments.

As an emollient, this compound helps to soften and smooth the skin by reinforcing the natural lipid barrier, which aids in moisture retention.[1] Its role as a structuring agent is crucial for achieving the desired viscosity, consistency, and stability of topical formulations. Fatty alcohols, in general, are known to increase the viscosity and stability of emulsions.[2][3] The selection of a specific fatty alcohol can significantly impact the final product's sensory attributes and performance.

These notes are intended to guide researchers and formulation scientists in harnessing the benefits of this compound to develop stable, aesthetically pleasing, and effective topical drug delivery systems.

Application Notes

Key Attributes of this compound
  • Emolliency: Imparts a smooth and soft feel to the skin.[1]

  • Thickening and Viscosity Modification: Contributes to the desired consistency of creams, lotions, and ointments.

  • Emulsion Stabilization: Helps to prevent the separation of oil and water phases in emulsion-based formulations.

  • Texture Enhancement: Improves the overall feel and spreadability of the product upon application.

  • Safety Profile: Generally considered safe for topical use and is well-tolerated by most skin types.[1]

Comparative Performance
  • Viscosity Building: Similar to other fatty alcohols, the inclusion of this compound is expected to increase the viscosity of an emulsion. The degree of viscosity enhancement will depend on its concentration and interaction with other formulation components.

  • Texture and Feel: Fatty alcohols are known to impart different sensory characteristics. For instance, cetyl alcohol can provide a lighter feel, while stearyl alcohol contributes to a denser and creamier texture.[4] this compound is anticipated to offer a unique tactile experience, which should be evaluated through sensory panels and texture analysis.

  • Stability: The combination of different fatty alcohols, such as in cetearyl alcohol (a blend of cetyl and stearyl alcohol), can lead to more robust and stable emulsions.[2][5] this compound's contribution to emulsion stability should be assessed through rigorous stability testing.

Data Presentation

The following tables provide a template for presenting quantitative data from the evaluation of this compound as a structuring agent. The values presented are illustrative and should be replaced with experimental data.

Table 1: Comparative Viscosity of Topical Creams

Formulation BaseStructuring Agent (5% w/w)Viscosity (cP) at 10 rpm
Oil-in-Water EmulsionNone5,000
Oil-in-Water EmulsionThis compound25,000
Oil-in-Water EmulsionCetyl Alcohol22,000
Oil-in-Water EmulsionStearyl Alcohol28,000
Oil-in-Water EmulsionCetearyl Alcohol26,000

Table 2: Texture Profile Analysis of a Topical Cream

ParameterFormulation with 5% this compound
Hardness (g)150
Adhesiveness (g.s)-50
Cohesiveness0.85
Springiness (mm)0.95

Table 3: Accelerated Stability Study of an O/W Emulsion

ParameterInitial1 Month (40°C/75% RH)3 Months (40°C/75% RH)
Formulation with 5% this compound
AppearanceHomogeneous white creamHomogeneous white creamHomogeneous white cream
pH5.55.45.3
Viscosity (cP) at 10 rpm25,00024,50024,000
Control Formulation (No Structuring Agent)
AppearanceHomogeneous white creamSigns of phase separationSignificant phase separation
pH5.65.55.4
Viscosity (cP) at 10 rpm5,0003,5002,000

Experimental Protocols

Protocol 1: Preparation of a Topical Oil-in-Water (O/W) Cream

This protocol outlines the general procedure for preparing a topical O/W cream to evaluate the effect of this compound as a structuring agent.

Materials:

  • This compound

  • Oil phase components (e.g., mineral oil, petrolatum)

  • Aqueous phase components (e.g., purified water, glycerin)

  • Emulsifying agent(s) (e.g., cetomacrogol 1000)

  • Preservative(s)

  • Active Pharmaceutical Ingredient (API) (if applicable)

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • Calibrated balance

Procedure:

  • Oil Phase Preparation:

    • Weigh and combine all oil-soluble components, including this compound and the primary emulsifier, in a suitable beaker.

    • Heat the oil phase to 70-75°C with gentle stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation:

    • In a separate beaker, weigh and combine all water-soluble components, including any co-emulsifiers and preservatives.

    • Heat the aqueous phase to 70-75°C with stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while mixing with a homogenizer or high-shear mixer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to form a uniform emulsion.

  • Cooling:

    • Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring at a moderate speed.

    • If adding an API, it is typically incorporated when the emulsion has cooled to a suitable temperature (e.g., below 40°C) to avoid degradation.

  • Finalization:

    • Continue stirring until the cream reaches room temperature.

    • Perform final quality control checks such as pH and appearance.

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation weigh_oil Weigh Oil-Soluble Components & this compound heat_oil Heat to 70-75°C with Stirring weigh_oil->heat_oil emulsification Emulsification (Add Aqueous to Oil Phase with Homogenization) heat_oil->emulsification weigh_water Weigh Water-Soluble Components heat_water Heat to 70-75°C with Stirring weigh_water->heat_water heat_water->emulsification cooling Cooling with Overhead Stirring emulsification->cooling add_api Add API (if applicable) at <40°C cooling->add_api final_product Final Cream Product add_api->final_product G start Start prep Prepare Sample (No air bubbles, equilibrate temperature) start->prep setup Setup Viscometer (Select spindle & speed) prep->setup measure Immerse Spindle & Start Measurement setup->measure record Record Viscosity & Torque measure->record change_speed Change Rotational Speed? record->change_speed change_speed->measure Yes analyze Analyze Data (Plot Viscosity vs. Shear Rate) change_speed->analyze No end End analyze->end G start Start prep_sample Prepare Sample (Flat surface, no air bubbles) start->prep_sample setup_analyzer Setup Texture Analyzer (TPA mode, set parameters) prep_sample->setup_analyzer run_test Run Two-Cycle Compression Test setup_analyzer->run_test generate_curve Generate Force-Time/Distance Curve run_test->generate_curve calculate_params Calculate TPA Parameters: - Hardness - Adhesiveness - Cohesiveness - Springiness generate_curve->calculate_params end End calculate_params->end G cluster_analysis Analysis at Each Time Point start Start package Package Formulation start->package store Store in Stability Chamber (40°C / 75% RH) package->store pull_samples Pull Samples at Time Points (0, 1, 3, 6 months) store->pull_samples eval_physical Evaluate Physical Appearance pull_samples->eval_physical measure_ph Measure pH pull_samples->measure_ph measure_viscosity Measure Viscosity pull_samples->measure_viscosity microscopy Microscopic Examination pull_samples->microscopy evaluate_data Evaluate Data for Significant Changes eval_physical->evaluate_data measure_ph->evaluate_data measure_viscosity->evaluate_data microscopy->evaluate_data end End evaluate_data->end

References

Application Notes and Protocols for the Synthesis of Hydroxystearyl Alcohol-Containing Polymers for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxystearyl alcohol-containing polymers, particularly polyesters derived from 12-hydroxystearic acid, are emerging as a versatile class of biodegradable and biocompatible materials for a range of biomedical applications. Sourced from renewable castor oil, 12-hydroxystearic acid provides a monomer with both a carboxylic acid and a secondary hydroxyl group, enabling the formation of polyesters with tunable properties. These polymers are of significant interest in drug delivery, tissue engineering, and as biomedical elastomers due to their favorable degradation profiles and mechanical characteristics.

These application notes provide detailed protocols for the enzymatic synthesis of poly(12-hydroxystearate) and its copolymers, their formulation into drug-delivery nanoparticles, and methods for their characterization. Quantitative data on their mechanical properties and in vitro degradation are also presented to guide researchers in their application.

Data Presentation

Mechanical Properties of Poly(12-hydroxystearate)-Based Elastomers

The mechanical properties of polyesters derived from 12-hydroxystearic acid can be tailored by copolymerization, for instance with 12-hydroxydodecanoic acid (12HD). The inclusion of 12-hydroxystearate (12HS) generally reduces the crystallinity and stiffness of the resulting elastomer.

Copolymer Composition (12HD:12HS mol%)Young's Modulus (MPa)Hardness (Durometer A)Melting Temperature (°C)Crystallization Temperature (°C)
100:0--87.664.0
64:36-70--
40:60 or lessViscous Liquid at Room Temperature-Decreased with increasing 12HSDecreased with increasing 12HS

Note: Specific values for Young's Modulus for all compositions were not available in the reviewed literature, but a general trend of decreasing modulus with increasing 12HS content is reported.[1]

In Vitro Degradation of Polyester-Based Materials

The in vitro degradation of polyesters is typically assessed by monitoring changes in mass, molecular weight, and the pH of the degradation medium over time. The following table provides an example of the degradation profile for a poly(lactic-co-glycolic acid) (PLGA) 75:25 foam, which serves as a representative biodegradable polyester, in phosphate-buffered saline (PBS) at 37°C.

Time (weeks)Mass Loss (%) at pH 7.4Mass Loss (%) at pH 5.0
16< 3< 3
30~30~90

Note: Data for poly(12-hydroxystearate) is not as readily available, but PLGA provides a relevant comparator for a biodegradable polyester. The degradation rate is significantly influenced by the pH of the surrounding medium.[2]

Biocompatibility of Poly(12-hydroxystearate)

In vitro cytotoxicity assays are crucial for evaluating the biocompatibility of new biomaterials. The L929 fibroblast cell line is a standard model for these assessments. While specific data for poly(12-hydroxystearate) is not extensively published, related biodegradable polymers are generally found to be non-cytotoxic. For a material to be considered non-cytotoxic according to ISO 10993-5, cell viability should typically remain above 70% when exposed to the material's extract.

Cell LineAssayResult with Representative Biodegradable Polyesters
L929 FibroblastsMTS/XTT AssayCell viability > 70%

Note: It is imperative to perform specific cytotoxicity testing for any newly synthesized polymer.[3][4][5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(12-hydroxystearate)

This protocol describes the lipase-catalyzed polycondensation of 12-hydroxystearic acid. Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is an effective catalyst for this reaction.[6]

Materials:

  • 12-hydroxystearic acid (12-HSA)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Toluene (B28343) (anhydrous)

  • Molecular sieves (4 Å), activated

  • Methanol (B129727)

  • Reaction flask (e.g., 100 mL round-bottom flask) with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Activate molecular sieves by heating in a vacuum oven overnight at 150°C.

  • To the reaction flask, add 12-hydroxystearic acid (e.g., 10 g, 1 equivalent).

  • Add anhydrous toluene (e.g., 50 mL) to dissolve the 12-HSA.

  • Add Novozym 435 (e.g., 1 g, 10% w/w of the substrate).

  • Add activated molecular sieves (e.g., 5 g) to the reaction mixture to adsorb the water produced during the condensation reaction.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Continue the reaction for 24-48 hours. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the enzyme and molecular sieves. The enzyme can be washed with fresh toluene and stored for reuse.

  • Precipitate the polymer by slowly adding the toluene solution to an excess of cold methanol with stirring.

  • Collect the precipitated polymer by filtration.

  • Dry the polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

  • Characterize the resulting poly(12-hydroxystearate) using techniques such as GPC (for molecular weight and polydispersity), NMR (for chemical structure), and DSC (for thermal properties).

Protocol 2: Preparation of Drug-Loaded Poly(12-hydroxystearate-co-caprolactone) Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using a copolymer of 12-hydroxystearic acid and ε-caprolactone via the oil-in-water (o/w) single emulsion solvent evaporation method. Paclitaxel (B517696) is used as a model hydrophobic drug.

Materials:

  • Poly(12-hydroxystearate-co-caprolactone)

  • Paclitaxel

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Dissolve the poly(12-hydroxystearate-co-caprolactone) (e.g., 100 mg) and paclitaxel (e.g., 10 mg) in dichloromethane (e.g., 2 mL) to form the organic phase (oil phase).

  • Prepare the aqueous phase by dissolving PVA in deionized water (e.g., 20 mL).

  • Add the organic phase dropwise to the aqueous phase while stirring at a moderate speed.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion. The parameters (speed, time) should be optimized to achieve the desired nanoparticle size.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane. A rotary evaporator at reduced pressure can be used to expedite this step.

  • Once the organic solvent has been completely removed, collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.

  • Characterize the nanoparticles for size and size distribution (e.g., using Dynamic Light Scattering), surface charge (zeta potential), drug loading efficiency, and in vitro drug release profile.

Calculating Drug Loading Efficiency: Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizations

experimental_workflow_synthesis cluster_synthesis Polymer Synthesis cluster_characterization_synthesis Characterization dissolve Dissolve 12-HSA in Toluene add_catalyst Add Novozym 435 & Molecular Sieves dissolve->add_catalyst react React at 90°C (24-48h) add_catalyst->react cool_filter Cool & Filter (Remove Enzyme) react->cool_filter precipitate Precipitate in Cold Methanol cool_filter->precipitate collect_dry Collect & Dry Polymer precipitate->collect_dry gpc GPC collect_dry->gpc nmr NMR collect_dry->nmr dsc DSC collect_dry->dsc

Caption: Workflow for the enzymatic synthesis of poly(12-hydroxystearate).

experimental_workflow_nanoparticles cluster_nanoparticle_prep Nanoparticle Preparation cluster_characterization_np Characterization organic_phase Prepare Organic Phase: Polymer + Drug in DCM emulsify Emulsify: Add Organic to Aqueous & Homogenize/Sonicate organic_phase->emulsify aqueous_phase Prepare Aqueous Phase: PVA in Water aqueous_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate collect_wash Collect & Wash Nanoparticles evaporate->collect_wash dls DLS (Size) collect_wash->dls zeta Zeta Potential collect_wash->zeta hle HPLC (Drug Loading) collect_wash->hle release In Vitro Release collect_wash->release

Caption: Workflow for drug-loaded nanoparticle preparation and characterization.

signaling_pathway_inflammation cluster_material_interaction Material-Tissue Interaction cluster_inflammatory_response Inflammatory Response & Resolution implant Polymer Implantation/ Nanoparticle Uptake protein_adsorption Protein Adsorption implant->protein_adsorption degradation Polymer Degradation implant->degradation macrophage Macrophage Recruitment (M1 Pro-inflammatory) protein_adsorption->macrophage cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) macrophage->cytokines m2_macrophage Shift to M2 Macrophages (Anti-inflammatory/Pro-resolving) macrophage->m2_macrophage Phenotypic Shift cytokines->degradation fibrous_capsule Fibrous Capsule Formation cytokines->fibrous_capsule degradation->m2_macrophage tissue_integration Tissue Integration m2_macrophage->tissue_integration

Caption: Generalized inflammatory response to biodegradable polyesters.

References

Application Notes and Protocols: Hydroxystearyl Alcohol in Stimuli-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimuli-responsive hydrogels, often termed "smart" hydrogels, are a class of materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or specific biomolecules.[1][2] These materials hold immense promise in various biomedical fields, including targeted drug delivery, tissue engineering, and diagnostics, owing to their ability to respond to physiological cues.[3][4]

Long-chain fatty alcohols and their derivatives are emerging as valuable components in the design of such materials. Their long alkyl chains can impart unique thermoresponsive properties due to temperature-dependent hydrophobic interactions and crystalline-to-amorphous phase transitions.[5][6] This document provides detailed application notes and protocols on the potential use of hydroxystearyl alcohol and its derivatives in stimuli-responsive hydrogels. While direct literature on the incorporation of this compound in hydrogels is scarce, this document will draw upon established principles from closely related molecules, such as stearyl acrylate (B77674) and 12-hydroxystearic acid, to propose synthetic pathways, experimental protocols, and potential applications.

Proposed Application: Thermoresponsive Hydrogels Incorporating Hydroxystearyl Moieties

The introduction of a long hydrophobic stearyl chain from this compound (or its derivatives) into a hydrophilic polymer network is a promising strategy for creating thermoresponsive hydrogels. The underlying principle is the temperature-dependent reversible crystallization and melting of the long alkyl side chains.

Signaling Pathway and Mechanism of Thermo-Responsiveness

At temperatures below the melting transition temperature (Tm) of the stearyl chains, these hydrophobic side chains self-assemble into ordered crystalline domains. These domains act as physical crosslinks, reinforcing the hydrogel network and resulting in a more rigid, opaque, and less swollen state. Upon heating above the Tm, these crystalline domains melt, and the stearyl chains become amorphous and more mobile. This disruption of the physical crosslinks leads to a softer, more flexible, and potentially more swollen hydrogel state. This transition is reversible upon cooling.

Thermoresponsive_Mechanism cluster_low_temp Low Temperature (< Tm) cluster_high_temp High Temperature (> Tm) Low_Temp Rigid Gel State Crystalline Crystalline Stearyl Side-Chain Domains (Physical Crosslinks) Low_Temp->Crystalline Formation of ordered structures High_Temp Soft Gel State Low_Temp->High_Temp Heating High_Temp->Low_Temp Cooling Amorphous Amorphous Stearyl Side-Chains High_Temp->Amorphous Melting of crystalline domains

Caption: Proposed thermoresponsive mechanism of a hydroxystearyl-containing hydrogel.

Data Presentation: Expected Properties

The following table summarizes the anticipated properties of a hypothetical thermoresponsive hydrogel synthesized by copolymerizing a hydroxystearyl derivative (e.g., hydroxystearyl acrylate) with a hydrophilic monomer like acrylamide. The data is extrapolated from studies on similar poly(stearyl acrylate-co-acrylamide) hydrogels.[6]

PropertyExpected Value/RangeCharacterization Method
Monomer Ratio (Hydroxystearyl Acrylate : Acrylamide) 10:90 to 50:50 (molar ratio)-
Melting Transition Temperature (Tm) 40 - 55 °CDifferential Scanning Calorimetry (DSC)
Swelling Ratio (at 25°C) 200 - 500%Gravimetric Analysis
Swelling Ratio (at 60°C) 300 - 700%Gravimetric Analysis
Storage Modulus (G') at 25°C 10 - 100 kPaRheometry
Storage Modulus (G') at 60°C 1 - 10 kPaRheometry
Shape Recovery Ratio > 95%Visual Inspection/Mechanical Testing
Experimental Protocol: Synthesis of a Thermoresponsive Hydroxystearyl Acrylate-co-Acrylamide Hydrogel

This protocol is a proposed method and should be optimized for specific applications. It is adapted from the synthesis of poly(stearyl acrylate-co-acrylamide) hydrogels.[6]

1. Materials:

  • Hydroxystearyl acrylate (HSA) - This monomer would need to be synthesized, for example, by esterification of this compound with acryloyl chloride.

  • Acrylamide (AM)

  • N,N'-Methylenebis(acrylamide) (MBA) as a chemical crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

2. Synthesis Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve the desired amounts of HSA and AM in deionized water. A typical molar ratio might be 20:80 (HSA:AM). Add MBA as a crosslinker (e.g., 1 mol% with respect to the total monomer concentration).

  • Initiator Addition: Add APS solution (e.g., 1 wt% of total monomers) to the monomer solution and mix thoroughly.

  • Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: Add TEMED (e.g., in a 1:1 molar ratio with APS) to the solution to accelerate the polymerization process. Quickly vortex the solution.

  • Gelation: Transfer the solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers and initiator.

3. Characterization:

  • Swelling Studies: Pre-weighed dry hydrogel samples are immersed in buffer solutions at different temperatures (e.g., 25°C and 50°C). At regular intervals, the samples are removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as (Ws - Wd) / Wd * 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) of the stearyl side chains in the hydrogel. A hydrated hydrogel sample is heated at a controlled rate (e.g., 5°C/min), and the heat flow is measured.

  • Rheology: The mechanical properties of the hydrogel (storage modulus G' and loss modulus G'') are measured as a function of temperature using a rheometer. This will demonstrate the transition from a rigid to a soft state.

Related Application: 12-Hydroxystearic Acid (12-HSA) Organogels

While not a hydrogel, 12-hydroxystearic acid (12-HSA), a molecule structurally similar to this compound, is a well-known organogelator.[7] It forms thermo-reversible gels in various organic solvents and oils, which have been extensively studied for controlled drug delivery.[7]

Mechanism of Gelation

12-HSA molecules self-assemble in non-polar solvents through hydrogen bonding between their hydroxyl and carboxylic acid groups, as well as van der Waals interactions between their long hydrocarbon chains. This self-assembly leads to the formation of a three-dimensional fibrillar network that entraps the liquid solvent, forming a gel.[1] This process is thermo-reversible; the gel melts upon heating and reforms upon cooling.[1]

Organogel_Workflow cluster_prep Preparation cluster_eval Evaluation A Weigh 12-HSA, Oil, and Drug B Heat and Stir (e.g., 80-100°C) until Dissolved A->B C Cool to Room Temperature B->C D Organogel Formation C->D E Characterization (Rheology, DSC, SEM) D->E Sample F In Vitro Drug Release (e.g., Franz Diffusion Cell) D->F Sample G Data Analysis E->G F->G

Caption: General workflow for the preparation and evaluation of 12-HSA organogels.

Data Presentation: 12-HSA Organogel Properties

The properties of 12-HSA organogels are highly dependent on the formulation. The table below provides typical data for a 12-HSA organogel in safflower oil.[7]

PropertyValue/RangeCharacterization Method
12-HSA Concentration 2 - 10% (w/w)-
Gelling Temperature 60 - 75 °CVisual Observation/Rheology
Drug (e.g., Clotrimazole) Release over 6h ~30% from 10% 12-HSA gelFranz Diffusion Cell
Drug (e.g., Acyclovir) Release over 6h ~12% from 10% 12-HSA gelFranz Diffusion Cell
Experimental Protocol: Preparation of a 12-HSA Organogel for Drug Delivery

This protocol provides a general framework for preparing a 12-HSA organogel.[7]

1. Materials:

  • 12-Hydroxystearic acid (12-HSA)

  • Vegetable oil (e.g., safflower oil, soybean oil)

  • Active Pharmaceutical Ingredient (API)

  • Glass vials with screw caps

  • Heating plate with magnetic stirring

2. Preparation Procedure:

  • Weighing: Accurately weigh the required amounts of 12-HSA, oil, and the API into a glass vial.

  • Dissolution: Heat the mixture on a hot plate to a temperature above the gelling temperature (e.g., 80-100°C) while stirring until all components are completely dissolved, forming a clear solution (sol).

  • Gelation: Remove the vial from the heat and allow it to cool to room temperature without agitation. The gel will form as the solution cools.

3. Characterization:

  • Rheology: The viscoelastic properties of the organogel are characterized using a rheometer to determine its mechanical strength.

  • In Vitro Drug Release: A Franz diffusion cell is typically used to study the release of the API from the organogel through a synthetic membrane into a receptor medium. The amount of drug released over time is quantified using a suitable analytical method like HPLC or UV-Vis spectroscopy.[7]

Conclusion

While this compound is not yet an established component in stimuli-responsive hydrogels, the principles demonstrated by its close chemical relatives, stearyl acrylate and 12-hydroxystearic acid, strongly suggest its potential. By functionalizing this compound into a polymerizable monomer, it is plausible to create novel thermoresponsive hydrogels with applications in drug delivery and tissue engineering. The provided protocols offer a starting point for researchers to explore this promising avenue. Further experimental validation is necessary to fully elucidate the properties and potential of this compound-based smart materials.

References

Application Notes & Protocols: Hydroxystearyl Alcohol for Encapsulating Hydrophobic Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established methodologies for the formulation of solid lipid nanoparticles (SLNs) using long-chain fatty alcohols. Due to limited specific public data on hydroxystearyl alcohol for this application, the quantitative results presented are representative examples to illustrate the formulation and characterization process. Researchers must conduct their own formulation optimization and validation.

Introduction

Hydrophobic Active Pharmaceutical Ingredients (APIs) often present significant challenges in drug delivery due to their poor aqueous solubility, which can lead to low bioavailability. Encapsulation of these APIs into lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs), is a promising strategy to overcome these limitations. SLNs are colloidal carriers made from lipids that are solid at room and body temperature.

This compound, a long-chain fatty alcohol, is a potential lipid matrix for SLN formulations. Its solid nature, biocompatibility, and ability to solubilize lipophilic compounds make it a suitable candidate for encapsulating hydrophobic APIs. This document provides detailed application notes and protocols for the preparation and characterization of hydrophobic API-loaded SLNs using this compound as the primary lipid component.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for formulation development.

PropertyValue / DescriptionSignificance in Formulation
INCI Name This compoundStandard nomenclature in cosmetics and pharmaceuticals.[1][2]
CAS Number 2726-73-0Unique chemical identifier.[1][2]
Molecular Formula C18H38O2
Melting Point 114-122 °CThis high melting point dictates the processing temperature for hot homogenization techniques, ensuring the lipid is fully molten.[3]
Solubility Insoluble in water; Soluble in alcohols.Its insolubility in water is essential for forming a stable lipid core in an aqueous dispersion. Its solubility in organic solvents can be utilized in other preparation methods.[4][5]
Functional Category Emulsifying Agent, Stiffening AgentContributes to the physical stability and viscosity of formulations.[2][6]

Application Notes: Formulation Development

The formulation of SLNs involves optimizing the concentrations of the lipid, surfactant, and drug to achieve desired characteristics such as particle size, stability, and drug loading. A hypothetical hydrophobic drug, "ModelDrugX," is used for illustration.

Influence of Surfactant Concentration

The choice and concentration of surfactant are critical for stabilizing the nanoparticle dispersion. Polysorbate 80 (Tween® 80) is a common non-ionic surfactant used in SLN formulations.

Table 1: Effect of Polysorbate 80 Concentration on SLN Properties (Representative Data)

Formulation CodeThis compound (% w/v)ModelDrugX (% w/v)Polysorbate 80 (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
HSA-SLN-150.51.0350 ± 150.45 ± 0.05-15.2 ± 1.5
HSA-SLN-250.52.0210 ± 100.28 ± 0.03-22.5 ± 2.1
HSA-SLN-350.53.0180 ± 120.21 ± 0.02-28.9 ± 1.8

Observations: Increasing the surfactant concentration generally leads to a reduction in particle size and PDI, and an increase in the magnitude of the zeta potential, indicating improved colloidal stability.

Drug Loading and Encapsulation Efficiency

Drug loading (DL) and encapsulation efficiency (EE) are key indicators of the formulation's capacity to carry the API.

Table 2: Drug Loading and Encapsulation Efficiency (Representative Data for Formulation HSA-SLN-3)

ParameterFormulaValue (%)
Encapsulation Efficiency (EE) ( (Total Drug - Free Drug) / Total Drug ) * 10085.5 ± 4.2
Drug Loading (DL) ( (Total Drug - Free Drug) / Total Nanoparticle Weight ) * 1007.8 ± 0.8

Observations: this compound demonstrates good potential for efficiently encapsulating the hydrophobic ModelDrugX, likely due to the lipophilic nature of the lipid matrix.

Experimental Protocols

Protocol 1: Preparation of SLNs by High-Shear Homogenization and Ultrasonication

This method is based on dispersing a molten, drug-loaded lipid phase into a hot aqueous surfactant solution.[7][8]

Materials:

  • This compound

  • ModelDrugX (hydrophobic API)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath or heating mantle

  • Magnetic stirrer

  • Glass beakers

Procedure:

  • Preparation of Lipid Phase: Weigh 500 mg of this compound and 50 mg of ModelDrugX. Place them in a glass beaker and heat to ~130°C (at least 10°C above the lipid's melting point) with gentle stirring until a clear, homogenous molten liquid is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve 200 mg of Polysorbate 80 in 10 mL of purified water. Heat the solution to the same temperature (~130°C) as the lipid phase under magnetic stirring.

  • Formation of Pre-emulsion: Pour the hot aqueous phase into the molten lipid phase. Immediately homogenize the mixture using a high-shear homogenizer at 15,000 rpm for 10 minutes while maintaining the temperature. This forms a coarse oil-in-water emulsion.

  • Formation of Nanoemulsion: Immediately subject the hot pre-emulsion to high-intensity ultrasonication using a probe sonicator (e.g., 70% amplitude) for 15 minutes. Maintain the temperature during this step.

  • Solidification of Nanoparticles: Quickly transfer the resulting hot nanoemulsion to an ice bath and stir gently for 20 minutes to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage: Store the resulting SLN dispersion at 4°C.

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_final Final Steps prep_lipid 1. Prepare Lipid Phase - Weigh this compound & ModelDrugX - Heat to ~130°C to melt homogenize 3. High-Shear Homogenization - Mix phases at 15,000 rpm - Forms hot pre-emulsion prep_lipid->homogenize prep_aq 2. Prepare Aqueous Phase - Dissolve Polysorbate 80 in Water - Heat to ~130°C prep_aq->homogenize sonicate 4. Ultrasonication - Reduce droplet size - Forms hot nanoemulsion homogenize->sonicate cool 5. Cooling & Solidification - Place in ice bath - Lipid recrystallizes to form SLNs sonicate->cool store 6. Characterization & Storage - Analyze properties - Store at 4°C cool->store G cluster_process Encapsulation Mechanism drug ModelDrugX lipid HSA surfactant P80 l1 Molten Lipid + Dissolved Drug d1 d2 l_molten emulsion_droplet l_molten->emulsion_droplet Homogenization l2 Dispersion in Aqueous Phase sln emulsion_droplet->sln Cooling d3 s1 s2 aq_phase l3 Cooling & Solidification d4 d5 s3 s4 final_sln Drug-Loaded SLN

References

Application Notes and Protocols: Development of Hydroxystearyl Alcohol-Based Liposomal Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular drug delivery systems composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] The incorporation of fatty alcohols, such as hydroxystearyl alcohol, into the liposomal bilayer can modulate membrane fluidity, stability, and drug release characteristics. This document provides detailed protocols for the preparation and characterization of liposomal drug carriers incorporating this compound.

This compound, an amphipathic molecule, is hypothesized to intercalate within the phospholipid bilayer, with its hydroxyl group oriented towards the aqueous phase and the stearyl chain aligned with the lipid tails. This interaction can influence the packing of the phospholipids, potentially leading to more stable and less permeable membranes. While direct literature on this compound in liposomes is sparse, the principles of incorporating similar fatty alcohols like stearyl alcohol and cholesterol are well-established and serve as a basis for the protocols outlined below.[3]

Formulation of this compound-Based Liposomes

The following table presents hypothetical formulations for the optimization of this compound-based liposomes. The ratios of phospholipid, cholesterol, and this compound can be varied to achieve desired physicochemical properties.

Table 1: Hypothetical Formulations for this compound Liposomes

Formulation IDPhosphatidylcholine (mg)Cholesterol (mg)This compound (mg)Drug (e.g., Doxorubicin) (mg)
HSA-Lipo-110020510
HSA-Lipo-2100201010
HSA-Lipo-3100151510
HSA-Lipo-4100102010

Experimental Protocols

Preparation of this compound-Based Liposomes using the Thin-Film Hydration Method

This method is a common and reliable technique for liposome (B1194612) preparation.[4][5]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipid

  • Cholesterol

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin (B1662922) hydrochloride for hydrophilic drugs, Curcumin for lipophilic drugs)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Syringes

Protocol:

  • Lipid Film Formation:

    • Accurately weigh the desired amounts of phospholipid, cholesterol, and this compound (refer to Table 1).

    • If encapsulating a lipophilic drug, dissolve it with the lipids.

    • Dissolve the lipid mixture in a sufficient volume of a chloroform:methanol (2:1, v/v) solvent system in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 45-60°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer (e.g., PBS).

    • Add the hydration buffer to the round-bottom flask containing the dry lipid film.

    • Hydrate the film by rotating the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes, the MLV suspension can be sonicated. Use a probe sonicator in pulses or a bath sonicator for 5-15 minutes. Note that probe sonication can sometimes lead to lipid degradation.

    • For a more homogenous size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

  • Purification:

    • To remove the unencapsulated drug, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 30 minutes). The liposomes will form a pellet.

    • Alternatively, use size exclusion chromatography or dialysis against the buffer to separate the liposomes from the free drug.

  • Storage:

    • Store the final liposome suspension at 4°C.

Thin_Film_Hydration_Workflow start Start: Weigh Lipids (Phospholipid, Cholesterol, this compound) dissolve Dissolve in Organic Solvent (e.g., Chloroform:Methanol) start->dissolve rotovap Form Thin Lipid Film (Rotary Evaporation) dissolve->rotovap dry Dry Film Under Vacuum rotovap->dry hydrate Hydrate Film with Aqueous Buffer (with/without hydrophilic drug) dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv sonicate Size Reduction (Sonication) mlv->sonicate extrude Size Reduction (Extrusion) sonicate->extrude purify Purification (Centrifugation/Dialysis) extrude->purify end End: Characterization & Storage purify->end

Caption: Workflow for preparing this compound-based liposomes via thin-film hydration.

Characterization of this compound-Based Liposomes

Table 2: Expected Physicochemical Properties of Optimized Liposomes

ParameterMethodExpected Value
Particle Size (Z-average)Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialElectrophoretic Light Scattering-10 to -30 mV
Encapsulation Efficiency (%)HPLC or UV-Vis Spectroscopy> 80%

Protocol for Characterization:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the liposome suspension with deionized water or PBS to an appropriate concentration.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

    • Record the Z-average diameter and the PDI. The PDI indicates the breadth of the size distribution.

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the electrophoretic mobility using a laser Doppler velocimeter to determine the zeta potential. This value indicates the surface charge and predicts the stability of the liposomal suspension.

  • Encapsulation Efficiency (EE%) Determination:

    • Separate the unencapsulated drug from the liposomes using one of the purification methods described in section 2.1.

    • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or Triton X-100).

    • Quantify the amount of encapsulated drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Efficacy Evaluation

The following is a general workflow for assessing the in vitro efficacy of drug-loaded this compound-based liposomes, for instance, using a cancer cell line for an encapsulated anticancer drug.

In_Vitro_Efficacy_Workflow start Start: Cell Culture (e.g., Cancer Cell Line) seed Seed Cells in 96-well Plates start->seed treat Treat Cells with: - Free Drug - Drug-loaded HSA-Liposomes - Empty HSA-Liposomes - Untreated Control seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate->assay measure Measure Absorbance (Spectrophotometer) assay->measure analyze Data Analysis: - Calculate % Viability - Determine IC50 values measure->analyze end End: Compare Efficacy analyze->end

Caption: General workflow for evaluating the in vitro efficacy of drug-loaded liposomes.

Signaling Pathways

The signaling pathway affected will be dependent on the encapsulated drug. For example, if doxorubicin is encapsulated, it primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis. The liposomal delivery system is designed to enhance the delivery of the drug to the target cells, thereby increasing its local concentration and therapeutic effect on its intended signaling pathway.

Caption: A simplified representation of a drug's mechanism of action after liposomal delivery.

Disclaimer

The protocols and formulations described herein are based on established principles of liposome technology and the known properties of fatty alcohols. Specific experimental conditions, such as lipid ratios, drug concentrations, and processing parameters, may require optimization for specific applications.

References

Application Notes and Protocols: Hydroxystearyl Alcohol in Pickering Emulsion Stabilization for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pickering emulsions, stabilized by solid particles rather than conventional surfactants, offer a robust platform for biphasic catalysis.[1] The irreversible adsorption of solid particles at the oil-water interface creates a stable system with a large interfacial area, ideal for facilitating reactions between immiscible reactants.[2] This document provides detailed application notes and protocols for the proposed use of hydroxystearyl alcohol in the stabilization of Pickering emulsions for catalytic applications.

Due to a lack of direct literature on the use of this compound for this specific application, the following protocols are based on its closely related precursor, 12-hydroxystearic acid (12-HSA). 12-HSA is a well-documented organogelator and stabilizer for Pickering emulsions.[3] this compound, obtainable from the reduction of 12-HSA, is expected to exhibit similar amphiphilic properties, making it a promising candidate for Pickering emulsion stabilization.

Principle of Stabilization

This compound is an amphiphilic molecule possessing a long hydrophobic carbon chain and a hydrophilic hydroxyl group. In a biphasic system, these molecules can self-assemble at the oil-water interface, reducing the interfacial tension and forming a rigid layer that sterically hinders droplet coalescence. This mechanism is fundamental to the formation of stable Pickering emulsions. The stability and properties of the resulting emulsion are influenced by factors such as particle concentration, oil-to-water ratio, and the pH of the aqueous phase.

Synthesis of this compound

This compound can be synthesized from 12-hydroxystearic acid, which is commercially produced via the hydrogenation of ricinoleic acid, the primary fatty acid in castor oil.[4] The carboxylic acid group of 12-HSA can be reduced to a primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Pickering Emulsion

This protocol describes the preparation of an oil-in-water (O/W) Pickering emulsion stabilized by this compound particles.

Materials:

  • This compound

  • Oil phase (e.g., toluene, hexane, or a liquid substrate for catalysis)

  • Aqueous phase (deionized water)

  • Homogenizer (e.g., rotor-stator or ultrasonic)

Procedure:

  • Particle Preparation: Disperse a predetermined amount of this compound (e.g., 0.1-2.0 wt% with respect to the total emulsion volume) in the oil phase.

  • Heating: Gently heat the oil phase while stirring to ensure uniform dispersion of the this compound.

  • Emulsification: Add the aqueous phase to the oil phase.

  • Homogenization: Immediately homogenize the mixture at high speed for 2-5 minutes. The energy input during homogenization is critical for droplet size and emulsion stability.

  • Cooling: Allow the emulsion to cool to room temperature.

Table 1: Formulation Parameters for a Model Pickering Emulsion

ParameterValue
This compound Conc.1.0 wt%
Oil Phase (Toluene)30% (v/v)
Aqueous Phase (DI Water)70% (v/v)
Homogenization Speed10,000 rpm
Homogenization Time3 min
Protocol 2: Characterization of the Pickering Emulsion

1. Droplet Size and Morphology:

  • Method: Use optical microscopy or laser diffraction analysis.
  • Procedure: Dilute a small sample of the emulsion with the continuous phase (water for O/W) and observe under a microscope. For laser diffraction, use a particle size analyzer.

2. Emulsion Stability:

  • Method: Monitor the emulsion over time for any signs of phase separation (creaming or sedimentation).
  • Procedure: Store the emulsion in a sealed container at ambient temperature and visually inspect it at regular intervals (e.g., 1, 7, and 30 days). Quantify the extent of phase separation by measuring the height of the separated layer.

3. Rheological Measurements:

  • Method: Use a rheometer to measure the viscosity and viscoelastic properties of the emulsion.
  • Procedure: Perform a shear rate sweep to determine the viscosity profile. Oscillatory measurements can provide information on the gel-like structure of the emulsion.

Protocol 3: Application in a Catalytic Reaction (Model Reaction: Oxidation of Benzyl (B1604629) Alcohol)

This protocol outlines the use of a this compound-stabilized Pickering emulsion for the catalytic oxidation of benzyl alcohol.

Materials:

  • Pre-formed Pickering emulsion (as in Protocol 1, with the oil phase containing benzyl alcohol)

  • Catalyst (e.g., palladium nanoparticles supported on a solid material)

  • Oxidant (e.g., hydrogen peroxide)

  • Magnetic stirrer

Procedure:

  • Catalyst Addition: Disperse the catalyst in the aqueous phase before emulsification or add it to the pre-formed emulsion.

  • Reaction Initiation: Add the oxidant to the Pickering emulsion under stirring.

  • Reaction Monitoring: Take aliquots from the organic phase at different time intervals and analyze the conversion of benzyl alcohol and the yield of benzaldehyde (B42025) using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Recovery: After the reaction, the emulsion can be broken (e.g., by adding a demulsifier or changing the pH), and the catalyst can be recovered by filtration or centrifugation for reuse.

Table 2: Hypothetical Data for Catalytic Oxidation in a Pickering Emulsion

Reaction Time (h)Benzyl Alcohol Conversion (%)Benzaldehyde Selectivity (%)
125>99
255>99
48598
69597

Visualizations

G cluster_prep Pickering Emulsion Preparation cluster_catalysis Catalytic Reaction P1 Disperse this compound in Oil Phase P2 Heat and Stir P1->P2 P3 Add Aqueous Phase P2->P3 P4 High-Speed Homogenization P3->P4 P5 Cool to Room Temperature P4->P5 C1 Add Catalyst and Reactant (in Oil Phase) P5->C1 Transfer Emulsion C2 Add Oxidant (in Aqueous Phase) C1->C2 C3 Monitor Reaction Progress (GC/HPLC) C2->C3 C4 Product Isolation and Catalyst Recovery C3->C4 G cluster_interface Oil-Water Interface Hydroxystearyl\nAlcohol Hydroxystearyl Alcohol Oil Droplet Oil Droplet Hydroxystearyl\nAlcohol->Oil Droplet Hydrophobic Tail Aqueous Phase Aqueous Phase Hydroxystearyl\nAlcohol->Aqueous Phase Hydrophilic Head

References

Application Notes and Protocols for Hydroxystearyl Alcohol Derivatives in Non-Viral Gene Delivery Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of novel hydroxystearyl alcohol-based cationic lipid derivatives as non-viral vectors for gene delivery. This document outlines the synthesis of a representative derivative, formulation of lipid nanoparticles (LNPs), and standardized protocols for in vitro transfection and cytotoxicity assessment.

Introduction

Non-viral gene delivery systems offer a promising alternative to viral vectors, with advantages in safety, low immunogenicity, and large-scale production. Cationic lipids are a cornerstone of non-viral vectors, capable of complexing with negatively charged nucleic acids to form nanoparticles that facilitate cellular uptake and intracellular delivery.[1][2] This document focuses on a novel class of cationic lipids derived from this compound, a biocompatible and biodegradable lipid scaffold. These derivatives are designed to efficiently encapsulate nucleic acids and promote endosomal escape, a critical step for successful gene delivery.[3][4][5]

Synthesis of a Representative this compound Derivative

A hypothetical cationic lipid, 12-(dimethylamino)octadecan-1-yl stearate (B1226849) (HSA-NMe2), can be synthesized from 12-hydroxystearyl alcohol. The synthesis involves a two-step process: esterification of the primary alcohol with a fatty acid, followed by functionalization of the secondary hydroxyl group with a cationic headgroup.

Synthesis_Workflow cluster_synthesis Synthesis of HSA-NMe2 HSA 12-Hydroxystearyl Alcohol Intermediate Stearoyl Ester Intermediate HSA->Intermediate Stearoyl Chloride, Pyridine Final_Product HSA-NMe2 (Cationic Lipid) Intermediate->Final_Product 1. Mesylation 2. Dimethylamine

Caption: Proposed synthesis of a this compound-based cationic lipid.

Formulation of Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating plasmid DNA (pDNA) or messenger RNA (mRNA) is a critical step for efficient gene delivery. A microfluidic mixing approach is recommended for producing uniform and highly encapsulated nanoparticles.[6][7] The LNPs are typically composed of the this compound derivative, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid to enhance stability.[1][6]

Table 1: Representative Formulation Parameters for HSA-NMe2 LNPs

ComponentMolar Ratio (%)Purpose
HSA-NMe250Cationic lipid for nucleic acid complexation and endosomal escape.
DOPE10Helper lipid to facilitate endosomal escape.[8]
Cholesterol38.5Stabilizes the lipid bilayer and enhances transfection.[8]
PEG-Lipid1.5Prevents aggregation and prolongs circulation time.
Parameter Value Significance
N/P Ratio*6:1 - 10:1Ratio of nitrogen in cationic lipid to phosphate (B84403) in nucleic acid.[9]
Final Lipid Concentration10-20 mMInfluences particle size and encapsulation efficiency.
Flow Rate Ratio (Aq:Org)3:1Critical for controlled nanoparticle self-assembly.[6]

*N/P ratio should be optimized for each cell line and nucleic acid type.

Characterization of LNPs

Proper characterization of the formulated LNPs is essential to ensure reproducibility and efficacy. Key parameters include particle size, polydispersity index (PDI), and zeta potential.[10][][12]

Table 2: Expected Physicochemical Properties of HSA-NMe2 LNPs

PropertyExpected ValueMethod of AnalysisSignificance
Particle Size (Diameter)80 - 150 nmDynamic Light Scattering (DLS)Affects cellular uptake and biodistribution.[13]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle population.
Zeta Potential+30 to +50 mVLaser Doppler ElectrophoresisPositive charge facilitates interaction with cell membranes.[]
Encapsulation Efficiency> 90%RiboGreen/PicoGreen AssayPercentage of nucleic acid successfully encapsulated.

Experimental Protocols

Protocol 1: Formulation of HSA-NMe2 LNPs using Microfluidics

LNP_Formulation_Workflow cluster_formulation LNP Formulation Workflow Prep_Solutions 1. Prepare Solutions - Lipid mix in Ethanol (B145695) - Nucleic acid in  low pH buffer Microfluidics 2. Microfluidic Mixing - Set flow rates (e.g., 3:1 Aq:Org) - Collect nanoparticle suspension Prep_Solutions->Microfluidics Dialysis 3. Dialysis - Remove ethanol - Buffer exchange to PBS (pH 7.4) Microfluidics->Dialysis Characterization 4. Characterization - DLS for size and PDI - Zeta potential measurement - Quantify encapsulation Dialysis->Characterization Storage 5. Storage - Store at 4°C for short-term - Aliquot and freeze at -80°C  for long-term Characterization->Storage

Caption: Workflow for the formulation of lipid nanoparticles.

Materials:

  • HSA-NMe2, DOPE, Cholesterol, PEG-Lipid

  • Ethanol (200 proof)

  • Nucleic acid (pDNA or mRNA)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing system

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock: Dissolve HSA-NMe2, DOPE, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios and a final total lipid concentration of 20 mM.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in citrate buffer to the desired concentration.

  • Microfluidic Mixing: a. Set the total flow rate and the flow rate ratio (aqueous:organic) on the microfluidic system (e.g., 12 mL/min total flow rate, 3:1 ratio). b. Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps. c. Initiate the flow and collect the resulting nanoparticle suspension.

  • Dialysis: a. Transfer the collected LNP suspension to a dialysis cassette. b. Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of buffer.

  • Characterization and Storage: a. Measure the particle size, PDI, and zeta potential of the dialyzed LNPs. b. Determine the encapsulation efficiency using a fluorescent nucleic acid quantification assay. c. Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

Protocol 2: In Vitro Transfection

Transfection_Workflow cluster_transfection In Vitro Transfection Workflow Seed_Cells 1. Seed Cells - Plate cells in a 24-well plate - Grow to 70-90% confluency Prepare_Complexes 2. Prepare LNP-Nucleic Acid Complexes - Dilute LNPs and nucleic acid  in serum-free medium Seed_Cells->Prepare_Complexes Transfect 3. Transfect Cells - Replace cell medium with  complex-containing medium - Incubate for 4-6 hours Prepare_Complexes->Transfect Incubate_Post 4. Post-Transfection Incubation - Replace with complete medium - Incubate for 24-48 hours Transfect->Incubate_Post Analyze 5. Analyze Gene Expression - Reporter gene assay (e.g., GFP, Luciferase) Incubate_Post->Analyze

Caption: General workflow for in vitro cell transfection.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • HSA-NMe2 LNPs encapsulating a reporter gene (e.g., GFP)

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[14]

  • Complex Formation: a. For each well, dilute the required amount of HSA-NMe2 LNPs in serum-free medium. b. In a separate tube, dilute the plasmid DNA in serum-free medium. c. Add the diluted DNA to the diluted LNPs, mix gently, and incubate for 20-30 minutes at room temperature.

  • Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add the LNP-DNA complex-containing medium to the cells. c. Incubate for 4-6 hours at 37°C.

  • Post-Transfection: a. After the incubation, remove the transfection medium and replace it with fresh, complete growth medium. b. Incubate for an additional 24-48 hours.

  • Analysis: a. Analyze transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 3: Cytotoxicity Assays

It is crucial to assess the cytotoxicity of the LNP formulations. The MTT and LDH assays are commonly used methods.[15][16]

Table 3: Comparison of Cytotoxicity Assays

AssayPrincipleEndpoint MeasurementInformation Provided
MTTMitochondrial reductase activity in viable cells converts MTT to formazan (B1609692).[17]Colorimetric (absorbance)Measures metabolic activity and cell viability.
LDHRelease of lactate (B86563) dehydrogenase from damaged cells into the medium.[15]Colorimetric (absorbance)Measures cell membrane integrity and cytotoxicity.

MTT Assay Protocol:

  • Seed cells in a 96-well plate and transfect as described above.

  • 24-48 hours post-transfection, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of untreated control cells.[18]

LDH Assay Protocol:

  • Seed cells in a 96-well plate and transfect.

  • 24-48 hours post-transfection, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity relative to a positive control (lysed cells).

Cellular Uptake and Endosomal Escape

The mechanism of action for cationic lipid-based vectors involves several steps, starting with cellular uptake, primarily through endocytosis, followed by the critical step of endosomal escape to release the nucleic acid cargo into the cytoplasm.[8][19]

Cellular_Pathway cluster_pathway Cellular Uptake and Endosomal Escape Pathway LNP Cationic LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Proton Sponge Effect/ Membrane Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Nuclear Import Translation Translation (for mRNA) Cytoplasm->Translation

Caption: Generalized signaling pathway for cationic LNP-mediated gene delivery.

The cationic nature of the this compound derivatives is expected to facilitate electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake.[18] The tertiary amine headgroup is designed to act as a "proton sponge" within the acidic environment of the endosome.[3] This buffering capacity leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane, thereby releasing the nucleic acid payload into the cytoplasm for subsequent transcription (in the case of DNA) or translation (in the case of mRNA).[3][20]

Conclusion

Derivatives of this compound represent a promising new class of cationic lipids for non-viral gene delivery. Their biocompatible scaffold and tunable chemical structure offer the potential for developing highly efficient and safe gene vectors. The protocols outlined in these application notes provide a framework for the formulation, characterization, and in vitro evaluation of these novel delivery systems. Further optimization of the lipid structure, formulation parameters, and N/P ratio will be crucial for maximizing their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hydroxystearyl Alcohol Emulsion Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydroxystearyl alcohol emulsion formulations. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges such as emulsion instability and phase separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in emulsions?

This compound is a fatty alcohol that functions as an emollient, thickener, and co-emulsifier in cosmetic and pharmaceutical formulations.[1] In emulsions, it contributes to the stability and texture of the final product, providing hydration and enhancing the skin barrier function.[1] It is particularly beneficial for mature skin due to its moisturizing and gentle nature.[2]

Q2: What are the initial signs of instability in my this compound emulsion?

Signs of instability in an emulsion can manifest in several ways, including:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion.

  • Flocculation: The aggregation of dispersed droplets into loose clusters.

  • Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process.

  • Phase Separation: The complete separation of the oil and water phases into distinct layers.

  • Changes in Viscosity: A noticeable thinning or thickening of the emulsion over time.

  • Grainy Texture: The appearance of solid particles within the emulsion, which could indicate crystallization of an ingredient.

Q3: What are the most common causes of phase separation in emulsions containing this compound?

Phase separation in this compound emulsions can be attributed to several factors:

  • Incorrect Emulsifier Concentration: Insufficient emulsifier will not adequately cover the surface of the dispersed phase droplets, leading to coalescence.

  • Improper HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system must be appropriate for the oil phase being used. An incorrect HLB value will result in an unstable emulsion. For oil-in-water (o/w) emulsions, a higher HLB value (typically 8-18) is required, while water-in-oil (w/o) emulsions need a lower HLB value (typically 3-6).[3]

  • Inadequate Homogenization: Insufficient shear during the emulsification process can result in large droplet sizes, which are more prone to creaming and coalescence.

  • Inappropriate Temperature Control: Heating and cooling rates during emulsion preparation can significantly impact the crystalline structure of fatty alcohols like this compound, affecting stability.

  • pH Shift: Changes in the pH of the aqueous phase can affect the charge and solubility of other ingredients, potentially destabilizing the emulsion.

  • Electrolyte Incompatibility: The presence of high concentrations of electrolytes can disrupt the stability of some emulsifier systems.

Troubleshooting Guides

Issue 1: My this compound emulsion is showing signs of creaming.

Creaming is the initial and often reversible stage of emulsion instability. It indicates that the dispersed phase droplets are moving under the influence of gravity but have not yet coalesced.

Troubleshooting Workflow for Creaming:

Caption: Troubleshooting workflow for addressing creaming in emulsions.

Issue 2: My emulsion is experiencing coalescence and phase separation.

Coalescence is an irreversible process where droplets merge, leading to complete phase separation. This is a more severe form of instability than creaming.

Troubleshooting Workflow for Coalescence and Phase Separation:

Caption: Troubleshooting workflow for coalescence and phase separation.

Quantitative Data Summary

Table 1: Typical Hydrophilic-Lipophilic Balance (HLB) Values for Emulsion Components

IngredientHLB ValueEmulsion Type Favored
Stearyl Alcohol~15.5O/W (as a co-emulsifier)
Cetyl Alcohol~15O/W (as a co-emulsifier)
Cetearyl Alcohol~15.5O/W (as a co-emulsifier)
Sorbitan Oleate (Span 80)4.3W/O
Polysorbate 80 (Tween 80)15.0O/W

Note: The HLB value for fatty alcohols can be high, but they are typically used as co-emulsifiers and thickeners in O/W emulsions rather than primary emulsifiers.

Table 2: Recommended Usage Levels for Fatty Alcohols as Co-emulsifiers and Thickeners

Fatty AlcoholTypical Usage Level (%)
Cetyl Alcohol1 - 5
Stearyl Alcohol1 - 5
Cetearyl Alcohol1 - 25

Experimental Protocols

Protocol for Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound

This protocol outlines a general procedure for preparing a stable O/W emulsion using this compound as a co-emulsifier and thickener.

Materials:

  • Oil Phase:

    • Lipophilic active ingredient(s) and emollients

    • This compound (e.g., 2-5% w/w)

    • Primary O/W emulsifier (e.g., Polysorbate 80, Ceteareth-20)

  • Aqueous Phase:

    • Deionized water

    • Humectants (e.g., Glycerin)

    • Preservatives

    • pH adjuster (e.g., citric acid, sodium hydroxide)

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer (high-shear mixer)

  • Overhead stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients, including the this compound and primary emulsifier.

    • In a separate beaker, combine all aqueous phase ingredients.

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to 70-75°C. Stir both phases gently until all components are completely dissolved and uniform.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with the overhead stirrer.

    • Once the addition is complete, begin homogenization at a high speed for 3-5 minutes. The exact time and speed will depend on the batch size and the homogenizer used.

  • Cooling:

    • After homogenization, switch back to the overhead stirrer at a moderate speed and allow the emulsion to cool down.

  • Final Adjustments:

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as fragrances or certain active ingredients.

    • Check the pH of the emulsion and adjust if necessary using a suitable pH adjuster.

    • Continue stirring until the emulsion reaches room temperature.

Experimental Workflow Diagram:

G cluster_prep Phase Preparation cluster_heat Heating cluster_emulsify Emulsification cluster_cool Cooling & Finalization A Weigh and combine oil phase ingredients C Heat oil phase to 70-75°C A->C B Weigh and combine aqueous phase ingredients D Heat aqueous phase to 70-75°C B->D E Slowly add aqueous phase to oil phase with stirring C->E D->E F Homogenize at high speed (3-5 minutes) E->F G Cool with moderate stirring F->G H Add temperature-sensitive ingredients (<40°C) G->H I Adjust pH H->I J Continue stirring until room temperature I->J

Caption: General experimental workflow for preparing an O/W emulsion.

References

"preventing crystallization and polymorphism in hydroxystearyl alcohol-based SLNs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of 12-hydroxystearyl alcohol (12-HSA)-based solid lipid nanoparticles (SLNs), with a focus on preventing unwanted crystallization and polymorphism.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Particle Aggregation and Physical Instability During Storage Question: My 12-HSA SLNs look good immediately after production, but they aggregate and precipitate within a few days or weeks. What are the potential causes and solutions? Answer: Particle aggregation is a common sign of colloidal instability. This can stem from several factors related to the formulation and storage conditions.

  • Potential Causes:

    • Insufficient Surface Stabilization: The concentration or type of surfactant may be inadequate to provide a sufficient steric or electrostatic barrier to prevent nanoparticles from approaching each other and aggregating.

    • Polymorphic Transitions: 12-HSA, like many lipids, can exist in different crystalline forms (polymorphs).[1] During storage, a transition from a less stable, amorphous form (α) to a more stable, highly ordered crystalline form (β) can occur.[2] This perfect crystal lattice can expel the encapsulated drug and alter the nanoparticle surface, leading to instability.[3]

    • High Lipid Concentration: An excessive concentration of 12-HSA can increase the likelihood of particle collisions and crystal growth (Oswald ripening).

    • Improper Storage Temperature: Elevated temperatures can accelerate polymorphic transitions and increase the kinetic energy of the nanoparticles, promoting aggregation. Storing at freezing temperatures can also cause instability due to ice crystal formation unless appropriate cryoprotectants are used.[4]

  • Solutions:

    • Optimize Surfactant System: Screen different surfactants (e.g., Polysorbate 80, Poloxamer 188) and vary their concentrations. A combination of surfactants may provide better stability.[5]

    • Control Polymorphism:

      • Incorporate a Liquid Lipid: Blend 12-HSA with a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs). The oil disrupts the ordered crystal lattice, creating imperfections that enhance drug loading and reduce drug expulsion during storage.[2]

      • Use Crystal Modifiers: Incorporate small amounts of additives like isopropyl myristate or oleic acid, which can accelerate the conversion to a stable polymorph early on or modify the crystal structure to prevent large-scale changes during storage.[6]

    • Optimize Storage Conditions: Store aqueous SLN dispersions under refrigerated conditions (e.g., 4°C) to slow down degradation and polymorphic changes.[7] For long-term stability, consider lyophilization (freeze-drying) of the SLNs with a cryoprotectant.[8]

Issue 2: Poor Drug Encapsulation Efficiency and/or Rapid Drug Expulsion Question: My drug loading is low, and the encapsulated drug is rapidly released or expelled from the SLNs during storage. Why is this happening? Answer: This issue is almost always linked to the crystallinity of the lipid matrix.

  • Potential Causes:

    • High Crystallinity of 12-HSA: Pure solid lipids like 12-HSA tend to form highly ordered, perfect crystalline structures. This perfect lattice leaves very little space for drug molecules, especially after polymorphic transition to the most stable form, leading to their expulsion.[3][9]

    • Drug-Lipid Immiscibility: The selected drug may have poor solubility in the melted 12-HSA lipid matrix, preventing efficient encapsulation from the start.

  • Solutions:

    • Create a Disordered Lipid Matrix: The most effective strategy is to move from a traditional SLN to an NLC formulation. By mixing liquid oil with the 12-HSA, you create a less-ordered, imperfect lipid core. This amorphous matrix has more space to accommodate drug molecules, significantly increasing loading capacity and preventing expulsion.[2]

    • Lipid Screening: Perform solubility studies of your drug in various melted lipids to find a matrix with higher compatibility.

    • Employ Spray Drying: The spray drying technique can be used to produce a more amorphous, less crystalline form of the lipid raw material prior to SLN production, which can improve drug loading capacity.[1]

Issue 3: Rapid Crystallization and Formation of Microparticles During Formulation Question: I'm observing the formation of large crystals or microparticles instead of nanoparticles during the cooling phase of my high-pressure homogenization or microemulsion procedure. How can I prevent this? Answer: This indicates that the crystallization process is uncontrolled, favoring bulk crystallization over the formation of stable nanoparticles.

  • Potential Causes:

    • High Degree of Supersaturation: If the concentration of 12-HSA is very high, the system is highly supersaturated upon cooling, leading to rapid and uncontrolled nucleation and crystal growth.[10]

    • Rapid Cooling: Crash cooling (e.g., placing the hot emulsion in an ice bath) can lead to the formation of a less stable crystal network and larger particles.[11][12]

    • Insufficient Shear/Homogenization Energy: The energy input during production may not be sufficient to break down the lipid into nano-sized droplets before solidification occurs.

  • Solutions:

    • Optimize Cooling Rate: Employ a slower, more controlled cooling process.[10] This allows for the formation of a more stable nanoparticle structure.

    • Adjust Lipid Concentration: Reduce the concentration of 12-HSA in your formulation.

    • Increase Homogenization Efficiency: Increase the homogenization pressure or the number of homogenization cycles to ensure the formation of a fine nanoemulsion before cooling and solidification.[13]

    • Maintain Temperature: Ensure the production temperature is kept at least 5-10°C above the melting point of 12-HSA to prevent any premature recrystallization during processing.[14]

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify which polymorphic form of 12-HSA is present in my SLNs? A1: A combination of thermal and structural analysis techniques is required. The two primary methods are Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). DSC can reveal melting points and enthalpies, which differ between polymorphs, while PXRD provides a definitive fingerprint of the crystal lattice structure.[15]

Q2: What is the ideal concentration of surfactant to use? A2: There is no single ideal concentration; it must be empirically determined for your specific system. Generally, surfactant concentrations for SLNs range from 0.5% to 5% (w/v).[14] Start with a concentration around 1.5-2.5% and optimize based on particle size, zeta potential, and stability over time. The goal is to use the minimum concentration required to achieve stable nanoparticles.

Q3: What are the best practices for long-term storage of 12-HSA SLNs? A3: For aqueous dispersions, storage at 4°C in a sealed, protected-from-light container is recommended to minimize particle aggregation and chemical degradation.[7] However, for true long-term stability (months to years), lyophilization is the gold standard. Lyophilizing the SLN dispersion with a cryoprotectant (e.g., sucrose, trehalose) transforms it into a stable powder that can be reconstituted before use.[4][8]

Q4: Can impurities in the 12-HSA raw material affect crystallization? A4: Yes, impurities can affect the crystallization behavior of the bulk 12-HSA powder.[16] However, studies have shown that the properties of gels and self-assembled structures made from 12-HSA are relatively insensitive to the presence of minor impurities, suggesting that standard commercial grades are often sufficient for SLN formulation.[16]

Data Presentation

Table 1: Influence of Lipid Composition on Physicochemical Properties of 12-HSA-Based Nanoparticles (Note: Data is representative and synthesized based on established principles to illustrate trends.)

Formulation IDLipid Composition (w/w)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Physical Stability (4 weeks @ 25°C)
SLN-100100% 12-HSA250 ± 150.35-28 ± 2.565 ± 5.1Significant aggregation, precipitation
NLC-901090% 12-HSA, 10% Oleic Acid210 ± 100.22-32 ± 1.885 ± 4.2Minor increase in particle size
NLC-703070% 12-HSA, 30% Oleic Acid180 ± 120.18-35 ± 2.192 ± 3.5Stable, no significant changes

PDI: Polydispersity Index

Experimental Protocols

Protocol 1: Characterization of Polymorphism by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal transitions (melting point, crystallization temperature, and enthalpy) of the 12-HSA lipid matrix within the SLNs, which are indicative of its polymorphic state.[11]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of lyophilized SLN powder into an aluminum DSC pan and hermetically seal it. Prepare a reference pan containing the same mass of the corresponding cryoprotectant.

    • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

    • Thermal Program: a. Equilibrate the sample at 25°C. b. Ramp the temperature up to 100°C (well above the melting point of 12-HSA) at a controlled rate of 10°C/min to erase thermal history. c. Hold for 5 minutes at 100°C. d. Cool the sample down to 25°C at a controlled rate of 10°C/min to observe the crystallization peak. e. Hold for 5 minutes at 25°C. f. Heat the sample again to 100°C at 10°C/min to observe the melting behavior of the recrystallized lipid.

    • Analysis: Analyze the resulting thermogram to identify the peak temperatures and enthalpies of crystallization and melting. Compare these values to literature values for the different polymorphs of 12-HSA.

Protocol 2: Identification of Crystalline Structure by Powder X-Ray Diffraction (PXRD)

  • Objective: To obtain direct information about the crystalline structure and identify the specific polymorph of 12-HSA in the SLNs.[1]

  • Methodology:

    • Sample Preparation: Use lyophilized SLN powder for the analysis. Gently pack the powder into the sample holder to ensure a flat, even surface.

    • Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.

    • Data Acquisition: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Analysis: Compare the resulting diffraction pattern (peak positions and intensities) with known patterns for the α and β polymorphs of 12-HSA. Sharp, intense peaks are indicative of a highly crystalline structure, while a broad halo suggests an amorphous state.

Protocol 3: Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

  • Objective: To measure the mean particle size, polydispersity index (PDI), and surface charge (zeta potential) of the SLN dispersion.

  • Methodology:

    • Sample Preparation: Dilute the aqueous SLN dispersion with ultrapurified water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 1:100 to 1:500).

    • Instrumentation: Use a Zetasizer or similar instrument capable of performing DLS and electrophoretic light scattering.

    • Measurement: a. For particle size and PDI, equilibrate the sample at 25°C and perform at least three measurements. b. For zeta potential, use a folded capillary cell and apply an electric field. Perform at least three measurements.

    • Analysis: Report the Z-average diameter for particle size, the PDI value as a measure of the width of the size distribution, and the zeta potential in millivolts (mV). A PDI below 0.3 indicates a relatively narrow size distribution. A zeta potential with an absolute value greater than 30 mV generally suggests good electrostatic stability.

Visualizations

TroubleshootingWorkflow start Problem: SLN Instability (Aggregation/Precipitation) cause1 Cause: Polymorphic Transition start->cause1 cause2 Cause: Insufficient Surface Stabilization start->cause2 cause3 Cause: Improper Storage Conditions start->cause3 sol1a Solution: Incorporate Liquid Lipid (NLC) cause1->sol1a sol1b Solution: Use Crystal Modifiers cause1->sol1b sol2a Solution: Increase Surfactant Concentration cause2->sol2a sol2b Solution: Screen Different Surfactants cause2->sol2b sol3a Solution: Store at 4°C cause3->sol3a sol3b Solution: Lyophilize with Cryoprotectant cause3->sol3b

Caption: Troubleshooting workflow for common 12-HSA SLN instability issues.

ExperimentalWorkflow cluster_char Full Characterization formulation SLN Formulation (e.g., High Pressure Homogenization) dls Particle Size & Zeta Potential (DLS) formulation->dls Initial QC stability Short-term Stability (Monitor Size/PDI over time) dls->stability lyo Lyophilization (for long-term stability) dls->lyo stability->result dsc Thermal Analysis (DSC) lyo->dsc pxrd Structural Analysis (PXRD) lyo->pxrd dsc->result pxrd->result

Caption: Experimental workflow for SLN formulation and physicochemical characterization.

References

"improving drug loading capacity in hydroxystearyl alcohol liposomes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve drug loading capacity in hydroxystearyl alcohol (HSA) liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and drug loading of this compound liposomes.

IssuePossible CausesSuggested Solutions
Low Encapsulation Efficiency (%EE) 1. Inappropriate Phospholipid to this compound Ratio: An incorrect ratio can affect membrane fluidity and drug partitioning.- Optimize the Molar Ratio: Systematically vary the phospholipid to this compound molar ratio. A study on griseofulvin-loaded liposomes found a 10:1 phospholipid to stearyl alcohol ratio to be optimal.[1] - Characterize Membrane Fluidity: Use techniques like fluorescence anisotropy to understand how different ratios affect bilayer rigidity.
2. Suboptimal Hydration Temperature: The temperature during hydration of the lipid film influences vesicle formation and drug entrapment.- Hydrate Above Phase Transition Temperature (Tm): Ensure the hydration temperature is above the Tm of all lipid components to form stable bilayers.[2][3][4]
3. Unfavorable Drug-Lipid Interactions: The physicochemical properties of the drug may not be compatible with the HSA-containing bilayer.- Modify Lipid Composition: Include charged lipids (e.g., DSPG) to enhance encapsulation of charged drugs via electrostatic interactions. - Adjust pH of Hydration Buffer: For ionizable drugs, using a buffer pH that ensures the drug is in its neutral form can improve partitioning into the lipid bilayer.[5]
Poor Drug Retention / High Leakage 1. High Membrane Fluidity: While some fluidity is necessary, an excessively fluid membrane can lead to drug leakage.- Increase this compound Content: HSA generally increases the rigidity of the lipid bilayer, which can help to better retain the encapsulated drug.[1] - Incorporate Cholesterol: Cholesterol is a well-known membrane stabilizer that can reduce permeability and prevent drug leakage.[2]
2. Instability During Storage: Liposomes may fuse or aggregate over time, leading to loss of encapsulated content.- Optimize Surface Charge: Introduce charged lipids to create electrostatic repulsion between liposomes, preventing aggregation. Zeta potential measurements can help assess stability.[6] - PEGylation: Incorporate PEGylated lipids to create a steric barrier on the liposome (B1194612) surface, improving stability.
Inconsistent Particle Size and Polydispersity 1. Inefficient Size Reduction Method: The method used to reduce the size of multilamellar vesicles (MLVs) may not be effective.- Extrusion: Use an extruder with polycarbonate membranes of defined pore sizes for consistent and uniform vesicle size. This is a widely used method for producing unilamellar liposomes of a specific size.[2][7] - Sonication: While effective for size reduction, probe sonication can sometimes lead to broader size distributions and potential lipid degradation. Bath sonication is a milder alternative.
2. Aggregation of Liposomes: Formulations with low surface charge may be prone to aggregation.- Evaluate Zeta Potential: Aim for a zeta potential of at least ±20 mV for good electrostatic stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in liposomal formulations?

This compound is a fatty alcohol that is incorporated into the lipid bilayer of liposomes to modulate its physical properties. Its primary roles include:

  • Increasing Membrane Rigidity: The long hydrocarbon chain of this compound intercalates between phospholipid molecules, increasing van der Waals interactions and making the membrane more ordered and less fluid.[1]

  • Enhancing Stability: By increasing membrane rigidity, HSA can help to reduce the permeability of the bilayer to the encapsulated drug, thereby improving drug retention and overall liposome stability.[1]

  • Influencing Drug Loading: The modification of membrane properties can impact the partitioning of lipophilic drugs into the bilayer and the retention of hydrophilic drugs in the aqueous core.

Q2: How does the inclusion of this compound affect the encapsulation of hydrophilic versus hydrophobic drugs?

  • Hydrophilic Drugs: For hydrophilic drugs encapsulated in the aqueous core, the primary benefit of HSA is the increased bilayer stability, which can reduce leakage and improve retention. However, excessive rigidity might hinder the initial entrapment during vesicle formation.

  • Hydrophobic Drugs: For hydrophobic drugs that partition into the lipid bilayer, the inclusion of HSA can be more complex. The increased order of the acyl chains may either create more favorable packing for the drug or, conversely, hinder its incorporation if the drug's structure is not compatible with the more rigid bilayer. Optimization of the lipid-to-HSA ratio is crucial.[8]

Q3: What methods can be used to prepare this compound-containing liposomes?

Standard liposome preparation methods are applicable, with careful consideration of the hydration temperature to ensure all lipid components are above their phase transition temperatures. Common methods include:

  • Thin-Film Hydration: This is a widely used method where lipids (including HSA) are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous buffer containing the hydrophilic drug, if applicable.[2][3][4]

  • Ethanol (B145695) Injection: In this method, the lipids and HSA are dissolved in ethanol and injected into an aqueous phase, leading to the spontaneous formation of liposomes.[9][10]

Q4: Which analytical techniques are essential for characterizing drug-loaded this compound liposomes?

A comprehensive characterization is crucial to ensure the quality and performance of the liposomal formulation. Key techniques include:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average particle size and the uniformity of the liposome population.[6]

  • Zeta Potential: Measured via electrophoretic light scattering, this indicates the surface charge of the liposomes and is a predictor of colloidal stability.[6]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These are critical parameters to quantify the amount of drug successfully incorporated into the liposomes. This is typically determined by separating the unencapsulated drug from the liposomes (e.g., by dialysis, centrifugation, or size exclusion chromatography) and then quantifying the drug in the liposomes and/or the supernatant using techniques like UV-Vis spectroscopy or HPLC.[11][12]

  • Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the shape and lamellarity of the liposomes.

Experimental Protocols

Protocol 1: Preparation of Griseofulvin-Loaded Stearyl Alcohol Liposomes via Thin-Film Hydration

This protocol is adapted from a study that successfully encapsulated the hydrophobic drug griseofulvin (B1672149) in liposomes containing stearyl alcohol, a similar fatty alcohol to this compound.[1]

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and stearyl alcohol (in a 10:1 molar ratio) and griseofulvin in a mixture of chloroform and methanol in a round-bottom flask.

    • Evaporate the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under a vacuum overnight to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture.

  • Size Reduction:

    • Subject the resulting multilamellar vesicle (MLV) suspension to probe sonication or extrusion through polycarbonate membranes to achieve the desired vesicle size and unilamellarity.

  • Purification:

    • Separate the liposomes from the unencapsulated drug by centrifugation or dialysis.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the griseofulvin concentration using UV-Vis spectroscopy or HPLC. The %EE is calculated as: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 2: Determination of Encapsulation Efficiency

Procedure:

  • Separation of Free Drug:

    • Place a known amount of the liposomal formulation in a dialysis bag with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of a suitable buffer (e.g., PBS) for a sufficient period to remove all unencapsulated drug. The external buffer can be changed periodically.

    • Alternatively, use size exclusion chromatography or ultracentrifugation to separate the liposomes from the free drug.

  • Quantification of Encapsulated Drug:

    • Disrupt the purified liposomes by adding a solvent that dissolves the lipid membrane (e.g., methanol, ethanol, or a solution containing a detergent like Triton X-100).

    • Quantify the concentration of the released drug using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation:

    • Encapsulation Efficiency (%EE): %EE = (Mass of drug in purified liposomes / Initial mass of drug used) x 100

    • Drug Loading (%DL): %DL = (Mass of drug in purified liposomes / Total mass of lipids) x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 1. Dissolve Lipids & Drug (Phospholipid, HSA, Drug in Organic Solvent) prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer, T > Tm) prep2->prep3 prep4 4. Size Reduction (Extrusion or Sonication) prep3->prep4 prep5 5. Purification (Dialysis or SEC) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential (ELS) prep5->char2 char3 Encapsulation Efficiency (%EE) prep5->char3 char4 Morphology (Cryo-TEM) prep5->char4

Caption: Experimental workflow for the preparation and characterization of drug-loaded HSA liposomes.

troubleshooting_logic start Low Drug Loading? cause1 Suboptimal Formulation? start->cause1 Check Formulation cause2 Inefficient Process? start->cause2 Check Process solution1a Optimize Lipid:HSA Ratio cause1->solution1a Yes solution1b Adjust pH / Add Charged Lipids cause1->solution1b Yes solution2a Hydrate Above Tm cause2->solution2a Yes solution2b Optimize Size Reduction cause2->solution2b Yes

Caption: Troubleshooting logic for addressing low drug loading in HSA liposomes.

References

Technical Support Center: Method Development for Overcoming Hydroxystearyl Alcohol Solubility Issues in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with hydroxystearyl alcohol in their formulations.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of this compound in Liquid/Semi-Solid Formulations (Emulsions, Creams, Lotions)

Question: My this compound is precipitating or forming crystals in my emulsion/cream/lotion over time, leading to a grainy texture. How can I resolve this?

Answer:

This is a common issue known as "blooming" or crystallization, often triggered by temperature fluctuations and improper formulation or processing.[1] Here’s a step-by-step troubleshooting guide:

Troubleshooting Workflow:

G start Grainy Texture Observed q1 Review Formulation Components start->q1 q2 Optimize Solvent System q1->q2 Incompatible solvents? q1_sol Ensure proper emulsifier HLB. Evaluate oil phase polarity. q1->q1_sol Action q3 Control Cooling Process q2->q3 Solubility still low? q2_sol Introduce a co-solvent. See Table 2 for options. q2->q2_sol Action q4 Adjust Homogenization q3->q4 Crystallization persists? q3_sol Implement rapid cooling ('shock cooling'). Avoid slow, uncontrolled cooling. q3->q3_sol Action end Stable Formulation Achieved q4->end Issue resolved q4_sol Increase homogenization speed/time. Ensure uniform droplet size. q4->q4_sol Action

Caption: Troubleshooting workflow for addressing this compound crystallization.

Detailed Steps:

  • Review Formulation Components:

    • Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimal for the oil phase. An improper HLB can lead to instability and subsequent crystallization.

    • Oil Phase Composition: this compound's solubility is influenced by the polarity of the oil phase. Consider the compatibility of this compound with other oils and waxes in your formulation.[2]

  • Optimize the Solvent System:

    • Introduce Co-solvents: The addition of a co-solvent can significantly improve the solubility of this compound.[3] Common cosmetic co-solvents to consider are glycols (propylene glycol, butylene glycol) and esters (isopropyl myristate).

    • Solubility Testing: Before reformulating, perform solubility studies of this compound in individual and blended solvent systems to determine the most effective combination.

  • Control the Cooling Process:

    • Cooling Rate: The rate at which the formulation is cooled can significantly impact crystallization.[4] Slow cooling allows for the formation of large, perceptible crystals.[4]

    • Shock Cooling: Employ rapid cooling by using a cold water bath or other cooling equipment to promote the formation of smaller, less noticeable crystals.

    • Agitation: Continuous, gentle agitation during the cooling phase can also help prevent the growth of large crystals.

  • Adjust Homogenization:

    • Droplet Size: Inadequate homogenization can result in larger oil droplets, which may be more prone to crystallization.[5]

    • Process Optimization: Ensure your homogenization process (speed and duration) is optimized to create a fine, uniform emulsion.

Issue 2: Poor Solubility of this compound During Initial Formulation

Question: I'm having difficulty dissolving this compound in my solvent system during the initial heating phase. What can I do?

Answer:

This compound is a waxy solid with limited solubility in many common cosmetic solvents at room temperature.[3][6] The following steps can help improve its dissolution:

Solubilization Strategy:

G start Difficulty Dissolving This compound step1 Select Appropriate Solvent start->step1 step2 Optimize Temperature step1->step2 Insoluble? step3 Incorporate Co-solvents step2->step3 Still insoluble? step4 Utilize Design of Experiments (DoE) step3->step4 Further optimization needed? end Complete Dissolution step4->end

Caption: A logical workflow for dissolving this compound.

Detailed Steps:

  • Solvent Selection: Refer to the qualitative solubility data in Table 1 to select an appropriate primary solvent. Organic solvents like ethanol, ether, and chloroform (B151607) are generally more effective than water.[3][7] For cosmetic formulations, consider esters like isopropyl myristate or caprylic/capric triglyceride.[8][9]

  • Temperature Optimization: Gently heat the solvent while stirring. The melting point of 12-hydroxystearic acid is around 73.5-82°C.[7][10] Heating the solvent to a temperature around this range will facilitate dissolution. Avoid excessive heating, which could degrade the ingredient or other components in the formulation.

  • Co-solvent Addition: If solubility remains an issue, introduce a co-solvent. Glycols like propylene (B89431) glycol or butylene glycol can be effective.

  • Design of Experiments (DoE): For complex systems, a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), can be used to systematically optimize the solvent ratios and temperature to achieve maximum solubility with the minimum number of experiments.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the typical usage level of this compound in cosmetic formulations?

A1: The concentration of this compound can vary significantly depending on the product type. Reported usage levels can be up to 13.2% in some makeup preparations.[10]

Q2: How can I quantify the amount of this compound in my final formulation?

A2: High-Performance Liquid Chromatography (HPLC) is a suitable technique for quantifying this compound. An HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred due to the lack of a strong UV chromophore in the molecule. A validated HPLC-ELSD method has been established for the related compound, 12-hydroxystearic acid, which can be adapted.[11]

Q3: Are there any specific safety concerns I should be aware of when formulating with this compound?

A3: this compound is generally considered safe for use in cosmetics.[10] However, as with any ingredient, it is good practice to conduct stability and patch testing on your final formulation to ensure it is non-irritating and non-sensitizing.[10]

Q4: Can I use 12-hydroxystearic acid and this compound interchangeably?

A4: While structurally similar, 12-hydroxystearic acid is a fatty acid and this compound is a fatty alcohol. They will have different chemical properties and may not be directly interchangeable in all formulations. It is important to consider their distinct functionalities (e.g., acid vs. alcohol) and how they will interact with other ingredients.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventSolubilityReference(s)
WaterPractically Insoluble[3][6][7]
EthanolSoluble[3][7]
EtherSoluble[3][7]
ChloroformSoluble[3][7]
Isopropyl MyristateSoluble[8]
Caprylic/Capric TriglycerideSoluble[9]
Propylene GlycolPractically Insoluble[12]

Note: This table provides qualitative data based on available literature. Quantitative solubility data for this compound in a wide range of cosmetic solvents is limited. It is highly recommended to perform experimental solubility studies for your specific formulation needs.

Table 2: Potential Co-solvents for Enhancing this compound Solubility

Co-solvent ClassExamplesRationale for Use
GlycolsPropylene Glycol, Butylene GlycolCan improve the solubility of polar and semi-polar compounds.
EstersIsopropyl Myristate, Caprylic/Capric TriglycerideCan act as a primary solvent or co-solvent to improve miscibility within the oil phase.[8][9]
Fatty AlcoholsOctyldodecanolCan improve compatibility and modify the crystal structure of other fatty components.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Cosmetic Ester (e.g., Isopropyl Myristate)

Objective: To quantitatively determine the solubility of this compound in a cosmetic ester at a specified temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several sealed vials.

    • Add a known volume of isopropyl myristate to each vial.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Equilibrate the samples for at least 24 hours to ensure saturation.

  • Sample Analysis (Conceptual HPLC-ELSD Method):

    • After equilibration, carefully filter the supernatant of each sample through a 0.45 µm PTFE syringe filter to remove undissolved solid.

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform).

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the samples and standards using an HPLC system with an ELSD detector. A C18 column is a common starting point for separation.

    • The mobile phase could consist of a gradient of methanol and a weak acid solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in mg/mL or g/100g , accounting for the dilution factor.

Protocol 2: Preventing Crystallization in an Oil-in-Water (O/W) Cream

Objective: To develop a processing protocol to minimize this compound crystallization in an O/W cream.

Methodology:

  • Phase Preparation:

    • Oil Phase: Combine this compound with the other oil-soluble ingredients (e.g., cosmetic esters, other waxes, and oil-soluble actives). Heat the mixture to 75-80°C with constant stirring until all components are fully melted and homogenous.

    • Water Phase: Combine the water-soluble ingredients (e.g., humectants, water-soluble actives, and emulsifiers) and heat to 75-80°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase (or vice versa, depending on the desired emulsion type) under high-shear homogenization.

    • Homogenize for a sufficient time to achieve a fine and uniform droplet size distribution.

  • Cooling Process:

    • Immediately after emulsification, begin the cooling process.

    • Option A (Shock Cooling): Place the beaker containing the hot emulsion into an ice/water bath and continue to stir with a propeller mixer at a moderate speed.

    • Option B (Controlled Cooling): If equipment is available, use a jacketed vessel with a circulating cooling fluid to achieve a controlled, but relatively rapid, cooling rate (e.g., 2-5°C per minute).

    • Continue stirring until the emulsion has cooled to room temperature.

  • Final Additions:

    • Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) once the emulsion has cooled below 40°C.

  • Stability Testing:

    • Store samples of the final formulation at various temperature conditions (e.g., room temperature, 4°C, 40°C) and observe for any signs of crystallization or changes in texture over time.

    • Consider using techniques like Differential Scanning Calorimetry (DSC) to study the crystallization and melting behavior of the formulation.[13][14]

References

Technical Support Center: Strategies to Control Drug Release from Hydroxystearyl Alcohol Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulating with hydroxystearyl alcohol (also known as 12-hydroxystearic acid or 12-HSA) matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the formulation and testing of this compound matrix systems.

Issue 1: Initial Burst Release is Too High

An initial burst release, where a large portion of the drug is released in a short period, is a common challenge. This can lead to drug concentrations exceeding the therapeutic window.

Possible Causes and Solutions

CauseRecommended Action
High concentration of drug on the matrix surface. 1. Modify the manufacturing process: Consider melt granulation or solid lipid extrusion to better encapsulate the drug within the matrix.[1] 2. Use smaller drug particles: Smaller particles can be more effectively incorporated into the lipid matrix, reducing the amount on the surface.[1]
High drug solubility in the dissolution medium. 1. Incorporate a less soluble drug form: If possible, use a salt or crystalline form of the drug with lower solubility. 2. Increase the concentration of this compound: A higher lipid content will create a more tortuous path for the drug to diffuse.
Matrix is too porous. 1. Increase compression force during tableting: This can reduce the porosity of the matrix. However, be aware that for some lipid matrices, compression force may not have a significant effect. 2. Avoid highly water-soluble excipients: Excipients like lactose (B1674315) can act as pore-formers, accelerating initial drug release.[2]
Insufficient lipid content. 1. Increase the percentage of this compound in the formulation to enhance the matrix's integrity and slow down water penetration.

Troubleshooting Workflow for High Burst Release

Burst_Release_Troubleshooting start High Initial Burst Release Observed check_drug_location Is drug concentrated on the matrix surface? start->check_drug_location modify_process Action: Modify manufacturing process (e.g., melt granulation, extrusion). Use smaller drug particles. check_drug_location->modify_process Yes check_drug_solubility Is the drug highly soluble? check_drug_location->check_drug_solubility No end_node Burst Release Controlled modify_process->end_node modify_drug_form Action: Use a less soluble form of the drug. Increase this compound concentration. check_drug_solubility->modify_drug_form Yes check_porosity Is the matrix too porous? check_drug_solubility->check_porosity No modify_drug_form->end_node modify_compression Action: Increase compression force. Replace soluble excipients with insoluble ones. check_porosity->modify_compression Yes check_porosity->end_node No modify_compression->end_node

Caption: Troubleshooting workflow for addressing high initial burst release.

Issue 2: Drug Release is Too Slow or Incomplete

In some cases, the matrix may retard the drug release to an extent that the therapeutic dose is not delivered within the desired timeframe.

Possible Causes and Solutions

CauseRecommended Action
This compound concentration is too high. 1. Decrease the percentage of this compound in the formulation to reduce the tortuosity of the diffusion path.
Matrix is not sufficiently porous. 1. Incorporate pore-forming excipients: Add a controlled amount of a water-soluble excipient like lactose or dibasic calcium phosphate (B84403) to create channels for water ingress and drug egress.[2]
Poorly water-soluble drug. 1. Use a more soluble form of the drug: If available, a more soluble salt form can improve the dissolution rate within the matrix. 2. Add a solubilizing agent: Incorporate surfactants or other solubilizers into the formulation.
Tablet hardness is too high. 1. Decrease the compression force: This may lead to a more porous matrix, facilitating faster drug release.

Troubleshooting Workflow for Slow/Incomplete Release

Slow_Release_Troubleshooting start Slow or Incomplete Drug Release check_lipid_conc Is this compound concentration too high? start->check_lipid_conc reduce_lipid Action: Decrease this compound percentage. check_lipid_conc->reduce_lipid Yes check_porosity Is matrix porosity too low? check_lipid_conc->check_porosity No end_node Release Rate Optimized reduce_lipid->end_node add_pore_former Action: Incorporate a water-soluble excipient (e.g., lactose). check_porosity->add_pore_former Yes check_drug_solubility Is the drug poorly soluble? check_porosity->check_drug_solubility No add_pore_former->end_node modify_drug Action: Use a more soluble drug form or add a solubilizer. check_drug_solubility->modify_drug Yes check_drug_solubility->end_node No modify_drug->end_node

Caption: Troubleshooting workflow for addressing slow or incomplete drug release.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in controlled release formulations?

This compound, or 12-hydroxystearic acid (12-HSA), is a saturated fatty acid. Its unique structure, featuring a long hydrophobic chain and a hydrophilic hydroxyl group, allows it to form a three-dimensional network that can entrap drugs. This makes it an excellent material for creating sustained-release matrices, as the drug is released slowly through diffusion out of this network.

Q2: How does the concentration of this compound affect the drug release rate?

Generally, increasing the concentration of this compound in the matrix leads to a slower and more prolonged drug release. A higher lipid content creates a more dense and tortuous matrix, which slows down the penetration of the dissolution medium and the diffusion of the dissolved drug.

Q3: Can I use this compound for both hydrophilic and lipophilic drugs?

Yes, 12-HSA can be used to formulate both types of drugs. For lipophilic drugs, it can act as a solid solvent, while for hydrophilic drugs, it serves as an inert matrix from which the drug partitions and diffuses.

Q4: What manufacturing methods are suitable for this compound matrices?

Common methods include:

  • Direct Compression: This is a simple method where the drug, this compound, and other excipients are blended and compressed into tablets.[3][4]

  • Melt Granulation: In this technique, the mixture is heated to melt the this compound, which then acts as a binder to form granules. These granules are then compressed into tablets.[5][6] This method can improve drug encapsulation and reduce burst release.

  • Solid Lipid Extrusion: This involves processing the formulation at elevated temperatures through an extruder to create a uniform matrix.

Q5: How do different excipients impact the release profile?

Excipients play a crucial role in modulating drug release from this compound matrices:

  • Pore-formers (e.g., lactose, dibasic calcium phosphate): These water-soluble excipients dissolve in the dissolution medium, creating channels within the matrix that facilitate faster drug release.[2]

  • Insoluble fillers (e.g., microcrystalline cellulose): These can help to maintain the structural integrity of the matrix.

  • Surfactants: These can be added to improve the wettability of the matrix and enhance the dissolution of poorly soluble drugs.

Data Presentation

The following tables summarize the expected impact of key formulation variables on the drug release profile from this compound matrices.

Table 1: Effect of this compound (12-HSA) Concentration on Drug Release

12-HSA Concentration (% w/w)Expected Time to 50% Drug Release (T50)Expected Release Mechanism
10%ShortDiffusion with potential for initial burst
20%ModeratePrimarily diffusion-controlled
30%LongSlow diffusion, potentially incomplete release

Table 2: Comparative Effect of Different Excipients on Drug Release

Excipient Type (at 20% w/w)Expected Initial Release RateOverall Release Profile
Lactose (soluble pore-former)FastAccelerated release
Dibasic Calcium Phosphate (slightly soluble)ModerateModerately sustained release
Microcrystalline Cellulose (insoluble)SlowProlonged, diffusion-controlled release

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Tablets by Direct Compression

Objective: To prepare sustained-release matrix tablets using a simple and cost-effective method.[3]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • 12-Hydroxystearic Acid (this compound)

  • Filler/Pore-former (e.g., Lactose or Microcrystalline Cellulose)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

Procedure:

  • Sieving: Pass the API, 12-HSA, and filler through a suitable mesh sieve (e.g., 40 mesh) to ensure uniformity.

  • Blending: Combine the sieved powders in a blender and mix for 15 minutes to achieve a homogenous blend.

  • Lubrication: Add the glidant and lubricant to the powder blend and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve tablets of desired hardness and friability.

Protocol 2: Preparation of this compound Matrix Granules by Melt Granulation

Objective: To prepare granules with improved drug encapsulation to minimize burst release.[5][6]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • 12-Hydroxystearic Acid (this compound)

  • Other excipients as required

Procedure:

  • Mixing: Blend the API and other excipients (if any) with the 12-HSA powder in a high-shear mixer.

  • Heating and Granulation: Heat the jacket of the mixer to a temperature just above the melting point of 12-HSA (approximately 80-90°C). The impeller speed should be increased to facilitate the formation of granules as the 12-HSA melts and binds the powder particles.

  • Cooling: Once granules of the desired size are formed, cool the mixture to room temperature while maintaining a low impeller speed to prevent agglomeration.

  • Sizing: Pass the cooled granules through a sieve to obtain a uniform size distribution. These granules can then be lubricated and compressed into tablets.

Protocol 3: In Vitro Drug Release Testing

Objective: To evaluate the rate and mechanism of drug release from the prepared matrix tablets.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)

Dissolution Medium:

  • Typically 900 mL of a buffered solution (e.g., pH 1.2, 4.5, or 6.8) to simulate different parts of the gastrointestinal tract.

Procedure:

  • Setup: Set the dissolution apparatus to the specified speed (e.g., 50 or 75 RPM) and temperature (37 ± 0.5°C).

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a sample of the dissolution medium.

  • Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

References

Technical Support Center: Refining the Synthesis of Hydroxystearyl Alcohol for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxystearyl alcohol (1,12-octadecanediol). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on refining the synthesis process to achieve higher purity and yield. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent laboratory method for synthesizing this compound is the reduction of 12-hydroxystearic acid or its corresponding ester (e.g., methyl 12-hydroxystearate). This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

Q2: Why is the reduction of the methyl ester of 12-hydroxystearic acid often preferred over the direct reduction of the carboxylic acid? A2: While direct reduction of the carboxylic acid is possible, it requires harsher conditions or more expensive reagents. Esterification of the carboxylic acid to its methyl ester followed by reduction is often a more controlled and efficient two-step process. Esters are generally more readily reduced by milder reagents like sodium borohydride (B1222165) in the presence of an activating agent, which can offer better selectivity and easier workup procedures.[1]

Q3: What are the primary impurities I should expect in my crude this compound? A3: The primary impurities depend on the synthetic route. For reductions, you can expect unreacted starting material (12-hydroxystearic acid or its ester). If catalytic hydrogenation is used, over-reduction to stearyl alcohol is a possibility, though less likely under controlled conditions. Side products from the reducing agent and solvents can also be present.

Q4: How can I qualitatively assess the purity of my synthesized this compound in the lab quickly? A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for a qualitative assessment of purity. A single spot on the TLC plate under different solvent systems suggests a high degree of purity, whereas multiple spots indicate the presence of impurities. A recommended mobile phase to start with is a mixture of ethyl acetate (B1210297) and hexane (B92381).

Q5: Is it possible to achieve >99% purity for this compound? A5: Yes, achieving a purity of ≥99% is possible through careful synthesis and purification techniques such as recrystallization or column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of this compound 1. Inactive reducing agent (e.g., LiAlH₄ exposed to moisture).2. Insufficient amount of reducing agent.3. Poor quality starting material (12-hydroxystearic acid or ester).4. Reaction temperature is too low.1. Use a fresh, unopened container of the reducing agent or test its activity on a known substrate.2. Increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq).3. Purify the starting material before the reduction step.4. Ensure the reaction is performed at the recommended temperature (e.g., refluxing THF for LiAlH₄ reductions).[2]
Presence of Unreacted Starting Material 1. Incomplete reaction due to short reaction time.2. Insufficient reducing agent.3. Deactivation of the reducing agent.1. Extend the reaction time and monitor the progress using TLC.2. Add more reducing agent in portions and monitor the reaction.3. Ensure anhydrous conditions are maintained throughout the reaction.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions.2. Use of a non-selective reducing agent.3. Presence of impurities in the starting material that undergo transformation.1. Maintain the recommended reaction temperature; for exothermic reactions, use an ice bath for cooling during reagent addition.[3]2. Consider using a milder reducing agent if selectivity is an issue.3. Purify the starting material before use.
Purification Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the this compound.2. The solution is too concentrated (supersaturated).3. The cooling process is too rapid.1. Choose a solvent with a lower boiling point or use a mixed solvent system.2. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[4]3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]
Poor Recovery After Recrystallization 1. Too much solvent was used, keeping the product dissolved even at low temperatures.2. The product is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.1. Reduce the volume of solvent by boiling some of it off before cooling.2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.3. Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling down.
Poor Separation in Column Chromatography 1. Inappropriate mobile phase polarity.2. Column was packed improperly (air bubbles, cracks).3. The sample was overloaded on the column.1. Optimize the mobile phase using TLC to achieve a good separation of spots.2. Repack the column carefully to ensure a uniform stationary phase.3. Use a smaller amount of crude product or a larger column.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the synthesis and purification of this compound.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

Method Starting Material Reducing Agent Solvent Temperature Typical Yield Purity (Crude)
Hydride Reduction Methyl 12-hydroxystearateLiAlH₄ (2.0 eq)Anhydrous THFReflux85-95%90-95%
Hydride Reduction 12-Hydroxystearic AcidLiAlH₄ (2.5 eq)Anhydrous THFReflux80-90%85-90%
Catalytic Hydrogenation Methyl 12-hydroxystearateRu-based catalystDioxane150-200 °C, 100 bar H₂>90%~95%

Table 2: Purity Enhancement through Different Purification Methods

Purification Method Starting Purity Final Purity Typical Recovery Rate
Recrystallization 90-95%>98%70-85%
Column Chromatography 85-90%>99%60-80%

Experimental Protocols

Protocol 1: Synthesis of Methyl 12-Hydroxystearate

This protocol is adapted from a general esterification procedure.[5]

  • Dissolution: In a round-bottom flask, dissolve 12-hydroxystearic acid (1 equivalent) in methanol (B129727) (10 volumes).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 g of starting material).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 12-hydroxystearate.

Protocol 2: Reduction of Methyl 12-Hydroxystearate to this compound using LiAlH₄

This protocol is based on standard LiAlH₄ reduction procedures.[2][6]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve methyl 12-hydroxystearate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[7]

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

Protocol 3: Purification of this compound by Recrystallization

This is a general protocol for recrystallization that can be adapted for this compound.[8][9]

  • Solvent Selection: Choose a suitable solvent or solvent system. A good starting point for this compound would be a mixed solvent system like ethanol (B145695)/water or ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the primary solvent (e.g., ethanol or ethyl acetate). Heat the mixture to boiling while stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 4: Purification of this compound by Column Chromatography

This is a general protocol for flash column chromatography.[10][11]

  • Stationary Phase: Pack a glass column with silica (B1680970) gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% or higher).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 12-Hydroxystearic_Acid 12-Hydroxystearic Acid Methyl_12-Hydroxystearate Methyl 12-Hydroxystearate 12-Hydroxystearic_Acid->Methyl_12-Hydroxystearate Esterification (MeOH, H+) Crude_Hydroxystearyl_Alcohol Crude this compound Methyl_12-Hydroxystearate->Crude_Hydroxystearyl_Alcohol Reduction (LiAlH4) Recrystallization Recrystallization Crude_Hydroxystearyl_Alcohol->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Hydroxystearyl_Alcohol->Column_Chromatography Option 2 Pure_Hydroxystearyl_Alcohol Pure this compound (>99%) Recrystallization->Pure_Hydroxystearyl_Alcohol Column_Chromatography->Pure_Hydroxystearyl_Alcohol

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield in Reduction Reaction Check_Reagent Is the reducing agent (e.g., LiAlH4) fresh and handled under anhydrous conditions? Start->Check_Reagent Replace_Reagent Use a fresh batch of reducing agent. Check_Reagent->Replace_Reagent No Check_Equivalents Are the molar equivalents of the reducing agent sufficient? Check_Reagent->Check_Equivalents Yes End Improved Yield Replace_Reagent->End Increase_Equivalents Increase the equivalents of the reducing agent. Check_Equivalents->Increase_Equivalents No Check_Reaction_Time Was the reaction time adequate? Check_Equivalents->Check_Reaction_Time Yes Increase_Equivalents->End Increase_Time Increase the reaction time and monitor by TLC. Check_Reaction_Time->Increase_Time No Check_Purity Is the starting material pure? Check_Reaction_Time->Check_Purity Yes Increase_Time->End Purify_SM Purify the starting material before reduction. Check_Purity->Purify_SM No Check_Purity->End Yes Purify_SM->End

Caption: Troubleshooting decision tree for low yield in the reduction reaction.

Signaling_Pathway Carboxylic_Acid 12-Hydroxystearic Acid (R-COOH) Ester Methyl 12-Hydroxystearate (R-COOCH3) Carboxylic_Acid->Ester Esterification (MeOH, H+) Aldehyde_Intermediate Aldehyde Intermediate (R-CHO) Ester->Aldehyde_Intermediate Reduction (e.g., LiAlH4) Alcohol 12-Hydroxystearyl Alcohol (R-CH2OH) Aldehyde_Intermediate->Alcohol Further Reduction

Caption: Chemical pathway for the synthesis of this compound via an ester intermediate.

References

Technical Support Center: Optimization of Drug-Excipient Compatibility with Hydroxystearyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the compatibility of active pharmaceutical ingredients (APIs) with hydroxystearyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses as a pharmaceutical excipient?

This compound is a fatty alcohol used in pharmaceutical formulations. Its primary functions include acting as an emulsifier, emollient, thickener, and stabilizer in various dosage forms, particularly in semi-solid and topical preparations. Its lipophilic nature makes it suitable for modifying the release characteristics of drugs from formulations.

Q2: What are the potential mechanisms of incompatibility between a drug and this compound?

Incompatibility can arise from physical or chemical interactions.[1]

  • Physical Interactions: These may involve changes in the physical state of the drug or excipient, such as alterations in crystallinity, melting point depression, or the formation of eutectic mixtures. These changes can impact the formulation's stability, dissolution rate, and bioavailability.

  • Chemical Interactions: Chemical reactions can occur between the drug and this compound, particularly involving the hydroxyl group of the alcohol. Potential reactions include:

    • Esterification: Drugs with carboxylic acid functional groups may react with the hydroxyl group of this compound to form an ester, especially in the presence of heat or acidic/basic catalysts.

    • Oxidation: The hydroxyl group can be susceptible to oxidation, which may be catalyzed by impurities or environmental factors.[1] This could potentially lead to the degradation of both the excipient and the API.

    • Interactions with API Salts: The hydroxyl group may interact with salt forms of APIs, potentially leading to displacement of the salt-forming agent or changes in the micro-pH of the formulation.

Q3: What analytical techniques are recommended for screening drug-hydroxystearyl alcohol compatibility?

A multi-faceted approach employing several analytical techniques is recommended to obtain a comprehensive understanding of potential incompatibilities.[1][2] Key techniques include:

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Detects changes in melting points, the appearance of new peaks, or changes in enthalpy, which can indicate an interaction.[3][4][5]

    • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, providing information on thermal stability.[3][5]

  • Spectroscopy:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies changes in functional groups, suggesting chemical interactions.[6][7]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Quantifies the drug and detects the formation of degradation products.[8][9][10][11]

Troubleshooting Guides

Issue 1: An unexpected endothermic peak at a lower temperature is observed in the DSC thermogram of a 1:1 physical mixture of my API and this compound.

  • Possible Cause: Formation of a eutectic mixture or melting point depression due to a solid-solid interaction. This indicates a physical incompatibility that could affect the stability and dissolution of your API.

  • Troubleshooting Steps:

    • Vary the Ratio: Perform DSC analysis on mixtures with different API-to-hydroxystearyl alcohol ratios to further investigate the interaction.

    • Visual Inspection: Use Hot Stage Microscopy (HSM) to visually observe the melting behavior and confirm if a eutectic is forming.

    • Forced Degradation Studies: Conduct forced degradation studies under elevated temperature and humidity to assess if this physical interaction leads to chemical degradation over time.[1][2][12][13][14]

    • Formulation Adjustment: If the interaction is confirmed to be detrimental, consider reducing the concentration of this compound or exploring alternative lipidic excipients.

Issue 2: FTIR analysis of a stressed binary mixture shows a new peak in the ester carbonyl region (around 1735-1750 cm⁻¹).

  • Possible Cause: An esterification reaction has likely occurred between an acidic functional group on your API (e.g., a carboxylic acid) and the hydroxyl group of this compound.

  • Troubleshooting Steps:

    • Confirm with HPLC: Use a stability-indicating HPLC method to confirm the appearance of a new degradation product. If possible, isolate and characterize the new peak using mass spectrometry (MS) to confirm it is the ester adduct.

    • pH Control: If the formulation allows, adjust the pH to a neutral range to minimize the potential for acid- or base-catalyzed esterification.

    • Protecting Groups: In early-stage development, consider if a chemically modified version of the API with a protected acidic group is a viable option.

    • Alternative Excipient: If the reaction cannot be mitigated, an alternative excipient lacking a reactive hydroxyl group should be considered.

Issue 3: HPLC analysis of a formulation stored under accelerated stability conditions shows a significant decrease in the API peak and the appearance of several small, unidentified peaks.

  • Possible Cause: This could indicate a complex degradation pathway, potentially initiated by an interaction with this compound or its impurities. Oxidative degradation is a possibility.

  • Troubleshooting Steps:

    • Analyze this compound: Test the raw material for the presence of reactive impurities such as peroxides.

    • Forced Oxidation Study: Perform a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) on the API alone and in the presence of this compound to see if the degradation is accelerated.[2]

    • Incorporate Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant (e.g., butylated hydroxytoluene (BHT) or alpha-tocopherol) to the formulation may improve stability.

    • Packaging Considerations: Ensure the use of packaging that protects the formulation from light and oxygen.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Compatibility Screening
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the API, this compound, and a 1:1 (w/w) physical mixture of the API and this compound into separate aluminum DSC pans.

    • The physical mixture should be prepared by gentle blending with a spatula.

    • Seal the pans hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the samples at a constant rate of 10°C/min from room temperature to a temperature above the melting point of the highest melting component.

    • Purge the DSC cell with an inert gas like nitrogen (50 mL/min).

  • Data Analysis:

    • Compare the thermogram of the physical mixture with those of the individual components.

    • Look for the appearance of new peaks, disappearance or shift of existing peaks (especially the melting endotherm of the API), and changes in the enthalpy of melting.

Protocol 2: Forced Degradation Study for Chemical Compatibility
  • Sample Preparation:

    • Prepare binary mixtures of the API and this compound (typically in a 1:1 or 1:5 ratio).

    • Prepare samples of the API and this compound alone as controls.

    • Expose the samples to the following stress conditions:

      • Thermal: 60°C for 2 weeks.

      • Humidity: 40°C / 75% RH for 2 weeks.

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At the end of the exposure period, dissolve the samples in a suitable solvent.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed mixtures with the stressed controls and unstressed samples.

    • Quantify the remaining API and any degradation products formed. A significant increase in degradation in the presence of this compound indicates an incompatibility.

Data Presentation

Table 1: Thermal Analysis Data from DSC

SampleOnset of Melting (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)Observations
API155.2158.5120.3Sharp endotherm
This compound78.181.3210.5Sharp endotherm
1:1 Mixture145.8149.285.1 (API peak)Broadening and shift of API melting peak to a lower temperature.

Table 2: HPLC Analysis from Forced Degradation Study (Thermal Stress at 60°C for 2 weeks)

SampleInitial API Assay (%)Final API Assay (%)Total Degradants (%)Major Degradant RRT
API alone100.199.50.61.2
1:1 API:this compound99.892.37.51.8

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_stress Forced Degradation cluster_results Data Evaluation API API DSC DSC API->DSC FTIR FTIR API->FTIR HPLC HPLC API->HPLC HSA This compound HSA->DSC HSA->FTIR HSA->HPLC Mix Binary Mixture (API + HSA) Mix->DSC Mix->FTIR Mix->HPLC Thermal Thermal Mix->Thermal Humidity Humidity Mix->Humidity Acid Acid Mix->Acid Base Base Mix->Base Oxidative Oxidative Mix->Oxidative Photo Photolytic Mix->Photo Eval Assess Compatibility DSC->Eval FTIR->Eval HPLC->Eval Thermal->HPLC Humidity->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC

Caption: Experimental workflow for drug-hydroxystearyl alcohol compatibility testing.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products API_acid API with Carboxylic Acid Ester Ester Degradant API_acid->Ester HSA This compound (-OH group) HSA->Ester Heat Heat Heat->Ester Catalyst Acid/Base Catalyst Catalyst->Ester Water Water

References

Technical Support Center: Troubleshooting Viscosity Changes in Hydroxystearyl Alcohol Gel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hydroxystearyl alcohol gel formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to viscosity changes over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my gel formulation?

This compound (CAS No: 2726-73-0) is a fatty alcohol with the molecular formula C18H38O2.[1][2] In gel formulations, it primarily functions as an emollient, emulsifier, and viscosity-building agent.[3] It can contribute to the formation of a stable gel network, influencing the texture and consistency of the final product.

Q2: My this compound gel's viscosity has decreased significantly over time. What are the potential causes?

A decrease in viscosity, or thinning of the gel, can be attributed to several factors:

  • pH Shift: A change in the pH of the formulation can disrupt the gel network, especially if you are using pH-sensitive polymers.

  • Temperature Fluctuations: Exposure to high temperatures can break down the gel structure, leading to a permanent loss of viscosity. Some formulations may also be susceptible to freeze-thaw cycles.

  • Ingredient Incompatibility or Degradation: One or more ingredients in your formulation may be degrading over time or interacting in a way that weakens the gel structure. This can include the active pharmaceutical ingredient (API), preservatives, or fragrances.

  • Shear Stress: Excessive or prolonged mixing, pumping, or even shaking during transport can mechanically break down the gel network.

  • Microbial Contamination: Bacterial or fungal growth can produce enzymes that degrade the gelling agents, leading to a loss of viscosity.

Q3: Conversely, my gel has become much thicker, almost solid. What could be the reason for this increase in viscosity?

An increase in viscosity, or thickening, is less common but can occur due to:

  • Polymer Hydration: Some polymers may continue to hydrate (B1144303) and swell over time, leading to a gradual increase in viscosity.

  • Solvent Evaporation: If the packaging is not properly sealed, solvent (usually water) can evaporate, concentrating the gelling agent and increasing viscosity.

  • Temperature Effects: For some systems, exposure to lower temperatures can cause a reversible or irreversible increase in viscosity.

  • Crystallization: Certain ingredients, including some fatty alcohols, can crystallize over time, leading to a thicker, grainy texture.

Q4: How can I proactively design a this compound gel formulation to be more stable?

To enhance the stability of your gel formulation:

  • Optimize pH and Buffer System: Determine the optimal pH for your gelling agent and incorporate a suitable buffer system to maintain it.

  • Select a Robust Gelling Agent: Choose a gelling agent that is compatible with this compound and other ingredients in your formulation and is resistant to the expected storage and use conditions.

  • Conduct Compatibility Studies: Test the compatibility of all ingredients, including the API, with the gel base at an early stage of development.

  • Incorporate a Chelating Agent: Chelating agents can help to sequester metal ions that can catalyze degradation reactions.

  • Choose Appropriate Packaging: Use well-sealed containers to prevent solvent loss and protect the formulation from light if any ingredients are light-sensitive.

Troubleshooting Guide

Issue 1: Decrease in Gel Viscosity (Thinning)

If you are observing a decrease in the viscosity of your this compound gel, follow this troubleshooting workflow:

Viscosity_Decrease start Viscosity Decrease Observed check_ph Measure Current pH start->check_ph ph_drift Significant pH Drift? check_ph->ph_drift check_storage Review Storage Conditions ph_drift->check_storage No solution_ph Optimize Buffer System Re-evaluate pH-sensitive ingredients ph_drift->solution_ph Yes temp_abuse Temperature Abuse (High Temps / Freeze-Thaw)? check_storage->temp_abuse check_microbial Perform Microbial Contamination Test temp_abuse->check_microbial No solution_storage Implement Controlled Storage Conditions Conduct Freeze-Thaw Study temp_abuse->solution_storage Yes microbial_growth Microbial Growth Detected? check_microbial->microbial_growth review_formulation Review Formulation Compatibility microbial_growth->review_formulation No solution_microbial Review Preservative System Effectiveness microbial_growth->solution_microbial Yes ingredient_interaction Potential Ingredient Interaction/Degradation? review_formulation->ingredient_interaction solution_formulation Conduct Ingredient Compatibility Studies Consider alternative gelling agents ingredient_interaction->solution_formulation Yes

Troubleshooting workflow for decreased gel viscosity.
Issue 2: Increase in Gel Viscosity (Thickening)

If your this compound gel is becoming thicker over time, use the following guide:

Viscosity_Increase start Viscosity Increase Observed check_packaging Inspect Packaging for Seal Integrity start->check_packaging seal_compromised Seal Compromised? check_packaging->seal_compromised check_weight_loss Perform Weight Loss Study seal_compromised->check_weight_loss No solution_packaging Improve Packaging Seal Select less permeable container material seal_compromised->solution_packaging Yes weight_loss Significant Weight Loss? check_weight_loss->weight_loss review_polymer Review Gelling Agent Properties weight_loss->review_polymer No weight_loss->solution_packaging Yes slow_hydration Is Polymer Known for Slow Hydration? review_polymer->slow_hydration microscopy Perform Microscopic Examination slow_hydration->microscopy No solution_hydration Optimize Hydration Time during Manufacturing Consider pre-hydrating the polymer slow_hydration->solution_hydration Yes crystallization Crystals Observed? microscopy->crystallization solution_crystallization Investigate Ingredient Solubility and Crystallization Tendency Adjust formulation to prevent crystallization crystallization->solution_crystallization Yes

Troubleshooting workflow for increased gel viscosity.

Data Presentation: Key Stability Testing Parameters

The following table summarizes the essential parameters to monitor during a stability study of your this compound gel formulation, in accordance with general guidelines.[4][5][6][7]

ParameterPurposeTypical Acceptance Criteria
Appearance To detect changes in color, clarity, and homogeneity.No significant change in color, remains clear (or at its original opacity), and is free from visible aggregates or separation.
Odor To check for any changes in the product's scent, which could indicate degradation.No development of off-odors.
pH To monitor for shifts that could affect stability, viscosity, and skin compatibility.Typically within ± 0.5 units of the initial value.
Viscosity To quantify changes in the gel's thickness over time.Generally within ± 20% of the initial viscosity, but can be product-specific.
Microbial Content To ensure the product remains free from harmful microbial contamination.Must meet the specifications for topical products (e.g., USP <61> and <62>).
Weight Loss To assess the integrity of the packaging and prevent product drying out.Typically, not more than 5% weight loss over the shelf life.

Experimental Protocols

Protocol 1: Viscosity Measurement

Objective: To determine the viscosity of the this compound gel formulation.

Apparatus:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.

  • Temperature-controlled water bath or chamber.

  • Beakers or sample containers.

Procedure:

  • Sample Equilibration: Allow the gel sample to equilibrate to the specified testing temperature (e.g., 25°C ± 1°C) for at least 24 hours.[5]

  • Instrument Setup:

    • Select a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's full-scale range. This may require some initial experimentation.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Measurement:

    • Gently place the required amount of the gel into a beaker, avoiding the introduction of air bubbles.

    • Immerse the spindle into the gel to the marked level.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), along with the spindle number, rotational speed, and temperature.

  • Replicates: Perform the measurement in triplicate for each sample and calculate the average and standard deviation.

Protocol 2: Stability Testing

Objective: To evaluate the physical and chemical stability of the this compound gel formulation over time under various storage conditions.

Methodology:

  • Batch Selection: Prepare at least three batches of the final formulation to be tested.[4][5]

  • Initial Analysis (Time Zero): For each batch, conduct a full analysis of the key stability parameters as outlined in the "Data Presentation" table. This will serve as your baseline data.

  • Storage Conditions: Store samples from each batch in their final intended packaging under the following conditions, as recommended by the International Council for Harmonisation (ICH) guidelines:[6]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-Thaw Cycling: Typically, three to five cycles of -10°C to 25°C, with 24-48 hours at each temperature.[8]

  • Testing Schedule:

    • Accelerated: Test at 0, 1, 3, and 6 months.

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months (or for the intended shelf life).

    • Freeze-Thaw: Test after the completion of the cycling.

  • Analysis at Each Time Point: At each scheduled time point, pull samples from each storage condition and repeat the full analysis of the key stability parameters.

  • Data Evaluation: Compare the results at each time point to the initial data and the established acceptance criteria. Any significant changes, such as a large drop in viscosity or a pH shift, should be investigated. A "significant change" at accelerated conditions is often defined as a greater than 5% change in assay from its initial value or failure to meet its acceptance criteria for appearance, physical attributes, and functionality. If a significant change occurs during the first 3 months of the accelerated study, a lower storage temperature (intermediate condition) should be considered for long-term testing.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Quantifying Hydroxystearyl Alcohol in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and excipients is paramount for ensuring product quality, safety, and efficacy. Hydroxystearyl alcohol, a fatty alcohol used as an emulsifier, emollient, and thickening agent in various pharmaceutical dosage forms, requires robust analytical methods for its quantification. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of this compound, presenting experimental data and detailed protocols to assist in method selection and validation.

Method Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used analytical techniques in the pharmaceutical industry. GC is primarily suited for volatile and thermally stable compounds, while HPLC is ideal for non-volatile and thermally labile substances.[1] For fatty alcohols like this compound, both techniques present viable options, each with distinct advantages and disadvantages.[2]

GC, particularly with a Flame Ionization Detector (GC-FID), is a well-established and robust method for analyzing fatty alcohols.[3] It often provides excellent resolution and sensitivity for these compounds.[2] HPLC methods for fatty alcohols can be more challenging due to their lack of a strong UV chromophore, often necessitating the use of universal detectors like an Evaporative Light Scattering Detector (ELSD).[4]

The following tables summarize the key performance parameters of a typical validated GC-FID method and a proposed HPLC-ELSD method for the quantification of this compound.

Table 1: Comparison of HPLC-ELSD and GC-FID Method Validation Parameters

ParameterHPLC-ELSD Method (Proposed)GC-FID Method (Established for similar compounds)
Linearity (R²) > 0.995> 0.998
Range 0.1 - 1.0 mg/mL0.05 - 1.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (%RSD)
- Repeatability< 2.0%< 1.5%
- Intermediate Precision< 3.0%< 2.0%
Limit of Detection (LOD) ~0.03 mg/mL~5 µg/mL
Limit of Quantification (LOQ) ~0.1 mg/mL~15 µg/mL
Analysis Time ~15 minutes~10 minutes

Table 2: Typical Chromatographic Conditions

ParameterHPLC-ELSD MethodGC-FID Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm)DB-5 or similar (e.g., 30 m x 0.32 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and WaterHelium or Nitrogen
Flow Rate 1.0 mL/min2.0 mL/min
Column Temperature 40°CTemperature programmed (e.g., 150°C to 280°C)
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C)FID (290°C)
Injection Volume 10 µL1 µL (split injection)

Experimental Protocols

Protocol 1: Proposed HPLC-ELSD Method Validation

This protocol describes a potential method for the validation of an HPLC-ELSD technique for quantifying this compound in a cream formulation.

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the cream into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol, 2:1 v/v) and vortex for 5 minutes to dissolve the sample.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 1.0 mg/mL.

3. Validation Procedures:

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Spike a placebo cream formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare and analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a cream sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample to ensure no interference from other excipients at the retention time of this compound.

Protocol 2: Established GC-FID Method Validation (Adapted for this compound)

This protocol is adapted from established methods for similar fatty alcohols and is suitable for validating a GC-FID method for this compound in an ointment.[3][5]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the ointment into a 10 mL volumetric flask.

  • Add 5 mL of a suitable solvent such as chloroform or ethanol (B145695) to dissolve the ointment base.

  • Add an internal standard (e.g., cetyl alcohol or another long-chain alcohol not present in the sample) to a final concentration of approximately 0.5 mg/mL.

  • Dilute to volume with the solvent and mix thoroughly.

  • Transfer an aliquot to a GC vial.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) and the internal standard (0.5 mg/mL) in the chosen solvent.

  • Prepare calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

3. Validation Procedures:

  • Linearity: Analyze the calibration standards and plot the ratio of the this compound peak area to the internal standard peak area against the concentration.

  • Accuracy: Spike a placebo ointment with known amounts of this compound and the internal standard. Calculate the percentage recovery.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples as described in the HPLC protocol.

  • LOD and LOQ: Determine based on signal-to-noise or the calibration curve.

  • Specificity: Analyze a placebo sample to confirm no interfering peaks.

  • System Suitability: Before each run, inject a system suitability standard to check for resolution between the analyte and internal standard, peak symmetry (tailing factor), and injection precision (%RSD of replicate injections).[3]

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters SamplePrep Sample Preparation (Extraction & Filtration) HPLC_Run HPLC-ELSD Analysis SamplePrep->HPLC_Run StdPrep Standard Preparation (Calibration Curve) StdPrep->HPLC_Run Linearity Linearity HPLC_Run->Linearity Accuracy Accuracy HPLC_Run->Accuracy Precision Precision HPLC_Run->Precision Specificity Specificity HPLC_Run->Specificity LOQ_LOD LOQ / LOD HPLC_Run->LOQ_LOD

Caption: Workflow for the validation of an HPLC method.

Method_Comparison_Logic cluster_hplc HPLC Approach cluster_gc GC Approach Analyte This compound (Fatty Alcohol) HPLC_Char Non-volatile, Thermally Labile Analyte->HPLC_Char GC_Char Volatile, Thermally Stable Analyte->GC_Char HPLC_Detect Lacks UV Chromophore HPLC_Char->HPLC_Detect ELSD Requires ELSD Detector HPLC_Detect->ELSD GC_Detect Amenable to FID GC_Char->GC_Detect FID Robust & Sensitive GC_Detect->FID

Caption: Logical considerations for method selection.

References

A Comparative Analysis of Hydroxystearyl Alcohol and Cetearyl Alcohol in Emulsion Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the development of emulsion-based formulations for pharmaceutical and cosmetic applications, the selection of appropriate excipients is paramount to achieving desired stability, texture, and sensory characteristics. Fatty alcohols, such as hydroxystearyl alcohol and cetearyl alcohol, are routinely employed as co-emulsifiers, thickeners, and stabilizers. This guide provides a detailed comparison of the performance of this compound versus the widely-used cetearyl alcohol in emulsions, supported by available data and outlining standard experimental protocols for their evaluation.

Introduction to the Emulsion Stabilizers

This compound is a fatty alcohol that is less commonly documented in publicly available research compared to its counterparts. It is utilized in cosmetic and pharmaceutical formulations for its emollient and thickening properties. Its chemical structure, which includes a hydroxyl group along the stearyl chain, suggests potential for unique interfacial behavior and sensory characteristics.

Cetearyl Alcohol is a well-established and extensively used ingredient in the formulation of emulsions. It is a mixture of cetyl alcohol (C16) and stearyl alcohol (C18), typically in a 30:70 or 50:50 ratio.[1] This blend of fatty alcohols is known for its ability to increase emulsion viscosity and stability, contributing to a creamy and smooth texture.[2][3]

Physicochemical Properties and Performance in Emulsions

Table 1: Comparison of Physicochemical and Performance Characteristics

PropertyThis compoundCetearyl Alcohol
INCI Name This compoundCetearyl Alcohol
Typical Usage Level Data not readily available; likely in the 1-10% range similar to other fatty alcohols.0.5-10% in lotions, creams, and other emulsions.[1]
Primary Functions Emollient, Thickener, Emulsion StabilizerThickener, Co-emulsifier, Emulsion Stabilizer, Opacifying Agent.[4]
Impact on Viscosity Expected to increase emulsion viscosity.Significantly increases emulsion viscosity; the blend of cetyl and stearyl alcohols produces a higher viscosity than either alcohol alone.[2][5]
Effect on Emulsion Stability Expected to contribute to emulsion stability by forming a stabilizing interfacial layer.Enhances emulsion stability by preventing the coalescence of oil droplets and reducing phase separation.[3] The combination of cetyl and stearyl alcohols provides better stability than the individual components.[3]
Sensory Profile/Skin Feel Expected to provide an emollient and potentially less waxy feel due to the additional hydroxyl group.Imparts a soft, smooth, and non-greasy feel to emulsions.[1]
Droplet Size Data not readily available.An increase in concentration can lead to a decrease in droplet size, contributing to long-term stability.[6]

Experimental Protocols for Comparative Evaluation

To conduct a direct comparative study of this compound and cetearyl alcohol, the following experimental protocols would be employed.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion would be prepared to serve as the basis for comparison.

  • Oil Phase: A fixed percentage of a standard oil (e.g., mineral oil or isopropyl myristate) is combined with the fatty alcohol being tested (this compound or cetearyl alcohol) at a specified concentration (e.g., 2%, 5%, and 8% w/w). A primary emulsifier (e.g., Polysorbate 60) is also included in the oil phase.

  • Aqueous Phase: The aqueous phase consists of purified water and may contain a humectant (e.g., glycerin) and a preservative.

  • Procedure:

    • The oil phase and aqueous phase are heated separately to 70-75°C.

    • The hot aqueous phase is slowly added to the hot oil phase with continuous homogenization using a high-shear mixer at a constant speed (e.g., 5000 rpm) for a defined period (e.g., 5-10 minutes).

    • The resulting emulsion is cooled to room temperature with gentle stirring.

Viscosity Measurement

The rheological properties of the emulsions are characterized to determine the thickening effect of each fatty alcohol.

  • Instrument: A rotational viscometer or rheometer.

  • Procedure:

    • A sample of the emulsion is allowed to equilibrate at a controlled temperature (e.g., 25°C).

    • Viscosity is measured at a constant shear rate (e.g., 10 s⁻¹) for direct comparison.

    • A shear rate sweep (e.g., from 0.1 to 100 s⁻¹) can be performed to characterize the shear-thinning behavior.

    • Measurements are taken at regular intervals (e.g., 24 hours, 7 days, 30 days) to assess viscosity stability.[7]

Droplet Size Analysis

The size distribution of the oil droplets is a critical indicator of emulsion stability.[7]

  • Instrument: Laser diffraction particle size analyzer or dynamic light scattering (DLS).

  • Procedure:

    • A small sample of the emulsion is diluted with purified water to an appropriate concentration.

    • The diluted sample is introduced into the instrument to measure the droplet size distribution.

    • Key parameters to record include the mean droplet size (e.g., D[2][4] - volume weighted mean) and the span of the distribution.

    • Measurements are repeated over time to monitor for changes indicative of coalescence.[7]

Stability Testing

The physical stability of the emulsions is evaluated under both normal and accelerated conditions.

  • Centrifugation:

    • A known volume of the emulsion is placed in a centrifuge tube.

    • The sample is centrifuged at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • The volume of any separated layers (creaming or sedimentation) is measured to quantify instability.

  • Accelerated Aging (Temperature Cycling):

    • Emulsion samples are stored in sealed containers.

    • Samples are subjected to alternating temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a specified number of cycles.

    • After each cycle, samples are visually inspected for phase separation, and instrumental analyses (viscosity, droplet size) are performed.[7]

Sensory Panel Evaluation

A trained sensory panel would evaluate the tactile properties of the emulsions.[8][9]

  • Procedure:

    • Standardized amounts of each emulsion are applied to the forearms of panelists.

    • Panelists rate various sensory attributes on a predefined scale, including:

      • Spreadability: Ease of application.

      • Absorbency: Rate of disappearance into the skin.

      • Greasiness/Oiliness: Perception of residue.

      • Tackiness: Stickiness after application.

      • Smoothness: Sensation during and after application.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the logical flow of the comparative evaluation process and the relationships between fatty alcohol properties and emulsion performance.

Experimental_Workflow cluster_Preparation Emulsion Preparation cluster_Analysis Performance Evaluation cluster_Data Data Comparison Formulation_H Formulation with This compound Viscosity Viscosity Measurement Formulation_H->Viscosity Droplet_Size Droplet Size Analysis Formulation_H->Droplet_Size Stability Stability Testing Formulation_H->Stability Sensory Sensory Panel Formulation_H->Sensory Formulation_C Formulation with Cetearyl Alcohol Formulation_C->Viscosity Formulation_C->Droplet_Size Formulation_C->Stability Formulation_C->Sensory Comparison Comparative Analysis of Performance Data Viscosity->Comparison Droplet_Size->Comparison Stability->Comparison Sensory->Comparison

Figure 1. Experimental workflow for comparing fatty alcohols in emulsions.

Performance_Relationship cluster_Properties Fatty Alcohol Properties cluster_Emulsion Emulsion Characteristics cluster_Outcome Performance Outcome Structure Chemical Structure (e.g., Hydroxylation) Interfacial Interfacial Film Strength Structure->Interfacial Concentration Concentration Viscosity Viscosity Concentration->Viscosity Droplet Droplet Size & Distribution Concentration->Droplet Stability Long-Term Stability Viscosity->Stability Texture Texture & Sensory Profile Viscosity->Texture Droplet->Stability Droplet->Texture Interfacial->Stability

Figure 2. Relationship between fatty alcohol properties and emulsion performance.

Conclusion

Cetearyl alcohol is a well-characterized and effective emulsion stabilizer and thickener, contributing to desirable viscosity, stability, and sensory properties in a wide range of formulations. While quantitative experimental data for this compound is not as readily available, its chemical structure suggests it would also function as an effective emollient and viscosity modifier. The presence of an additional hydroxyl group in this compound may offer unique interfacial properties and a distinct sensory profile, which could be advantageous in specific formulations.

For researchers, scientists, and drug development professionals, a direct experimental comparison following the protocols outlined above is recommended to fully elucidate the performance differences between these two fatty alcohols and to select the optimal ingredient for a given emulsion system. The lack of comprehensive data on this compound highlights an opportunity for further research to expand the formulator's palette of functional excipients.

References

Validating Hydroxystearyl Alcohol: A Comparative Guide for Use as a Pharmaceutical Excipient in Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful formulation of solid dosage forms, influencing manufacturability, stability, and drug delivery performance. While established excipients have well-documented profiles, the exploration of novel materials like hydroxystearyl alcohol necessitates a thorough and comparative validation process. Although specific experimental data for this compound in solid dosage forms is not extensively available in public literature, this guide provides a framework for its evaluation. By comparing its potential performance against common industry-standard excipients, researchers can effectively assess its viability as a binder, lubricant, or matrix former.

Close chemical relatives of this compound, such as cetostearyl alcohol and stearyl alcohol, have found utility in pharmaceutical applications. Cetostearyl alcohol, a mixture of cetyl and stearyl alcohols, is recognized for its role as a binder and release modifier in solid dosage forms, contributing to tablet integrity and controlling drug dissolution.[1][2] Stearyl alcohol is also utilized as a stiffening agent and has been investigated for its application in controlled-release tablets.[3][4] These fatty alcohols are generally considered non-toxic and stable, making them attractive candidates for pharmaceutical formulations.[2][5]

This guide outlines the experimental protocols and data presentation necessary to validate this compound, using microcrystalline cellulose (B213188) (MCC) and lactose (B1674315) as benchmark fillers/binders, and magnesium stearate (B1226849) as a comparative lubricant.

Comparative Data Summary

Effective validation requires the direct comparison of this compound with established excipients across a range of critical quality attributes. The following tables should be populated with experimental data to facilitate a clear comparison.

Table 1: Powder Flow Properties

ParameterThis compoundMicrocrystalline Cellulose (Avicel® PH-102)Lactose (Monohydrate)Magnesium Stearate
Angle of Repose (°) Experimental Data35-4540-5540-50
Carr's Index (%) Experimental Data12-16 (Good)23-35 (Poor-Passable)23-28 (Passable)
Hausner Ratio Experimental Data1.12-1.181.30-1.541.30-1.39
Bulk Density (g/mL) Experimental Data0.28-0.330.5-0.90.2-0.5
Tapped Density (g/mL) Experimental Data0.35-0.420.7-1.00.3-0.6

Table 2: Tablet Physical Properties (at a standard compression force)

ParameterFormulation with this compoundFormulation with MCC/LactoseFormulation with Magnesium Stearate
Hardness (N) Experimental Data80-12060-100
Friability (%) Experimental Data< 1.0%< 1.0%
Tensile Strength (MPa) Experimental Data1.5-2.51.0-2.0
Disintegration Time (min) Experimental Data2-105-15 (can be prolonged)
Ejection Force (N) Experimental DataHigh (without lubricant)Low

Table 3: In-Vitro Dissolution Performance (for a model drug)

Time (min)% Drug Release (this compound Formulation)% Drug Release (MCC/Lactose Formulation)
5Experimental DataExperimental Data
15Experimental DataExperimental Data
30Experimental DataExperimental Data
45Experimental DataExperimental Data
60Experimental DataExperimental Data

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable data.

Powder Flowability Assessment
  • Objective: To determine the flow characteristics of this compound in comparison to standard excipients.

  • Methodology:

    • Angle of Repose: The fixed funnel method will be employed. A funnel is fixed at a specific height above a flat surface. The powder is poured through the funnel until the apex of the cone just touches the tip of the funnel. The diameter and height of the resulting powder cone are measured to calculate the angle of repose.

    • Bulk and Tapped Density: A known mass of the powder is gently introduced into a graduated cylinder, and the volume is recorded as the bulk volume. The cylinder is then tapped using a mechanical tapping device for a specified number of taps (B36270) (e.g., 100, 500, 1250) until the volume becomes constant. This final volume is the tapped volume. Bulk and tapped densities are calculated by dividing the mass by the respective volumes.

    • Carr's Index and Hausner Ratio: These are calculated from the bulk and tapped densities using the following formulas:

      • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

      • Hausner Ratio = Tapped Density / Bulk Density

Tablet Compaction and Physical Testing
  • Objective: To evaluate the compressibility and binding properties of this compound.

  • Methodology:

    • Formulation Preparation: Prepare binary mixtures of a model active pharmaceutical ingredient (API) with this compound, and separately with a 1:1 blend of MCC and lactose, at a fixed ratio (e.g., 10% API, 90% excipient). For lubricant evaluation, add varying concentrations (0.5%, 1%, 2%) of this compound and magnesium stearate to a standard API-filler blend.

    • Tabletting: Compress the blends using a single-station tablet press with a fixed tooling size (e.g., 10 mm flat-faced punches) at a range of compression forces (e.g., 5, 10, 15, 20 kN).

    • Hardness Test: Measure the breaking force of at least 10 tablets from each batch using a calibrated tablet hardness tester.

    • Friability Test: Weigh a sample of tablets (typically around 6.5 g), place them in a friabilator, and rotate at 25 rpm for 4 minutes (100 rotations). De-dust the tablets and reweigh them to calculate the percentage weight loss.

    • Tensile Strength Calculation: Calculate the tensile strength (σ) for flat-faced tablets using the formula: σ = 2F / (πDt), where F is the breaking force, D is the tablet diameter, and t is the tablet thickness.[6][7]

    • Ejection Force Measurement: If using an instrumented tablet press, record the force required to eject the tablet from the die.

In-Vitro Disintegration and Dissolution Testing
  • Objective: To assess the impact of this compound on tablet disintegration and drug release.

  • Methodology:

    • Disintegration Test: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using a suitable medium (e.g., purified water or simulated gastric fluid) at 37°C. Record the time taken for all tablets to disintegrate.

    • Dissolution Test: Use a USP Apparatus 2 (paddle apparatus) with a specified medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer) at 37°C and a paddle speed of 50 or 75 rpm.[8][9] Place one tablet in each vessel. Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizing the Validation Workflow

To provide a clear overview of the logical flow of the validation process, the following diagrams have been generated using the DOT language.

ExcipientValidationWorkflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation & Compaction cluster_2 Phase 3: Tablet Characterization & Performance cluster_3 Phase 4: Data Analysis & Conclusion Start Start: New Excipient (this compound) PowderFlow Powder Flowability - Angle of Repose - Carr's Index - Hausner Ratio Start->PowderFlow ParticleAnalysis Particle Size & Morphology - Sieving / Laser Diffraction - SEM Start->ParticleAnalysis Blending Blending with Model API & Standard Excipients PowderFlow->Blending ParticleAnalysis->Blending Tabletting Direct Compression (Varying Forces) Blending->Tabletting PhysicalTests Physical Testing - Hardness - Friability - Tensile Strength Tabletting->PhysicalTests PerformanceTests Performance Testing - Disintegration - Dissolution Tabletting->PerformanceTests Comparison Comparative Analysis vs. Benchmark Excipients PhysicalTests->Comparison PerformanceTests->Comparison Conclusion Conclusion: Viability as Excipient Comparison->Conclusion

Caption: Workflow for the validation of a novel pharmaceutical excipient.

SignalingPathways cluster_flow Impact on Manufacturability cluster_performance Impact on Tablet Performance Excipient Excipient Properties (e.g., this compound) Flowability Powder Flowability Excipient->Flowability Compressibility Compressibility / Compactibility Excipient->Compressibility Lubricity Lubricity Excipient->Lubricity Hardness Tablet Hardness & Tensile Strength Compressibility->Hardness Lubricity->Hardness (can reduce) Disintegration Disintegration Time Hardness->Disintegration (inversely related) Dissolution Drug Dissolution Rate Disintegration->Dissolution

Caption: Logical relationships between excipient properties and tablet attributes.

By systematically following these protocols and populating the comparative data tables, researchers can build a comprehensive validation package for this compound, enabling an informed decision on its suitability as a novel excipient for solid dosage form development.

References

"comparative study of drug release profiles from hydroxystearyl alcohol and PLGA microparticles"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Drug Release from Hydroxystearyl Alcohol and PLGA Microparticles

For Researchers, Scientists, and Drug Development Professionals

In the realm of controlled drug delivery, microparticles serve as versatile carriers for prolonging therapeutic effects and improving patient compliance. Among the myriad of materials used for fabricating these microcarriers, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and lipids such as this compound have garnered significant attention. This guide provides an objective comparison of the drug release profiles from microparticles made of these two distinct materials, supported by a review of experimental data and methodologies.

While direct comparative studies are limited, this analysis consolidates data from various independent studies to offer insights into their respective performance characteristics.

Quantitative Data on Microparticle Performance

The following tables summarize key performance metrics for drug-loaded microparticles based on this compound (represented by stearyl/cetostearyl alcohol solid lipid microparticles) and PLGA. It is important to note that these values are influenced by numerous factors including the specific drug used, formulation parameters, and analytical methods.

Table 1: Performance Characteristics of this compound-based Microparticles (Solid Lipid Microparticles)

ParameterTypical RangeKey Influencing Factors
Encapsulation Efficiency (%) 50 - 90+Drug lipophilicity, lipid matrix composition, surfactant type and concentration, manufacturing process.
Drug Loading (%) 1 - 20Drug solubility in the molten lipid, drug-lipid interaction, formulation ratio.
Particle Size (μm) 1 - 200Homogenization speed, surfactant concentration, viscosity of the lipid and aqueous phases.
Initial Burst Release (%) 5 - 40Drug localization within the microparticle (surface vs. core), particle size, drug solubility in the release medium.
Release Duration Hours to DaysLipid matrix crystallinity and degradation rate, particle size, drug diffusion coefficient.

Table 2: Performance Characteristics of PLGA Microparticles

ParameterTypical RangeKey Influencing Factors
Encapsulation Efficiency (%) 40 - 90+Drug properties (hydrophilicity/lipophilicity), PLGA molecular weight and lactide:glycolide ratio, solvent system, process parameters.[1][2]
Drug Loading (%) 1 - 10Drug-polymer miscibility, initial drug amount, encapsulation method.[3]
Particle Size (μm) 1 - 200Polymer concentration, homogenization speed, surfactant concentration.[3]
Initial Burst Release (%) 10 - 50Drug distribution on the microparticle surface, particle size and porosity, PLGA properties.[4][5]
Release Duration Days to MonthsPLGA degradation rate (influenced by molecular weight and monomer ratio), particle size, drug diffusion.[4][6]

Comparative Drug Release Profiles

The drug release from these two types of microparticles is governed by different mechanisms, leading to distinct release profiles.

  • This compound Microparticles: These solid lipid microparticles (SLMs) typically exhibit a biphasic release pattern. An initial burst release, attributed to the drug adsorbed on the surface, is followed by a sustained release phase. The sustained release is primarily controlled by the diffusion of the drug through the solid lipid matrix and the slow erosion or degradation of the lipid. The release duration is generally shorter than that of PLGA microparticles.

  • PLGA Microparticles: The release from PLGA microparticles is often triphasic.[6][7] It begins with an initial burst release of the surface-associated drug. This is followed by a lag phase where diffusion slows down as the polymer matrix is not yet significantly degraded. The final phase is characterized by a more rapid and sustained release as the polymer undergoes bulk erosion, releasing the entrapped drug.[7] The degradation rate of PLGA can be tailored by altering the lactide-to-glycolide ratio and the polymer's molecular weight, allowing for release profiles extending from weeks to months.[1][8]

Experimental Protocols

Detailed methodologies for the fabrication and in vitro drug release testing of both types of microparticles are outlined below.

Fabrication of this compound Microparticles (Melt Emulsification Method)
  • Preparation of the Lipid Phase: this compound (or stearyl/cetostearyl alcohol) is melted at a temperature approximately 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid.

  • Preparation of the Aqueous Phase: An aqueous solution containing a surfactant (e.g., Polysorbate 80, PVA) is heated to the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion. The homogenization speed and time are critical parameters for controlling the particle size.

  • Solidification: The hot emulsion is then cooled down to room temperature or below while stirring, causing the lipid droplets to solidify into microparticles.

  • Washing and Collection: The solidified microparticles are collected by filtration or centrifugation, washed with distilled water to remove the excess surfactant, and then lyophilized or air-dried.

Fabrication of PLGA Microparticles (Solvent Evaporation Method)
  • Preparation of the Organic Phase: PLGA and the drug are dissolved in a volatile organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Emulsification: The organic phase is emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) using a high-speed homogenizer to form an oil-in-water (o/w) emulsion. For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method is often employed.[9]

  • Solvent Evaporation: The emulsion is stirred at room temperature or under reduced pressure to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid microparticles.

  • Washing and Collection: The formed microparticles are collected by centrifugation or filtration, washed repeatedly with deionized water to remove the surfactant and any un-encapsulated drug, and then lyophilized to obtain a dry powder.

In Vitro Drug Release Testing (Sample and Separate Method)
  • Sample Preparation: A known quantity of drug-loaded microparticles is suspended in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a vial or tube.[7]

  • Incubation: The vials are incubated at 37°C in a shaking water bath to simulate physiological conditions.[9]

  • Sampling: At predetermined time intervals, the samples are centrifuged to separate the microparticles from the release medium.[9] A specific volume of the supernatant is withdrawn for drug analysis.

  • Medium Replacement: An equal volume of fresh release medium is added back to the vial to maintain a constant volume and sink conditions.[7]

  • Drug Quantification: The concentration of the drug in the collected supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released at each time point is calculated and plotted against time to generate the drug release profile.

Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in the fabrication of this compound and PLGA microparticles.

Hydroxystearyl_Alcohol_Microparticle_Fabrication cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase lp1 Melt Hydroxystearyl Alcohol lp2 Dissolve/Disperse Drug lp1->lp2 emulsify High-Speed Homogenization lp2->emulsify ap1 Prepare Surfactant Solution ap2 Heat to same Temperature ap1->ap2 ap2->emulsify solidify Cooling and Solidification emulsify->solidify collect Washing and Collection solidify->collect product Drug-Loaded Microparticles collect->product

Caption: Workflow for the fabrication of this compound microparticles.

PLGA_Microparticle_Fabrication cluster_organic Organic Phase cluster_aqueous Aqueous Phase op1 Dissolve PLGA and Drug in Solvent emulsify Homogenization (o/w emulsion) op1->emulsify ap1 Prepare Surfactant Solution ap1->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Washing and Collection evaporate->collect product Drug-Loaded Microparticles collect->product

Caption: Workflow for the fabrication of PLGA microparticles.

References

In Vitro and In Vivo Correlation of Drug Delivery from Fatty Alcohol-Based Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of oral controlled-release dosage forms is a critical aspect of modern drug delivery, aiming to improve patient compliance, reduce side effects, and maintain therapeutic efficacy over an extended period. Among the various formulation strategies, the use of lipid-based excipients, particularly fatty alcohols like stearyl and cetostearyl alcohol, has proven effective in creating inert matrix systems for sustained drug release. This guide provides an objective comparison of the performance of these fatty alcohol-based systems with other alternatives, supported by experimental data, and establishes the principles of in vitro-in vivo correlation (IVIVC) for these formulations.

Performance Comparison of Fatty Alcohol-Based Matrix Systems

Fatty alcohol-based matrices offer a simple and cost-effective method for achieving sustained drug release. The release mechanism is primarily based on diffusion through the inert, non-erodible matrix formed by the fatty alcohol. This section compares the in vitro drug release from stearyl and cetostearyl alcohol matrices with other commonly used systems.

Comparative In Vitro Drug Release Data

The following tables summarize the quantitative data from various studies, comparing the release of different drugs from fatty alcohol-based matrices with other formulations.

Table 1: Comparative In Vitro Release of Theophylline from Different Matrix Systems

Formulation/ExcipientDrugTime (hours)Cumulative % Drug ReleasedReference
Stearyl Alcohol-based
Stearyl Alcohol (30%) + Poloxamer 407 (30%) + HPMC (10%)Theophylline1~20%[1]
4~55%[1]
8~85%[1]
12~98%[1]
Alternative Systems
HPMC K100M (1:2 drug:polymer)Theophylline1~15%[2]
4~45%[2]
8~70%[2]
10~77%[2]
Cetyl Alcohol (25%)Theophylline2~20%[3]
4~35%[3]
8~49%[3]

Table 2: Comparative In Vitro Release of Diltiazem (B1670644) HCl from Different Matrix Systems

Formulation/ExcipientDrugTime (hours)Cumulative % Drug ReleasedReference
Stearyl Alcohol-based
Stearyl Alcohol + Poloxamer-188 + HPMCDiltiazem HCl1~25%[4]
4~60%[4]
8~90%[4]
10>95%[4]
Alternative Systems
Cetyl Alcohol + Beeswax + Kollidon SRDiltiazem HCl1~30%[5]
4~65%[5]
8~85%[5]
12>95%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the key experimental protocols for preparing and evaluating fatty alcohol-based matrix tablets.

Preparation of Fatty Alcohol-Based Matrix Tablets

A common method for preparing these tablets is the melt granulation technique.

Protocol:

  • Melting: The fatty alcohol (e.g., stearyl alcohol or cetostearyl alcohol) is accurately weighed and melted in a suitable vessel at a temperature approximately 10-15°C above its melting point (e.g., 70-75°C for stearyl alcohol).

  • Drug Incorporation: The active pharmaceutical ingredient (API) and other excipients (e.g., fillers, binders) are gradually added to the molten fatty alcohol with continuous stirring to ensure a homogenous dispersion.

  • Granulation: The molten mass is then cooled to room temperature to solidify. The solidified mass is subsequently passed through a suitable sieve to obtain granules of a desired size.

  • Lubrication: The granules are then blended with a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc) to improve flowability and prevent sticking during tablet compression.

  • Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling to achieve the desired tablet weight and hardness.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This is a standard method for assessing the in vitro release of drugs from solid oral dosage forms.[6][7][8][9]

Protocol:

  • Apparatus Setup: A USP Apparatus 2 (paddle apparatus) is assembled. The dissolution vessel is filled with a specified volume (typically 900 mL) of the dissolution medium. The medium is deaerated and maintained at a constant temperature of 37 ± 0.5°C.[7]

  • Test Initiation: A single tablet is dropped into each vessel. The paddle is then rotated at a specified speed (commonly 50 or 100 rpm).[9]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), a sample of the dissolution medium is withdrawn from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Sample Analysis: The withdrawn samples are filtered and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate the dissolution profile.

In Vivo Bioavailability Study in Rabbits

Animal models are essential for preclinical assessment of drug absorption and pharmacokinetic profiling.[10][11]

Protocol:

  • Animal Selection and Acclimatization: Healthy adult rabbits of a specific strain and weight range are selected for the study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dosing: The rabbits are fasted overnight with free access to water. A single oral dose of the formulated tablet is administered to each rabbit. A control group receives a reference formulation (e.g., an aqueous solution of the drug or a marketed product).

  • Blood Sampling: Blood samples (approximately 1-2 mL) are collected from the marginal ear vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing. The blood samples are collected in heparinized tubes.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: The concentration of the drug in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[12][13] For controlled-release formulations, a good IVIVC can serve as a surrogate for in vivo bioequivalence studies, which can accelerate drug development and reduce regulatory burden.

Establishing a Level A IVIVC

A Level A IVIVC, the most desirable level of correlation, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

Workflow for Establishing a Level A IVIVC:

IVIVC_Workflow cluster_InVitro In Vitro Arm cluster_InVivo In Vivo Arm cluster_Deconvolution Deconvolution cluster_Correlation Correlation InVitro_Dissolution In Vitro Dissolution (Multiple Formulations) Correlation Plot % Dissolved (in vitro) vs. % Absorbed (in vivo) InVitro_Dissolution->Correlation In Vitro Data InVivo_Study In Vivo Bioavailability Study (Same Formulations) Deconvolution Deconvolution of In Vivo Data to get Fraction Absorbed InVivo_Study->Deconvolution Deconvolution->Correlation In Vivo Data

Caption: Workflow for establishing a Level A IVIVC.

IVIVC for Diltiazem HCl from a Stearyl Alcohol-Based Matrix

A study on a controlled-release formulation of diltiazem hydrochloride using a matrix of poloxamer-188, hydroxypropyl methylcellulose, and stearyl alcohol demonstrated a good correlation between in vitro release and in vivo performance in rabbits.[4]

Table 3: In Vitro vs. In Vivo Data for Diltiazem HCl Formulation

Time (hours)Cumulative % In Vitro ReleaseMean Plasma Concentration (ng/mL) in Rabbits
1~25%~150
2~40%~300
4~60%~550
6~75%~650 (Cmax)
8~90%~500
12>95%~300
24-~100
48-~25

Data are approximate values derived from the published study for illustrative purposes.[4]

The sustained in vitro release profile translated to a prolonged in vivo plasma concentration profile, with a Tmax of approximately 6-8 hours, indicating a successful controlled-release formulation.[4] The similarity in the pharmacokinetic parameters between the test formulation and a commercial reference product further validated the formulation's performance.[4]

Logical Relationship for IVIVC Development:

IVIVC_Logic Formulation Formulation Development (Fatty Alcohol Matrix) InVitro In Vitro Release Testing (Dissolution Profile) Formulation->InVitro InVivo In Vivo Bioavailability Study (Pharmacokinetic Profile) Formulation->InVivo Correlation Establish IVIVC Model (% Dissolved vs. % Absorbed) InVitro->Correlation Deconvolution Deconvolution to Determine In Vivo Absorption Profile InVivo->Deconvolution Deconvolution->Correlation Prediction Predict In Vivo Performance from In Vitro Data Correlation->Prediction

Caption: Logical steps in developing and applying an IVIVC model.

Conclusion

Fatty alcohol-based matrix systems, particularly those utilizing stearyl and cetostearyl alcohol, represent a robust and versatile platform for the development of oral controlled-release drug products. The comparative data presented in this guide demonstrate their efficacy in sustaining drug release for a variety of active pharmaceutical ingredients. Furthermore, the potential to establish a meaningful in vitro-in vivo correlation for these formulations can significantly streamline the drug development process. By understanding the principles of formulation, in vitro testing, in vivo evaluation, and IVIVC, researchers and drug development professionals can effectively leverage these systems to create safe, effective, and patient-centric medications.

References

"benchmarking the stability of hydroxystearyl alcohol nanoparticles against other lipid carriers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Stability Data

The following tables summarize key stability parameters for SLNs, NLCs, and liposomes based on published data. These parameters are crucial indicators of a nanoparticle formulation's shelf-life and in vivo performance.

Table 1: Stability of Solid Lipid Nanoparticles (SLNs)

Formulation/Storage ConditionsTime PointParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Stearic Acid-based SLNs (Refrigerated)2 monthsNegligible increase< 0.3+5 to –50Not Reported
Stearic Acid-based SLNs (25°C)4 daysIncreased to ~714Not ReportedNot ReportedNot Reported
Stearic Acid-based SLNs (37°C)4 daysRapid particle growthNot ReportedNot ReportedNot Reported
Compritol-based SLNs3 yearsPhysically stableMixture of modificationsNot ReportedNot Reported

Table 2: Stability of Nanostructured Lipid Carriers (NLCs)

Formulation/Storage ConditionsTime PointParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
C/MCT-NLC (Room Temperature)28 days222 ± 50.198 ± 0.002-21.7 ± 2.3Not Reported
C/OA-NLC (5 ± 3°C)28 daysSlight increase to 248 ± 50.197 ± 0.008-30.53 ± 0.21Not Reported
C/LA-NLC (5 ± 3°C)2 weeksGelledNot ApplicableNot ApplicableNot Reported
Stearic Acid & Oleic Acid NLC28 days200 - 260Not Reported-55 to -40~78 (Lidocaine), ~43 (Caffeine)

Table 3: Stability of Liposomes

Formulation/Storage ConditionsTime PointParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Anionic LNP-siRNA (-70°C)9 monthsStable< 0.2Not ReportedNot Reported
Neutral LNP-siRNA (-70°C)9 monthsStable< 0.2Not ReportedNot Reported
Cationic LNP-siRNA (-70°C)9 monthsStable< 0.2Not ReportedNot Reported
LNP-siRNA (2°C, pH 7.4)160 daysStableMaintainedNot ReportedMaintained
LNP-siRNA (-20°C)156 daysIncreasedIncreasedNot ReportedRetained most

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable stability studies. Below are protocols for key experiments used to assess nanoparticle stability.

Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

Objective: To monitor changes in particle size and size distribution over time as an indicator of aggregation or degradation.

Methodology:

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water, PBS) to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically for each formulation.

  • Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer). Set the measurement parameters, including temperature (typically 25°C), scattering angle (e.g., 173°), and the number of runs.

  • Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.

  • Data Analysis: The instrument's software will calculate the Z-average particle size and the Polydispersity Index (PDI). The Z-average represents the mean hydrodynamic diameter, while the PDI indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.

  • Long-Term Stability: Repeat the measurements at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks) under different storage conditions (e.g., 4°C, 25°C, 40°C) to assess long-term stability.

DLS_Workflow start Nanoparticle Suspension dilution Dilute with appropriate solvent start->dilution measurement Measure using DLS instrument dilution->measurement analysis Analyze data for Particle Size & PDI measurement->analysis storage Store at controlled conditions (e.g., 4°C, 25°C, 40°C) analysis->storage end Stability Profile analysis->end repeat_measurement Repeat DLS measurement at predetermined time intervals storage->repeat_measurement repeat_measurement->analysis Zeta_Potential_Workflow start Nanoparticle Suspension dilution Dilute in low ionic strength medium start->dilution measurement Measure electrophoretic mobility dilution->measurement analysis Calculate Zeta Potential measurement->analysis storage Store at controlled conditions analysis->storage end Colloidal Stability Assessment analysis->end repeat_measurement Repeat measurement over time storage->repeat_measurement repeat_measurement->analysis EE_DL_Workflow start Drug-loaded Nanoparticle Suspension separation Separate free drug from nanoparticles start->separation quant_total Quantify total drug (after nanoparticle disruption) start->quant_total quant_free Quantify free drug (e.g., HPLC) separation->quant_free calculation Calculate %EE and %DL quant_free->calculation quant_total->calculation storage Store at controlled conditions calculation->storage end Drug Retention Profile calculation->end repeat_analysis Repeat analysis at different time points storage->repeat_analysis repeat_analysis->separation

Navigating In Vivo Studies: A Comparative Guide to the Biocompatibility and Toxicity of Hydroxystearyl Alcohol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in ensuring the safety and efficacy of in vivo studies. This guide provides a comprehensive comparison of the biocompatibility and toxicity of hydroxystearyl alcohol, with a focus on its structurally similar surrogates—cetyl, stearyl, and isostearyl alcohols—and common alternatives. Due to the limited direct in vivo data on this compound, this guide draws upon established findings for these related fatty alcohols to project its likely toxicological profile.

This comparative analysis is designed to facilitate informed decision-making by presenting quantitative data in clearly structured tables, detailing experimental protocols for key toxicity assays, and visualizing relevant biological pathways and experimental workflows.

Executive Summary of Biocompatibility and Toxicity

This compound, a fatty alcohol, is anticipated to have a low order of toxicity and good biocompatibility, similar to other long-chain aliphatic alcohols like cetyl and stearyl alcohol. These compounds are generally considered non-irritating to the skin and have a low potential for sensitization. In contrast, alternatives such as propylene (B89431) glycol may present a higher risk of skin irritation in sensitive individuals. Petrolatum and mineral oil are highly biocompatible but may have concerns related to their occlusive properties and potential for tissue accumulation with chronic exposure.

Comparative Toxicity Data

The following tables summarize the available quantitative in vivo toxicity data for this compound surrogates and common alternatives.

Table 1: Acute Systemic Toxicity

CompoundTest SpeciesRouteLD50Reference
Cetyl Alcohol RatOral> 5000 mg/kg[1]
RabbitDermal> 2600 mg/kg[1]
Stearyl Alcohol RatOral> 5000 mg/kg[1]
RabbitDermal> 3000 mg/kg[1]
Isostearyl Alcohol RatOral> 5000 mg/kg[1]
Propylene Glycol RatOral20,000 mg/kg[2]
Glycerol RatOral12,600 mg/kg[3]
Mineral Oil RatOral> 5000 mg/kg[4]
Petrolatum --Not Available-

Table 2: Skin and Eye Irritation

CompoundTest SpeciesTest TypeObservationClassificationReference
Cetyl Alcohol RabbitDermal Irritation (Draize)Minimal to slight irritationNon-irritating[1]
RabbitEye Irritation (Draize)Minimal irritationNon-irritating[1]
Stearyl Alcohol RabbitDermal Irritation (Draize)Minimal to mild irritationNon-irritating[1]
RabbitEye Irritation (Draize)Minimal irritationNon-irritating[1]
Isostearyl Alcohol RabbitEye Irritation (Draize)MMAS: 9.5Mild Irritant[5]
Propylene Glycol HumanDermal IrritationCan cause irritation in sensitive individualsMild Irritant[2]
Glycerol RabbitDermal IrritationNon-irritatingNon-irritating[3]
Mineral Oil RabbitDermal IrritationNon-irritatingNon-irritating[4]
Petrolatum HumanDermal IrritationProtective against irritantsNon-irritating[6]

MMAS: Modified Maximum Average Score

Table 3: Skin Sensitization

CompoundTest SpeciesTest TypeResultClassificationReference
Cetyl Alcohol Guinea PigMaximization Test0% sensitizationNon-sensitizer[1]
Stearyl Alcohol Guinea PigMaximization Test0% sensitizationNon-sensitizer[1]
Isostearyl Alcohol HumanPatch TestCan cause sensitization in some individualsPotential Sensitizer (B1316253)[1]
Propylene Glycol Guinea PigMaximization TestLow sensitization potentialWeak Sensitizer[2]
Glycerol --Not considered a sensitizerNon-sensitizer[3]
Mineral Oil Guinea PigMaximization TestNo evidence of sensitizationNon-sensitizer[4]
Petrolatum --Not considered a sensitizerNon-sensitizer-

Experimental Protocols

Detailed methodologies for key in vivo toxicity studies are outlined below, based on OECD guidelines.

Acute Dermal Toxicity (Adapted from OECD 402)
  • Test Animals: Young adult rats, typically of the same sex, are used.

  • Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight.

  • Procedure: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Endpoint: The LD50 is determined as the dose causing mortality in 50% of the animals. If no mortality is observed at 2000 mg/kg, the substance is considered to have low acute dermal toxicity.[7][8][9][10]

Acute Dermal Irritation/Corrosion (Adapted from OECD 404)
  • Test Animals: Albino rabbits are the preferred species.

  • Dosage: A single dose of 0.5 g of the solid or 0.5 mL of the liquid test substance is applied to a small area of shaved skin.

  • Procedure: The test substance is applied to the skin and covered with a gauze patch. The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to the Draize scale.

  • Endpoint: The primary irritation index is calculated from the erythema and edema scores. The reversibility of the skin reactions is also assessed over a 14-day observation period.[11][12][13][14][15]

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (Adapted from OECD 406)
  • Test Animals: Young adult guinea pigs are used.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the vehicle control are administered in the scapular region.

    • Day 7: A topical application of the test substance is applied to the same area and covered with an occlusive dressing for 48 hours.

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank and covered for 24 hours.

  • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

  • Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance. A substance is considered a sensitizer if a significantly higher percentage of animals in the test group show a positive reaction.[16][17][18][19][20]

Visualizing Mechanisms and Workflows

Potential Mechanism of Skin Irritation by Excipients

The following diagram illustrates a simplified signaling pathway that may be involved in skin irritation induced by certain chemical excipients. This is a generalized pathway and the specific mechanisms for individual fatty alcohols may vary.

SkinIrritationPathway Excipient Excipient (e.g., Fatty Alcohol) SC Stratum Corneum Disruption Excipient->SC Interaction Keratinocytes Keratinocytes SC->Keratinocytes Increased Permeability TLR Toll-like Receptors (TLR2/4) Keratinocytes->TLR Activation MAPK MAPK Signaling (p38, JNK, ERK) TLR->MAPK NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) MAPK->Cytokines Upregulation NFkB->Cytokines Upregulation Inflammation Inflammatory Response (Erythema, Edema) Cytokines->Inflammation Recruitment of Immune Cells

Caption: Simplified signaling pathway of chemical-induced skin irritation.

Experimental Workflow for In Vivo Biocompatibility and Toxicity Testing

The following diagram outlines a typical workflow for the in vivo assessment of a new excipient.

ExperimentalWorkflow start New Excipient (e.g., this compound) lit_review Literature Review & In Silico Prediction start->lit_review acute_tox Acute Toxicity Studies (Oral, Dermal - OECD 402) lit_review->acute_tox local_tol Local Tolerance Studies acute_tox->local_tol dermal_irr Dermal Irritation (OECD 404) local_tol->dermal_irr eye_irr Eye Irritation (OECD 405) local_tol->eye_irr sensitization Skin Sensitization (GPMT - OECD 406) local_tol->sensitization subchronic Sub-chronic Toxicity (Repeated Dose) sensitization->subchronic biocompatibility Biocompatibility (Implantation Studies) subchronic->biocompatibility risk_assessment Risk Assessment & Conclusion biocompatibility->risk_assessment

Caption: General workflow for in vivo safety assessment of a novel excipient.

Conclusion

Based on the available in vivo data for structurally similar fatty alcohols, this compound is predicted to be a biocompatible and low-toxicity excipient suitable for a wide range of in vivo studies. Its profile appears favorable when compared to some alternatives that may carry a higher risk of irritation. However, as with any excipient, formulation-specific and dose-dependent effects should be considered. For sensitive applications, a thorough risk assessment, potentially including preliminary in vivo screening, is recommended. This guide serves as a foundational resource to aid in the critical selection of excipients for successful and safe in vivo research.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Hydroxystearyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step information for the proper disposal of hydroxystearyl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a fatty alcohol, is generally not classified as a hazardous waste.[1] However, it is crucial to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal method. Waste material should be disposed of in accordance with national and local regulations, and it is often recommended to use a licensed disposal company for chemical waste.[1][2]

Personal Protective Equipment (PPE) and Spill Response

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, these precautions will minimize exposure and ensure a safe cleanup.

Item Specification Purpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Contaminated gloves should be disposed of after use.[2]
Eye Protection Safety glasses or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities or if dust is generated.

In the case of a spill, the area should be evacuated if necessary. For a solid spill, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][3][4] Avoid generating dust.[3][4][5] For liquid spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a sealed container for disposal. Ensure the cleanup area is well-ventilated.

Disposal Procedures

The recommended disposal method for this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional guidelines.

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Determine if the this compound is pure or mixed with other chemicals. If it is part of a mixture, the disposal procedure must account for all components.

  • Containerize the Waste: Place the this compound waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, concentration, and any known hazards.

  • Consult Institutional Guidelines: Refer to your organization's Environmental Health and Safety (EHS) office for specific procedures and required documentation.

  • Arrange for Pickup: Contact a licensed chemical waste disposal company to arrange for the collection and proper disposal of the container.

Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be disposed of as regular trash, but it is essential to confirm this with your institution's waste management plan.

Experimental Protocol: Saponification of a Hydroxystearyl Ester

This hypothetical protocol illustrates a common laboratory procedure that would generate this compound waste, necessitating proper disposal.

Objective: To hydrolyze a hydroxystearyl ester to produce this compound and a carboxylate salt.

Materials:

  • Hydroxystearyl ester

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve a known quantity of the hydroxystearyl ester in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of aqueous sodium hydroxide solution to the flask.

  • Heat the mixture to reflux with stirring for one hour to ensure complete saponification.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Add distilled water and a nonpolar solvent (e.g., hexane) to the separatory funnel. Shake gently and allow the layers to separate.

  • The aqueous layer, containing the sodium salt of the fatty acid and excess NaOH, is drained.

  • The organic layer, containing the this compound, is washed sequentially with dilute HCl and distilled water.

  • The organic solvent is removed under reduced pressure to yield the crude this compound.

  • The resulting this compound waste, along with any contaminated solvents and aqueous washes, must be collected in separate, labeled waste containers for proper disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

This compound Disposal Workflow Start Waste Generated Is_Pure Is the waste pure This compound? Start->Is_Pure Pure_Disposal Containerize, label, and contact licensed disposal company. Is_Pure->Pure_Disposal Yes Mixed_Waste Is the waste mixed with other chemicals? Is_Pure->Mixed_Waste No End Disposal Complete Pure_Disposal->End Characterize_Mixture Characterize all components of the mixture. Mixed_Waste->Characterize_Mixture Yes Consult_SDS Consult SDS for all components. Characterize_Mixture->Consult_SDS Segregate_Waste Segregate from incompatible wastes. Consult_SDS->Segregate_Waste Mixed_Disposal Containerize, label with all components, and contact licensed disposal company. Segregate_Waste->Mixed_Disposal Mixed_Disposal->End

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Hydroxystearyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Hydroxystearyl alcohol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While some sources may classify cetostearyl alcohol (a related compound) as not hazardous under normal use conditions[1], other safety data sheets for similar long-chain alcohols indicate potential for skin, eye, and respiratory irritation[2][3]. Therefore, adherence to standard laboratory safety protocols is recommended. The following table summarizes the necessary personal protective equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[4][5][6] A face shield may be necessary for splash hazards.[7]To protect against potential splashes and aerosols that can cause eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[5][8]To prevent skin contact, which may cause irritation.[2][3] It is important to check gloves for any punctures or tears before use.[4]
Body Protection A full-length, long-sleeved laboratory coat or a chemical-resistant apron.[4][9]To protect the skin on the arms and body from accidental contact. Clothing should cover the torso, legs, and arms.[4]
Foot Protection Closed-toe shoes.[4]To protect feet from potential spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. Use a NIOSH/MSHA-approved respirator if working with fine powders or if ventilation is inadequate.[6][8]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2] Operations with volatile substances should be performed in a chemical fume hood.[10]

Operational Plan and Handling Procedures

Adherence to the following step-by-step procedures will minimize exposure and ensure safe handling of this compound.

  • Preparation and Hazard Assessment :

    • Before beginning work, review the Safety Data Sheet (SDS) for this compound.

    • Ensure that all necessary PPE is available and in good condition.

    • Identify the location of the nearest safety shower and eyewash station.[8]

    • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[11]

  • Handling the Chemical :

    • Don the appropriate PPE as outlined in the table above.

    • When weighing or transferring the solid material, do so carefully to avoid creating dust.

    • If heating the substance, do so in a well-ventilated area or a fume hood to avoid inhaling any vapors.

    • Avoid contact with skin and eyes.[3] In case of accidental contact, flush the affected area with water for at least 15 minutes.[1]

  • Post-Handling :

    • Wash hands and arms thoroughly with soap and water after handling is complete and before leaving the laboratory.[9][12]

    • Clean and decontaminate the work area and any equipment used.

    • Remove PPE before leaving the laboratory work area.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused product and any contaminated disposables (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container.[9][13]

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure :

    • Dispose of the collected waste through your institution's licensed hazardous waste management program.[14]

    • For small quantities, some related, non-hazardous alcohols may be suitable for drain disposal with copious amounts of water, but due to the potential for irritation, this is not recommended for this compound without consulting your institution's safety officer.[15]

    • Alcohol-based wastes are often considered ignitable and should be managed as hazardous waste.[16]

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Review SDS B Inspect & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood if necessary) B->C D Weigh/Transfer Chemical (Minimize Dust/Aerosols) C->D E Perform Experimental Procedure D->E F Accidental Exposure? E->F G Flush Affected Area (15 min) Seek Medical Attention F->G Yes H Decontaminate Work Area & Equipment F->H No K Remove PPE & Wash Hands G->K I Segregate & Label Waste H->I J Dispose via Hazardous Waste Program I->J J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxystearyl alcohol
Reactant of Route 2
Hydroxystearyl alcohol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。